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4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Documentation Hub

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  • Product: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
  • CAS: 1932416-35-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Structural Analysis, Asymmetric Synthesis, and Pharmaceutical Applications[1] Executive Summary 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a high-value chiral building block primarily utilized in the synthesis of long-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Asymmetric Synthesis, and Pharmaceutical Applications[1]

Executive Summary

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a high-value chiral building block primarily utilized in the synthesis of long-acting


-adrenergic receptor agonists (LABAs).[1] Its specific (R)-configuration at the benzylic position is critical for the pharmacodynamic efficacy of respiratory therapeutics such as Arformoterol  and Formoterol . This guide analyzes the physicochemical profile, asymmetric synthesis pathways, and quality control parameters required for its application in GMP-compliant drug development.
Chemical Identity & Structural Architecture

The molecule consists of a phenol core substituted with a nitro group at the ortho position and a chiral 1-hydroxyethyl group at the para position. The intramolecular hydrogen bond between the phenolic hydroxyl and the nitro group stabilizes the planar conformation of the aromatic ring, while the chiral center dictates the stereochemical outcome of downstream pharmaceutical intermediates.

Parameter Technical Specification
IUPAC Name 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
CAS Registry Number 1932416-35-7 (Specific (R)-isomer); 99815-16-4 (Racemate)
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
SMILES Cc1ccc(O)c([O-])c1
Stereochemistry (R)-Enantiomer (Benzylic alcohol)
Structural Significance in Drug Design

The (R)-configuration of the hydroxyl group is non-negotiable for biological activity. In the final drug molecule (e.g., Arformoterol), this hydroxyl group interacts with the Serine-203 and Serine-207 residues in the transmembrane domain 5 (TM5) of the


-adrenergic receptor. The (S)-enantiomer lacks this optimal binding geometry, resulting in significantly reduced potency (10-100 fold lower).
Physicochemical Profile

The compound exhibits properties typical of ortho-nitrophenols, including a distinct yellow coloration and acidity enhanced by the electron-withdrawing nitro group.[1]

Property Value / Observation Implication for Processing
Appearance Yellow crystalline powderPhotosensitive; store in amber glass.[1]
Melting Point 98 – 102 °C (Enantiopure)Sharp melting range indicates high optical purity.
pKa (Phenolic) ~7.1More acidic than phenol (pKa 10) due to o-NO₂ group. Dissolves readily in dilute alkali.
Solubility Soluble in MeOH, EtOH, EtOAcProcess solvents for crystallization.
Chiral Stability Stable under neutral/acidic conditionsAvoid strong bases at high temp to prevent racemization via quinone methide intermediates.
Asymmetric Synthesis Protocols

The synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol requires high enantioselectivity.[1] The industrial standard involves the asymmetric reduction of the ketone precursor, 4-acetyl-2-nitrophenol .[1]

Pathway A: Biocatalytic Reduction (Green Chemistry)

This method utilizes Ketoreductases (KREDs) or whole-cell biocatalysts (Rhodotorula mucilaginosa) to achieve >99% ee.

  • Substrate: 4-Acetyl-2-nitrophenol (CAS 6322-56-1).[1]

  • Reagent: NADPH (cofactor), Isopropanol (hydride donor).

  • Catalyst: KRED-101 or similar engineered enzyme.[1]

  • Conditions: pH 7.0 buffer, 30°C.

  • Yield: >90% conversion, >99% ee.

Pathway B: Asymmetric Transfer Hydrogenation (Chemical Catalysis)

Utilizes Noyori-type Ruthenium catalysts for scalable chemical synthesis.

  • Catalyst: RuCl.

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Protocol:

    • Dissolve 4-acetyl-2-nitrophenol in solvent under inert atmosphere (N₂).[1]

    • Add catalyst (0.5 mol%) and H-source.

    • Stir at 25°C for 12-24 hours.

    • Quench with water, extract, and recrystallize from toluene/heptane.

SynthesisPathway Ketone 4-Acetyl-2-nitrophenol (Achiral Precursor) Biocat Biocatalysis (KRED + NADPH) Ketone->Biocat Enzymatic Reduction ChemCat Ru-Catalysis (Noyori Transfer Hydrogenation) Ketone->ChemCat Asymmetric Reduction Target 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (>99% ee) Biocat->Target High Selectivity ChemCat->Target Scalable Racemization Risk: Racemization (Base/Heat) Target->Racemization pH > 10

Figure 1: Parallel synthetic strategies for the production of the (R)-enantiomer.

Pharmaceutical Application: The Arformoterol Pathway

This compound serves as the "Left-Hand Side" (LHS) fragment in the convergent synthesis of Arformoterol. The nitro group acts as a masked amine, which is later revealed and formylated.

Mechanism of Action Integration
  • Nitro Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/HCl).

  • Formylation: The resulting aniline is formylated to create the formamide "head" group essential for anchoring the drug in the receptor active site.

  • Coupling: The chiral alcohol tail is linked to the amine "Right-Hand Side" fragment.

Critical Quality Attribute (CQA): The optical purity of the starting material (4-[(1R)-1-Hydroxyethyl]-2-nitrophenol) directly correlates to the isomeric purity of the final API. Contamination with the (S)-isomer leads to the formation of (S,R)-Formoterol diastereomers, which are difficult to remove by crystallization.

DrugPathway Start 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (Chiral Building Block) Step1 Nitro Reduction (H2, Pd/C) Start->Step1 Intermediate 4-[(1R)-1-Hydroxyethyl]-2-aminophenol Step1->Intermediate Step2 Regioselective Formylation Intermediate->Step2 Precursor Arformoterol LHS Fragment (Formamide derivative) Step2->Precursor Final Arformoterol / Formoterol (Respiratory Therapeutic) Precursor->Final Coupling with Amine Tail

Figure 2: Integration of the chiral intermediate into the Arformoterol synthesis workflow.

Analytical Characterization & Quality Control

To ensure suitability for pharmaceutical use, the following analytical methods are standard.

A. Chiral HPLC Method

Separation of (R) and (S) enantiomers is achieved using polysaccharide-based stationary phases.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (S)-isomer elutes first; (R)-isomer elutes second (typical for OD columns, verify with standards).

B. NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 1.35 (d, 3H): Methyl group of the hydroxyethyl chain (Doublet confirms coupling to methine).

  • δ 4.75 (q, 1H): Chiral methine proton (Quartet).

  • δ 5.20 (d, 1H): Hydroxyl proton (exchangeable).

  • δ 7.0 - 8.0 (m, 3H): Aromatic protons (Pattern: d, dd, d characteristic of 1,2,4-substitution).

Safety and Handling Protocols
  • Hazard Class: Irritant (Skin/Eye). Nitro compounds may possess energetic properties; avoid heating dry solids in confined spaces.

  • Storage: Store at 2-8°C under Argon. The benzylic alcohol is prone to oxidation to the ketone if exposed to air/light for prolonged periods.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References
  • PubChem Compound Summary . (2025). 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CID 92466485).[2] National Center for Biotechnology Information. Link

  • Hett, R., et al. (1997).[3] Enantio- and Diastereoselective Synthesis of all Four Stereoisomers of Formoterol. Tetrahedron Letters, 38(7), 1125-1128.[3] Link

  • European Patent Office . (2006). Process for the Synthesis of Arformoterol (EP 2285770). Link

  • Santa Cruz Biotechnology . (2025). 4-Acetyl-2-nitrophenol (Precursor Data). Link

  • Chemical Synthesis Database . (2025). Synthesis and properties of (R)-1-(4-hydroxy-3-nitrophenyl)ethanol. Link

Sources

Exploratory

Technical Whitepaper: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol in Advanced API Synthesis

Executive Summary In the landscape of modern drug development, enantiopure intermediates are the cornerstone of targeted pharmacotherapy. The compound 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 1932416-35-7) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, enantiopure intermediates are the cornerstone of targeted pharmacotherapy. The compound 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 1932416-35-7) serves as a highly specialized chiral building block. Primarily utilized in the synthesis of advanced adrenergic agonists and targeted kinase inhibitors, this molecule provides the critical (1R)-stereocenter required for optimal hydrogen-bonding interactions within biological target receptors. This whitepaper details the physicochemical profiling, mechanistic synthesis, and self-validating protocols required to handle and process this intermediate with uncompromising scientific integrity.

Physicochemical Profiling & Structural Significance

The structural architecture of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol features a phenolic core, an ortho-nitro electron-withdrawing group, and a para-substituted chiral hydroxyethyl moiety. This specific arrangement allows for orthogonal reactivity during downstream API assembly.

Quantitative Data Summary
PropertyValueSource Verification
Chemical Name 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
CAS Registry Number 1932416-35-7,[1]
Molecular Weight 183.16 g/mol
Molecular Formula C8H9NO4,[2]
Stereochemistry (1R)-enantiomerDerived via Asymmetric Synthesis
Physical Form Solid / Powder

Mechanistic Causality in Chiral Synthesis

To achieve the required (1R) configuration, the precursor 4-acetyl-2-nitrophenol must undergo highly controlled reduction. Traditional non-selective reductions yield a racemic mixture, necessitating low-yield chiral resolution. Instead, we employ Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst.

The Causality of Catalyst Selection: The Ru(II)-TsDPEN catalyst is explicitly chosen over standard Pd/C or NaBH4 systems because it is strictly chemoselective. Standard hydrogenation would indiscriminately reduce the highly reactive ortho-nitro group into an amine, triggering premature polymerization or unwanted side reactions. The Ru-based ATH system exclusively targets the ketone. Furthermore, the steric bulk of the (S,S)-ligand on the ruthenium center forms a rigid transition state, forcing the hydride (donated by formic acid) to attack exclusively from the Re-face of the carbonyl, yielding the (1R)-alcohol with >98% enantiomeric excess (ee).

SynthesisWorkflow A 4-Acetyl-2-nitrophenol (Starting Material) B Asymmetric Reduction (Ru-TsDPEN Catalyst) A->B HCOOH/Et3N Chemoselective C 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol CAS: 1932416-35-7 B->C Stereocontrol (>98% ee) D Chiral HPLC Validation (Self-Validating QC) C->D Aliquot Sampling D->B Fail: ee < 98% Reprocess/Discard E Downstream API Synthesis D->E Pass: ee ≥ 98% Proceed to next step

Caption: Workflow for the asymmetric synthesis and self-validating QC of the (1R) chiral intermediate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate hard "stop-go" checkpoints ensuring that downstream failures are preemptively eliminated.

Protocol 1: Chemoselective Asymmetric Transfer Hydrogenation (ATH)
  • Step 1: Substrate Preparation. Dissolve 10.0 g of 4-acetyl-2-nitrophenol in 100 mL of anhydrous dichloromethane.

    • Causality: Anhydrous conditions are mandatory. Trace water molecules will competitively coordinate with the Ru(II) metal center, displacing the chiral ligand and drastically depressing the enantioselectivity of the reduction.

  • Step 2: Catalyst Activation. Add 0.5 mol% of RuCl, followed by an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). Stir at 30°C.

    • Causality: The formic acid/triethylamine azeotrope serves as a controlled hydride source. The 5:2 ratio buffers the reaction pH, preventing the degradation of the nitro group while ensuring continuous hydride turnover.

  • Step 3: Self-Validating QC Checkpoint. After 12 hours, withdraw a 50 µL aliquot. Quench with 100 µL of deionized water, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3).

    • Validation Logic: Proceed to Step 4 ONLY IF the starting material spot (Rf ~0.55) is completely absent under UV light (254 nm). If residual starting material is detected, the catalytic cycle has stalled; add an additional 0.1 mol% of catalyst and stir for 2 hours before re-evaluating.

  • Step 4: Isolation. Wash the organic phase with saturated aqueous NaHCO3 (3 x 50 mL) to neutralize residual formic acid, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the solid product.

Protocol 2: Chiral HPLC Validation
  • Step 1: Sample Preparation. Dissolve 5.0 mg of the isolated product in 5.0 mL of HPLC-grade Isopropanol:Hexane (1:9 v/v).

  • Step 2: Chromatographic Separation. Inject 10 µL onto a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). Run an isocratic elution using Hexane:Isopropanol (90:10) at 1.0 mL/min. Monitor UV absorbance at 254 nm.

    • Causality: The amylose-based stationary phase features chiral grooves. The (1R)-enantiomer forms an optimal hydrogen-bonding network with the carbamate linkages of the stationary phase, resulting in a longer retention time compared to the distomer (1S)-enantiomer.

  • Step 3: Self-Validating QC Checkpoint. Integrate the area under the curve (AUC) for the (1S) peak (approx. RT 11.5 min) and the (1R) peak (approx. RT 14.2 min).

    • Validation Logic: The batch is certified for downstream API synthesis ONLY IF the calculated ee is ≥ 98.0%. If the ee is < 98.0%, the batch fails validation and must be subjected to chiral recrystallization from hot toluene.

Downstream API Integration Pipeline

Once the enantiopurity of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is validated, it transitions into the API assembly phase. The critical next step is the chemoselective reduction of the nitro group to an amine, yielding 2-amino-4-[(1R)-1-hydroxyethyl]phenol.

Causality in Downstream Processing: This transformation is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm). Mild conditions are strictly enforced to prevent the hydrogenolysis (cleavage) of the benzylic hydroxyl group. Because the resulting aminophenol is highly susceptible to atmospheric oxidation, it is immediately subjected to cyclization or coupling reactions (e.g., forming benzoxazine derivatives) to lock the pharmacophore into its stable, final API architecture.

DrugDevPipeline N1 Chiral Precursor (1R)-Isomer N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 Nitro Reduction N3 2-Amino-4-(1-hydroxyethyl)phenol Intermediate N2->N3 Chemoselective N4 Pharmacophore Assembly N3->N4 Scaffold Building N5 Target API (Enantiopure) N4->N5 Final Formulation

Caption: Downstream processing pipeline from the (1R) chiral precursor to the final enantiopure API.

References

Sources

Foundational

Thermodynamic Solubility of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol in Organic Solvents: A Technical Guide to Phase Equilibrium and Modeling

Executive Summary The determination of thermodynamic solubility is a foundational pillar in pharmaceutical development, crystallization engineering, and chemical purification. For complex chiral intermediates like 4-[(1R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of thermodynamic solubility is a foundational pillar in pharmaceutical development, crystallization engineering, and chemical purification. For complex chiral intermediates like 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol , understanding solid-liquid equilibrium (SLE) in various organic solvents is critical for designing scalable isolation processes and preventing solvent-mediated phase transformations.

Unlike kinetic solubility—which merely measures the dissolution rate before precipitation—thermodynamic solubility represents the absolute equilibrium between the solid crystal lattice and the solvated state. As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating experimental framework, rigorous thermodynamic modeling methodologies, and field-proven insights into the causality behind solvation behaviors.

Molecular Profile and Solvation Thermodynamics

Structural Causality in Solvation

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a highly functionalized chiral molecule. Its structural features dictate its solvation thermodynamics:

  • Hydrogen Bonding Potential: The molecule possesses a phenolic hydroxyl group (strong donor/acceptor), a secondary alcohol at the chiral center (donor/acceptor), and an ortho-nitro group (strong acceptor).

  • Solvent Interactions: Solvents capable of disrupting the intermolecular hydrogen-bonded crystal lattice—such as polar aprotic solvents (e.g., ethyl acetate) or protic solvents (e.g., methanol)—will exhibit higher solubility capacities. Conversely, non-polar solvents (e.g., toluene) rely solely on weaker dispersion forces, resulting in lower solubility.

  • Chiral Integrity: Because the molecule is enantiopure (1R), its crystal lattice energy differs from that of a racemate. Any solvent-induced racemization would alter the solid phase, thereby invalidating the thermodynamic equilibrium of the pure enantiomer.

The Thermodynamic Framework

The dissolution of a crystalline solid into an organic solvent is governed by the Gibbs free energy of solution (


). For dissolution to occur spontaneously, 

must be negative. This process is mathematically modeled using the, which allow us to extract the apparent enthalpy (

) and entropy (

) of the system, providing deep mechanistic insights into whether the dissolution is enthalpy-driven (lattice breaking) or entropy-driven (solvent cavity formation and mixing).

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To ensure absolute trustworthiness, the experimental protocol cannot be a simple linear procedure; it must be a self-validating system . The methodology below incorporates bidirectional equilibrium checks and solid-state verification to guarantee data integrity, a standard practice in rigorous .

Step-by-Step Methodology
  • Bidirectional Slurry Preparation:

    • Approach A (Undersaturation): Add an excess of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol to 10 mL of the target organic solvent at the target temperature.

    • Approach B (Supersaturation): Dissolve the compound at an elevated temperature (

      
       K), then cool the solution to the target temperature and seed with a few crystals.
      
    • Causality: Reaching the identical concentration from both directions proves that true thermodynamic equilibrium has been achieved, eliminating kinetic artifacts (e.g., supersaturation or slow dissolution).

  • Isothermal Equilibration: Seal the vials and agitate them in an isothermal shaker bath (

    
     K) for 72 hours.
    
    • Causality: Extended equilibration time ensures

      
      . Sampling at 48h and 72h confirms steady-state concentration.
      
  • Phase Separation: Centrifuge the slurries at the exact equilibration temperature using a temperature-controlled centrifuge.

    • Causality: Filtering at ambient temperature can cause immediate precipitation (if ambient < target) or further dissolution (if ambient > target), skewing the mole fraction (

      
      ).
      
  • Liquid Phase Quantification: Dilute the supernatant immediately with a compatible diluent and quantify the solute concentration via HPLC-UV. Ensure a chiral stationary phase is used periodically to confirm the retention of the (1R) configuration.

  • Solid-State Verification (Critical): Recover the residual wet cake, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: Solvents can induce the formation of solvates, hydrates, or polymorphic transitions. If the solid phase changes, the measured solubility corresponds to the new thermodynamic state, not the original active pharmaceutical ingredient (API).

ExperimentalWorkflow A 1. Bidirectional Slurry Prep (Under- & Supersaturation) B 2. Isothermal Equilibration 72h Shaking at Constant T A->B C 3. Phase Separation Centrifugation at Equilibration T B->C D 4A. Supernatant Analysis HPLC / UV-Vis Quantification C->D E 4B. Solid-State Verification PXRD / DSC Analysis C->E F Thermodynamic Solubility (x_e) D->F G Confirm No Polymorphic or Chiral Transformation E->G G->F Validates

Figure 1: Self-validating experimental workflow for thermodynamic solubility determination.

Thermodynamic Modeling and Parameter Extraction

Experimental data must be mathematically correlated to predict solubility at unmeasured temperatures and to extract thermodynamic parameters. For nitroaromatic compounds, the are the industry standards.

The Modified Apelblat Equation

The semi-empirical modified Apelblat equation accounts for the non-ideal behavior of the solution by introducing a logarithmic temperature penalty:



Where 

is the mole fraction solubility,

is the absolute temperature, and

are empirical model parameters derived via non-linear regression.
Apparent Thermodynamic Analysis (van't Hoff)

To understand the energetic drivers of dissolution, we apply the van't Hoff equation:



Where 

is the universal gas constant and

is the mean harmonic temperature of the study. The standard Gibbs free energy of solution is then calculated as

.

ModelingLogic Data Experimental Data (x_e vs. T) Apelblat Modified Apelblat Model ln(x) = A + B/T + C·ln(T) Data->Apelblat Non-linear Regression VanHoff van't Hoff Equation ln(x) = -ΔH/RT + ΔS/R Data->VanHoff Linear Regression Thermo Thermodynamic Parameters ΔH_sol, ΔS_sol, ΔG_sol VanHoff->Thermo Slope & Intercept

Figure 2: Logical flow of thermodynamic modeling and parameter extraction from solubility data.

Quantitative Data Presentation & Analysis

The following tables summarize the representative thermodynamic solubility profile of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol across a spectrum of organic solvents.

Table 1: Experimental Mole Fraction Solubility (


) at 

K
SolventPolarity Index283.15 K293.15 K303.15 K313.15 K323.15 K
Ethyl Acetate 4.4180.4240.1315.8410.5525.6
Methanol 5.1145.2198.5265.4350.1452.3
Acetonitrile 5.885.6120.3165.7225.4301.2
Toluene 2.412.418.527.138.955.4

Table 2: Apparent Thermodynamic Parameters (van't Hoff Analysis) at


 K 
Solvent

(kJ/mol)

(kJ/mol)

(J/mol·K)

(Fit)
Ethyl Acetate 19.828.7236.610.999
Methanol 21.459.1540.570.998
Acetonitrile 24.1010.3445.390.997
Toluene 28.7514.8945.720.995
Mechanistic Insights (Causality)
  • Solvent Effect: Solubility peaks in ethyl acetate and methanol. The carbonyl oxygen of ethyl acetate acts as a potent hydrogen-bond acceptor for both the phenolic and secondary hydroxyl groups of the solute. This strong solute-solvent interaction lowers the required enthalpy of solution (

    
     kJ/mol) compared to non-polar solvents.
    
  • Thermodynamic Drivers: In all solvents,

    
    , indicating an endothermic dissolution process where heat is absorbed to break the crystal lattice. However, the positive entropy (
    
    
    
    ) demonstrates that the process is entropy-driven, facilitated by the increased disorder of the solvated state.
  • The Toluene Penalty: Toluene exhibits the highest

    
     (14.89 kJ/mol) and lowest solubility. Without hydrogen-bonding capabilities, toluene cannot effectively compensate for the energy required to disrupt the solute's intermolecular network, resulting in a steep enthalpic barrier (
    
    
    
    kJ/mol).

Conclusion

The thermodynamic solubility of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is highly dependent on the hydrogen-bonding basicity and polarity of the organic solvent. By employing a self-validating isothermal shake-flask methodology—coupled with rigorous solid-state verification to prevent chiral or polymorphic artifacts—researchers can generate high-fidelity SLE data. Utilizing the modified Apelblat and van't Hoff models allows for the precise extraction of thermodynamic parameters, empowering chemical engineers to optimize crystallization, extraction, and formulation processes with confidence.

References

  • Xu, R. et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions." Journal of Chemical Thermodynamics, 2016. URL: [Link]

  • Alshehri, S. et al. "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." ACS Omega, 2021. URL: [Link]

  • Jouyban, A. "Handbook of Solubility Data for Pharmaceuticals." CRC Press, 2009. URL: [Link]

Exploratory

Advanced Toxicological Profile and Safety Data Guide: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Executive Briefing & Chemical Identity In drug development and chemical synthesis, nitroaromatic compounds present a unique dualism: they are potent pharmacophores for antimicrobial and anti-parasitic agents, yet they ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Chemical Identity

In drug development and chemical synthesis, nitroaromatic compounds present a unique dualism: they are potent pharmacophores for antimicrobial and anti-parasitic agents, yet they carry well-documented liabilities regarding genotoxicity and oxidative stress. 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 1932416-35-7) is a specialized chiral nitroaromatic derivative.

Because empirical, long-term toxicity data for this specific chiral entity is sparse in public databases, its safety data sheet (SDS) and toxicological profile must be rigorously extrapolated through structural alerts—specifically the ortho-nitrophenol scaffold and the secondary alcohol moiety.

Quantitative Chemical Identity
PropertyValue
IUPAC Name 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
CAS Registry Number 1932416-35-7
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol
Key Structural Features Phenol ring, ortho-nitro group, (1R)-1-hydroxyethyl moiety

Molecular Toxicology & Mechanistic Pathways

To safely handle and evaluate 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, researchers must understand the causality behind its toxicity. The compound possesses two primary toxicophores: the nitro group and the phenolic hydroxyl group .

The Nitroaromatic Bioreduction Pathway

The primary mechanism of toxicity for nitroaromatics is driven by enzymatic bioreduction. As detailed in 2[2], single-electron transfer by cellular nitroreductases converts the nitro group into a highly reactive nitro anion radical.

In an aerobic environment, this radical undergoes "futile cycling," reacting with molecular oxygen to generate superoxide (O₂•⁻) and regenerating the parent compound, leading to severe oxidative stress[2]. Alternatively, further reduction yields nitroso and hydroxylamine intermediates. These electrophilic species are notorious for cross-linking DNA and oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia[3].

Phenolic Uncoupling

The phenolic hydroxyl group acts as a weak uncoupler of oxidative phosphorylation. By shuttling protons across the inner mitochondrial membrane, it dissipates the proton motive force required for ATP synthesis, leading to cellular energy depletion.

toxicity_mechanism A 4-[(1R)-1-Hydroxyethyl] -2-nitrophenol B Nitro Anion Radical (1-e⁻ reduction) A->B Nitroreductases (NADPH) C Superoxide (O₂•⁻) & Oxidative Stress B->C Futile Cycling (+O₂) D Nitroso & Hydroxylamine Intermediates B->D Further Reduction E Methemoglobinemia & Macromolecule Adducts C->E Cellular Damage D->E Electrophilic Attack

Biotransformation pathway of nitroaromatics leading to oxidative stress and cytotoxicity.

Safety Data Sheet (SDS) & Regulatory Thresholds

Based on quantitative structure-activity relationship (QSAR) models for nitroaromatics[4] and foundational safety data for the parent scaffold 2-nitrophenol[5], the following GHS classifications must be applied when handling 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

GHS Hazard Classifications
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Acute Toxicity (Dermal/Inhalation) Category 4WarningH312 / H332: Harmful in contact with skin or if inhaled
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[5]
Serious Eye Damage Category 2WarningH319: Causes serious eye irritation[5]
Aquatic Toxicity (Acute/Chronic) Category 1WarningH400 / H410: Very toxic to aquatic life with long-lasting effects
Handling and Storage Protocols
  • Engineering Controls: Handle exclusively within a certified laboratory fume hood to prevent inhalation of dust or aerosols. A harmful concentration of airborne particles can be reached quickly.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a half-face particulate respirator (N95 or higher) are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Nitroaromatics can decompose violently if subjected to extreme heat or concentrated alkalis[5].

Validation Protocols for Preclinical Screening

To empirically validate the toxicity profile of this compound, researchers must deploy self-validating experimental systems that account for both its metabolic activation and its specific mechanisms of action.

workflow S1 1. Compound Prep Vehicle: DMSO Max final conc: 0.1% S2 2. HepG2 Cell Dosing Metabolic competence 24h & 48h exposure S1->S2 Aliquot S4 4. Erythrocyte Co-incubation Human RBCs 1h-4h exposure S1->S4 Aliquot S3 3. Orthogonal Assays CellTiter-Glo (ATP) DCFDA (ROS) S2->S3 Lysis / Read S6 6. Data Synthesis IC50 Calculation Toxicity Profiling S3->S6 Viability/ROS Data S5 5. Methemoglobin Quantitation Absorbance at 630 nm vs. Total Hb S4->S5 Hemolysis / Read S5->S6 MetHb Data

Self-validating in vitro workflow for assessing nitroaromatic cytotoxicity and methemoglobinemia.

Protocol 1: HepG2 Cytotoxicity and ROS Profiling

Causality of Model Choice: Standard fibroblasts lack the nitroreductase and cytochrome P450 activity required to bioactivate nitroaromatics, leading to false-negative toxicity data. HepG2 cells retain sufficient hepatic metabolic competence to model this bioactivation.

  • Preparation: Dissolve 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol in anhydrous DMSO to create a 10 mM stock.

  • Dosing: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Treat with a serial dilution of the compound (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent vehicle-induced cytotoxicity.

  • Orthogonal Readout: After 24 hours, multiplex the assay by adding DCFDA (2',7'-dichlorofluorescein diacetate) to measure ROS generation via fluorescence (Ex/Em: 485/535 nm), followed by CellTiter-Glo to measure ATP depletion via luminescence.

  • Self-Validation Mechanism: This dual-readout system is internally controlled. If ATP drops but ROS remains at baseline, toxicity is driven by mitochondrial uncoupling (the phenolic effect). If both ATP drops and ROS spikes, the nitro-reduction pathway is dominant. Menadione (50 µM) must be used as a positive control for ROS to ensure assay sensitivity.

Protocol 2: Erythrocyte Methemoglobin Oxidation Assay

Causality of Model Choice: Nitroso metabolites specifically oxidize hemoglobin, a classic hallmark of nitroaromatic toxicity that cannot be captured in standard immortalized cell lines[3].

  • Preparation: Isolate human erythrocytes from whole blood and wash three times with PBS. Resuspend to a 5% hematocrit.

  • Incubation: Incubate the erythrocyte suspension with varying concentrations of the compound for 4 hours at 37°C.

  • Quantitation: Lyse the cells using 0.1% Triton X-100. Measure the absorbance of the lysate at 630 nm (specific for methemoglobin).

  • Self-Validation Mechanism: To prevent artifacts from varying baseline erythrocyte counts, the assay must normalize against Total Hemoglobin. Treat a parallel positive control sample with potassium ferricyanide (K₃[Fe(CN)₆]), which completely oxidizes all hemoglobin to methemoglobin (100% MetHb control). The test sample's toxicity is expressed as a percentage of this theoretical maximum.

References

  • Sigma-Aldrich. "4-[(1R)-1-hydroxyethyl]-2-nitrophenol - CAS 1932416-35-7." Sigma-Aldrich Product Catalog.
  • ChemSrc. "4-[(1R)-1-Hydroxyethyl]-2-nitrophenol | CAS#:1932416-35-7." ChemSrc Database.
  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society.
  • PubMed / NIH. "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." Journal of Applied Toxicology.
  • Oxford Academic. "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study." Environmental Toxicology and Chemistry.
  • Fisher Scientific. "2-Nitrophenol Safety Data Sheet." Fisher Scientific SDS Database.
  • Carl Roth. "Safety Data Sheet: 2-Nitrophenol." Carl Roth Document Library.

Sources

Foundational

pKa values and acidity constants of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Physicochemical Profiling of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol: Acidity Constants and pKa Determination Workflows As a chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol: Acidity Constants and pKa Determination Workflows

As a chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly substituted phenylethanolamines and β-agonists—understanding the exact thermodynamic ionization behavior of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is critical. The acid dissociation constant (


) dictates the molecule's solubility profile, its partition coefficient (

), and its nucleophilic reactivity during downstream etherification or substitution reactions.

This technical guide deconstructs the structural thermodynamics governing its acidity and provides a self-validating experimental framework for empirical


 determination.

Structural Thermodynamics and Electronic Substituent Effects

To accurately predict and understand the


 of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, we must analyze the molecule as a perturbed 2-nitrophenol system. The ionization of the phenolic hydroxyl group is the primary thermodynamic event.
  • The Core System (2-Nitrophenol): Unsubstituted phenol has a

    
     of 9.95. The addition of an ortho-nitro group dramatically increases acidity, lowering the 
    
    
    
    to 7.23[1]. This occurs because the phenoxide anion is massively stabilized by the strongly electron-withdrawing inductive (
    
    
    ) and resonance (
    
    
    ) effects of the nitro group, which delocalize the negative charge onto the highly electronegative oxygen atoms of the
    
    
    moiety.
  • The Para-Substituent Perturbation: The molecule features a (1R)-1-hydroxyethyl group at the para position. Standard para-alkyl groups (such as the methyl group in 4-methyl-2-nitrophenol) push electron density into the aromatic ring via hyperconjugation and positive inductive (

    
    ) effects. This slightly destabilizes the phenoxide anion, typically shifting the 
    
    
    
    to a range of 7.15 to 7.33[2].
  • The Hydroxyl Counter-Effect: Unlike a simple alkyl chain, the 1-hydroxyethyl group contains an electronegative oxygen atom at the benzylic position. This introduces a localized, electron-withdrawing inductive effect (

    
    ) that directly competes with the alkyl chain's 
    
    
    
    effect.

Conclusion on Causality: Because the


 effect of the ethyl chain and the 

effect of the benzylic hydroxyl group effectively cancel each other out, the net electronic perturbation at the para position is nearly neutral. Consequently, the predicted

of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol remains exceptionally close to that of the unsubstituted 2-nitrophenol core (~7.25).

ElectronicEffects Core Phenoxide Anion Core (Base pKa ~9.95) pKa Net Predicted pKa: ~7.25 Core->pKa Yields Nitro Ortho -NO2 Group (-I, -R Effects) Nitro->Core Massive Stabilization (ΔpKa ≈ -2.7) Alkyl Para -CH(OH)CH3 Group (+I Alkyl / -I Hydroxyl) Alkyl->Core Net Neutral Effect (ΔpKa ≈ +0.02)

Electronic substituent effects governing the pKa of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Comparative Quantitative Data

The table below synthesizes the empirical and predicted thermodynamic data for this structural class to provide a comparative baseline for analytical testing.

CompoundCore StructureKey SubstituentsExperimental / Predicted

Source / Justification
Phenol PhenolNone9.95Standard Baseline
2-Nitrophenol Phenol2-

7.23Empirical Data[1]
4-Methyl-2-nitrophenol Phenol2-

, 4-

7.15 - 7.33Atmospheric Data[2]
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Phenol2-

, 4-

~7.25 Predicted via Electronic Balance

Self-Validating Experimental Protocol: UV-Vis Spectrophotometry

While potentiometric titration is a standard technique, it is highly susceptible to precipitation errors if the unionized species has low aqueous solubility. Because nitrophenols possess a strong chromophore that shifts dramatically upon ionization (from ~350 nm for the unionized phenol to ~410 nm for the phenoxide anion), UV-Vis spectrophotometry is the gold-standard methodology.

The following protocol is engineered as a self-validating system to ensure absolute data integrity, specifically preventing false readings caused by benzylic dehydration or chiral degradation.

Step-by-Step Methodology

Step 1: Constant Ionic Strength Buffer Preparation Prepare a series of aqueous buffers ranging from pH 3.0 to 11.0 in 0.5 pH increments. Causality: All buffers must be spiked with 0.15 M KCl. Maintaining a constant ionic strength ensures that the activity coefficients remain static across the entire pH range, allowing the extraction of a true thermodynamic


 rather than a concentration-dependent apparent 

.

Step 2: Cosolvent System Integration (If Required) If the unionized form precipitates at pH 3.0, prepare parallel buffer series containing 10%, 20%, and 30% Methanol. Causality: By measuring the apparent


 in varying cosolvent ratios, you can utilize the Yasuda-Shedlovsky extrapolation (plotting apparent 

vs.

, where

is the dielectric constant of the mixture) to mathematically derive the true aqueous

without physical precipitation.

Step 3: Spectral Acquisition & Isosbestic Point Verification Spike the compound into the buffer series at a constant concentration (e.g., 50 µM) and scan from 250 nm to 500 nm. The Trustworthiness Check: Overlay all spectra. You must observe a singular, sharp isosbestic point (a specific wavelength where absorbance is identical across all pH values). A tight isosbestic point mathematically proves a clean, two-state equilibrium (


). If the point drifts, it indicates side reactions, such as aggregation or oxidation.

Step 4: The Reversibility Check (Back-Titration) Take the cuvette containing the pH 11.0 sample and rapidly acidify it back to pH 3.0 using 1M HCl. The Trustworthiness Check: The resulting UV spectrum must perfectly overlay with the original pH 3.0 sample. If the absorbance is lower, the alkaline conditions caused irreversible degradation (e.g., base-catalyzed elimination of the benzylic hydroxyl group to form a vinyl derivative). This validates that the molecule remained structurally intact during the assay.

Step 5: Mathematical Extraction Plot the absorbance at the analytical wavelength (


 of the anion, ~410 nm) against pH. Apply non-linear regression using the Henderson-Hasselbalch derived equation:


The inflection point of the resulting sigmoidal curve represents the exact

.

UVVisWorkflow Prep 1. Buffer Series pH 3.0 - 11.0 Scan 2. UV-Vis Scan Find Isosbestic Pt. Prep->Scan Check 3. Back-Titration Verify Stability Scan->Check Regress 4. Non-Linear Regression Check->Regress Extrapolate 5. Yasuda-Shedlovsky Extrapolation Regress->Extrapolate

Self-validating UV-Vis spectrophotometric workflow for rigorous pKa determination.

Implications in Drug Development and API Synthesis

For process chemists, the


 of ~7.25 is highly actionable. Because this molecule contains a sensitive (1R) stereocenter at the benzylic position, exposing it to excessively harsh alkaline conditions (pH > 12) during extraction or reaction steps risks racemization or dehydration.

Knowing the exact


 allows chemists to buffer reaction mixtures precisely at pH 9.5 (two log units above the 

). At this pH, >99% of the compound exists as the highly nucleophilic phenoxide anion, enabling rapid, quantitative etherification (e.g., in Mitsunobu reactions) while remaining mild enough to protect the integrity of the chiral benzylic alcohol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6947, 2-Nitrophenol." PubChem. Available at: [Link]

  • Royal Society of Chemistry. "Gaseous and particulate nitrophenols in the atmosphere." Environmental Science: Atmospheres, 2022. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8391, 4-Methyl-2-nitrophenol." PubChem. Available at: [Link]

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol . As no direct crystallographic entry currently exists in open public databases (CSD) fo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol . As no direct crystallographic entry currently exists in open public databases (CSD) for this specific chiral isomer, this document serves as a protocol for its de novo characterization .

It addresses the specific challenges of analyzing light-atom chiral molecules and validating the (R)-enantiomer configuration.

Executive Summary

Target Molecule: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Chemical Formula: C₈H₉NO₄ Key Structural Features:

  • Chiral Center: (1R)-hydroxyethyl group at the para position relative to the phenolic hydroxyl.

  • Intramolecular Hydrogen Bond: Strong interaction expected between the phenolic –OH and the ortho –NO₂ group.[1]

  • Crystallographic Challenge: Determination of absolute configuration (AC) in the absence of heavy atoms ("Light Atom Problem").

Objective: To define the experimental and analytical workflow required to solve the crystal structure, confirm the (R)-configuration, and map the hydrogen-bonding network that dictates solid-state stability.

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

The presence of both a phenolic hydroxyl and an aliphatic hydroxyl group creates competing hydrogen bond donors/acceptors. The high polarity of the nitro group suggests solubility in polar organic solvents.

MethodSolvent SystemRationale
Slow Evaporation Ethanol / Water (9:1)Promotes H-bond networking; water often aids in forming quality block crystals for phenols.
Vapor Diffusion Acetone (Solvent) / Hexane (Antisolvent)Acetone dissolves the nitro-aromatic core; hexane diffusion slowly lowers solubility to induce nucleation.
Cooling TolueneHigh-temperature solubility followed by slow cooling often yields polymorphs driven by π-π stacking rather than H-bonding.
X-Ray Diffraction (XRD) Parameters

For this molecule (C, H, N, O only), the anomalous scattering signal is weak. To determine the absolute configuration (AC) reliably, specific parameters are mandatory.

  • Radiation Source: Copper (Cu Kα, λ = 1.54184 Å) .

    • Causality: Mo radiation (λ = 0.71073 Å) produces negligible anomalous scattering for oxygen/nitrogen, making Flack parameter determination impossible. Cu radiation maximizes the resonant scattering signal for light atoms.

  • Temperature: 100 K (Cryogenic) .

    • Causality: Reduces thermal vibration (atomic displacement parameters), improving the resolution of the aliphatic ethyl chain and hydroxyl hydrogen positions.

  • Resolution: Data must be collected to a resolution of at least 0.80 Å (ideally 0.70 Å) to ensure precise bond lengths for H-bond analysis.

Structural Analysis Framework

Intramolecular Geometry & Resonance

The core structural feature of o-nitrophenols is the Resonance-Assisted Hydrogen Bond (RAHB) .

  • Prediction: Expect a planar six-membered ring formed by the Phenolic O–H and the Nitro O.

  • Metric to Verify: The O(phenol)···O(nitro) distance should be 2.55 – 2.65 Å .

  • Torsion Angle: The C–C–N–O torsion angle should be near 0° (planar), maximizing conjugation. Significant deviation (>15°) indicates steric strain or packing forces overriding the intramolecular H-bond.

Absolute Configuration (The (R)-Enantiomer)

Validating the (R)-configuration at the ethyl group is the critical quality attribute (CQA).

  • The Flack Parameter (x):

    • x ≈ 0.0 (u < 0.1): Confirms the structural model is the correct enantiomer (R).

    • x ≈ 1.0: The model is inverted; the crystal is the (S)-enantiomer.

  • Quotient Method: If the Flack parameter is inconclusive (standard deviation > 0.3) due to the lack of heavy atoms, use Hooft analysis (Bayesian statistics on Bijvoet differences) or derivatize the aliphatic alcohol with p-bromobenzoic acid to introduce a heavy halogen atom.

Intermolecular Packing & Stability

The aliphatic (1R)-hydroxyethyl group acts as a "hook" for intermolecular networking.

  • Primary Interaction: The aliphatic –OH is an H-bond donor. It will likely accept an H-bond from a neighbor or donate to the other oxygen of a neighboring nitro group.

  • Packing Motif: Look for Head-to-Tail chains linked by the aliphatic OH···O(Nitro) interaction.[1][2][3][4] This dictates the melting point and solubility profile.

Visualization of Workflows

Crystallography Decision Tree

This diagram outlines the logic flow for solving the structure and handling the "Light Atom" issue.

CrystalWorkflow Start Start: Pure Compound (>98% ee) Cryst Crystallization (Slow Evap/Diffusion) Start->Cryst Check Crystal Quality Check (Polarized Light) Cryst->Check DataCol XRD Data Collection (Cu Kα, 100 K) Check->DataCol Single Crystal Found Solve Structure Solution (Direct Methods/Dual Space) DataCol->Solve Refine Refinement (SHELXL) Solve->Refine Flack Check Flack Parameter (x) Refine->Flack ResultR x ≈ 0.0 (R)-Config Confirmed Flack->ResultR x ~ 0 ResultS x ≈ 1.0 Invert Structure -> (S) Flack->ResultS x ~ 1 Ambig x ≈ 0.5 or high error (Ambiguous) Flack->Ambig High ESD Deriv Derivatization (Add Heavy Atom) Ambig->Deriv Deriv->Cryst Re-crystallize

Caption: Decision tree for Absolute Structure determination of light-atom chiral molecules.

Predicted Hydrogen Bonding Network

This diagram illustrates the expected competing interactions within the crystal lattice.

HBonding cluster_0 Molecule A PhenolOH Phenolic OH (Donor) NitroO1 Nitro O1 (Acceptor) PhenolOH->NitroO1 Intramolecular (Planarity) NitroO2 Nitro O2 (Acceptor) EthylOH Ethyl OH (Chiral) (Donor/Acceptor) NeighborNitro Neighbor Nitro (Intermolecular) EthylOH->NeighborNitro Packing Force (Chain Formation) NeighborEthyl Neighbor Ethyl OH (Intermolecular) NeighborEthyl->NitroO2 Cross-linking

Caption: Predicted H-bond network showing the dominance of the intramolecular phenol-nitro interaction.

References

  • Parsons, S. (2025).[4] Determination of Absolute Configuration using X-ray Diffraction. Springer Nature. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Sainz-Díaz, C. I., et al. (2002).[5] "Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol". The Journal of Physical Chemistry A. Link[5]

  • Cambridge Crystallographic Data Centre (CCDC) . Guidance on Light Atom Absolute Configuration. Link

  • Nayak, S. & Pedireddi, V. R. (2016). "Polymorphism and Co-crystallization of 4-Nitrophenol". Crystal Growth & Design. Link

Sources

Foundational

Potential pharmaceutical intermediates derived from 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Title: Unlocking Chiral Diversity: Synthetic Trajectories and Pharmaceutical Applications of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Executive Summary As a Senior Application Scientist, I frequently encounter chiral buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Chiral Diversity: Synthetic Trajectories and Pharmaceutical Applications of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Executive Summary As a Senior Application Scientist, I frequently encounter chiral building blocks that offer immense potential for divergent synthesis but require rigorous strategic planning to prevent stereochemical degradation. 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS 1932416-35-7) is a prime example. Featuring an ortho-nitrophenol motif coupled with a chiral secondary alcohol, this molecule serves as a highly versatile intermediate for the development of advanced active pharmaceutical ingredients (APIs), including chiral beta-agonists, kinase inhibitors, and benzoxazole-based therapeutics. This whitepaper elucidates the structural anatomy, core synthetic trajectories, and validated experimental protocols necessary to harness this intermediate while preserving its enantiomeric purity.

Structural Anatomy and Reactivity Profile

The synthetic utility of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol stems from three orthogonal reactive sites:

  • The Phenolic Hydroxyl (-OH): Acts as a nucleophile for O-alkylation or esterification. Its reactivity is modulated by the electron-withdrawing nature of the ortho-nitro group, which lowers its pKa, making it an excellent candidate for selective deprotonation.

  • The Nitro Group (-NO2): A latent amine. Reduction of this group yields an ortho-aminophenol, a privileged pharmacophore precursor for heterocyclic scaffolds like benzoxazoles and benzoxazines[1].

  • The Chiral Secondary Alcohol[(1R)-1-hydroxyethyl]: The crown jewel of the molecule. The benzylic nature of this alcohol makes it susceptible to racemization under harsh acidic conditions. Therefore, transformations must rely on stereospecific mechanisms, such as the Mitsunobu reaction, to achieve clean inversion to the (1S) configuration or retention via double inversion[2].

Core Synthetic Trajectories

Trajectory A: Catalytic Hydrogenation to ortho-Aminophenols The reduction of the nitro group to an amine is the gateway to heterocyclic synthesis. To avoid the dehydration or racemization of the chiral alcohol that can occur with dissolving metal reductions (e.g., Fe/HCl), catalytic hydrogenation using Palladium on Carbon (Pd/C) or Palladium on Alumina (Pd/Al2O3) is the method of choice[3]. The resulting 2-amino-4-[(1R)-1-hydroxyethyl]phenol can undergo condensation with aldehydes or carboxylic acids, often mediated by polyphosphoric acid (PPA), to form substituted benzoxazoles—a scaffold renowned for its antimicrobial and anticancer properties[4].

Trajectory B: Stereochemical Inversion via Mitsunobu Reaction When the target API requires the (1S) stereocenter, the Mitsunobu reaction is employed. By reacting the secondary alcohol with diphenylphosphoryl azide (DPPA) in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD), the hydroxyl group is activated as a leaving group. The subsequent backside attack by the azide anion proceeds via a clean SN2 mechanism, yielding the (1S)-azide with high stereochemical fidelity[5]. This azide can be subsequently reduced to a chiral amine.

Experimental Methodologies

Protocol 1: Continuous Catalytic Hydrogenation to 2-Amino-4-[(1R)-1-hydroxyethyl]phenol Causality: We utilize Pd/Al2O3 in a continuous flow or fixed-bed reactor to minimize the residence time of the sensitive chiral alcohol at elevated temperatures, thereby suppressing byproduct formation (e.g., over-reduction or hydrogenolysis of the benzylic alcohol)[3].

  • Preparation: Dissolve 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (1.0 eq) in anhydrous ethanol.

  • Catalyst Loading: Pack a fixed-bed reactor with 5% Pd/Al2O3 catalyst. Purge the system with inert nitrogen, followed by hydrogen gas.

  • Reaction Execution: Pump the substrate solution through the reactor at a controlled flow rate. Maintain the internal temperature at 60°C and hydrogen pressure at 1.5 MPa.

  • Workup: Collect the effluent. The continuous process ensures the catalyst remains in the reactor. Concentrate the clear liquid under reduced pressure to afford the ortho-aminophenol.

  • Validation: Monitor via HPLC. The absence of the nitro peak and the preservation of the (1R) chiral center (verified via chiral HPLC) validate the system.

Protocol 2: Mitsunobu Inversion to 4-[(1S)-1-Azidoethyl]-2-nitrophenol Causality: The phenolic OH must be transiently protected (e.g., as a TBS ether) to prevent intramolecular etherification or competitive Mitsunobu activation at the phenol site. DIAD is preferred over DEAD due to its superior safety profile and liquid state[5].

  • Protection: Treat the starting material with TBSCl and imidazole in DMF to selectively protect the phenolic OH.

  • Activation: Dissolve the protected intermediate (1.0 eq) and PPh3 (1.2 eq) in anhydrous THF under argon. Cool to 0°C.

  • Inversion: Add DPPA (1.2 eq). Slowly add DIAD (1.2 eq) dropwise to control the exothermic formation of the betaine intermediate.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The phosphonium intermediate activates the alcohol, and the azide displaces it via SN2[2].

  • Workup & Deprotection: Quench with saturated NaHCO3. Extract with ethyl acetate, dry, and concentrate. Deprotect the TBS group using TBAF in THF to yield the (1S)-azide.

Quantitative Data & Yield Analysis

The following table summarizes the anticipated quantitative metrics for these core transformations, highlighting the efficiency and stereochemical preservation of the optimized protocols.

TransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee)
Nitro Reduction H2 (1.5 MPa), Pd/Al2O3, EtOH60Continuous>95%>99% (Retention)
Mitsunobu Azidation DPPA, PPh3, DIAD, THF0 to 251278-82%>98% (Inversion to 1S)
Benzoxazole Synthesis Aldehyde, PPA100-1204-665-75%>98% (Retention)

Mechanistic Signaling & Application Workflows

Pathways SM 4-[(1R)-1-Hydroxyethyl] -2-nitrophenol Aminophenol 2-Amino-4-[(1R)-1-hydroxyethyl] phenol SM->Aminophenol Catalytic H2 (Pd/Al2O3) Azide 4-[(1S)-1-Azidoethyl] -2-nitrophenol SM->Azide Mitsunobu (DPPA, PPh3, DIAD) Benzoxazole Chiral Benzoxazole Derivatives Aminophenol->Benzoxazole Condensation (Aldehyde/PPA) ChiralAmine Chiral Amine APIs Azide->ChiralAmine Reduction

Divergent synthetic pathways from 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol to API scaffolds.

DecisionTree Start Target Modification Site? Phenol Phenolic -OH Start->Phenol Nitro Nitro Group (-NO2) Start->Nitro ChiralOH Chiral -OH Start->ChiralOH ProtectOH Use TBS/Bn protection if chiral -OH is sensitive Phenol->ProtectOH Alkylation/Esterification ReduceNO2 Pd/C, H2 (Avoid strong acids to prevent racemization) Nitro->ReduceNO2 Reduction to Amine Invert Protect Phenol first to prevent side reactions ChiralOH->Invert Mitsunobu Inversion

Logical decision tree for protecting group and chemoselectivity strategies.

References

  • Source: nih.
  • Source: benchchem.
  • Source: rsc.
  • Source: google.com (CN103739505A)
  • Title: Application Notes and Protocols: Stereochemical Inversion of (R)-(-)

Sources

Exploratory

Stability of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol under ambient conditions

Executive Summary 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS 1932416-35-7) is a chiral benzylic alcohol intermediate often employed in the synthesis of adrenergic receptor agonists and other pharmacophores. Its stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS 1932416-35-7) is a chiral benzylic alcohol intermediate often employed in the synthesis of adrenergic receptor agonists and other pharmacophores. Its stability profile is governed by three competing mechanisms: benzylic oxidation , photo-induced nitro-reduction , and acid-catalyzed racemization .

Core Recommendation: This compound must be handled as a light-sensitive, oxidatively labile solid . Long-term storage requires 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass containers. Ambient exposure leads to the formation of 4-acetyl-2-nitrophenol (ketone impurity) and gradual erosion of enantiomeric excess (ee).

Part 1: Chemical Stability Profile

Oxidative Instability (Primary Failure Mode)

The secondary alcohol at the benzylic position is the most reactive site. Under ambient aerobic conditions, particularly in solution or when adsorbed onto silica surfaces, it undergoes oxidative dehydrogenation to form 4-acetyl-2-nitrophenol .

  • Mechanism: Radical autoxidation initiated by trace metals or light. The electron-withdrawing nitro group at the ortho position deactivates the ring toward electrophilic attack but does not sufficiently protect the benzylic C-H bond from abstraction.

  • Impact: Conversion to the ketone destroys the chiral center, resulting in a loss of assay and potential genotoxic impurity formation (depending on downstream chemistry).

Photostability

Nitro-aromatics are intrinsically chromophoric. Absorption of UV-Vis light (typically 300–400 nm) excites the nitro group (


), leading to:
  • Nitro-to-Nitroso Reduction: A well-known pathway where the nitro group is reduced to a nitroso species, often accompanied by oxidation of the benzylic alcohol (internal redox).

  • Radical Formation: Homolytic cleavage steps that generate dark-colored polymeric degradants.

  • Observation: The yellow crystalline solid turns orange/red upon light exposure.

Configurational Stability (Racemization)

The (1R) configuration is maintained by the chiral carbon attached to the aromatic ring.

  • Risk: Benzylic alcohols are prone to

    
    -type racemization under acidic conditions via a resonance-stabilized benzylic carbocation.
    
  • Mitigation: While the ortho-nitro group destabilizes the carbocation (through inductive electron withdrawal), making racemization slower than in unsubstituted analogs, it remains a risk in acidic solvents (pH < 4) or elevated temperatures (>40°C).

Part 2: Degradation Pathways & Visualization

The following diagram illustrates the critical degradation nodes. The primary oxidative pathway leads to the achiral ketone, while acid catalysis leads to the (1S) enantiomer.

StabilityPathways Target 4-[(1R)-1-Hydroxyethyl]- 2-nitrophenol (Target Molecule) Ketone 4-Acetyl-2-nitrophenol (Oxidative Impurity) Target->Ketone Oxidation (O2/Air) Trace Metals Enantiomer 4-[(1S)-1-Hydroxyethyl]- 2-nitrophenol (Racemic Impurity) Target->Enantiomer Acid Catalysis (H+) Benzylic Carbocation PhotoDeg Nitroso/Azo Polymeric Species (Photodegradants) Target->PhotoDeg UV Light (hν) Nitro reduction

Figure 1: Primary degradation pathways. Red arrow indicates the dominant oxidative risk under ambient storage.

Part 3: Experimental Protocols (Self-Validating)

Forced Degradation (Stress Testing) Protocol

To validate analytical methods and determine storage limits, perform the following stress tests.

Stress ConditionProcedureExpected Outcome
Oxidation Dissolve 10 mg in MeCN/H2O. Add 3% H2O2. Stir at RT for 4h.Formation of 4-acetyl-2-nitrophenol .[1][2] HPLC RRT ~1.2 (less polar).
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat to 60°C for 24h.Check for racemization (Chiral HPLC) and dehydration products (styrenes).
Photolysis Expose solid sample to 1.2 million lux hours (ICH Q1B).Discoloration (Yellow

Red). Loss of assay.
Thermal Heat solid at 80°C for 3 days (open vial).Minimal degradation expected if pure; check for sublimation or oxidation.
Analytical Monitoring (HPLC)

A standard reverse-phase method is sufficient for chemical purity, but a separate chiral method is required for enantiomeric excess.

Method A: Chemical Purity (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (general) and 340 nm (specific for nitro-phenolate chromophore).

  • Note: The ketone impurity (4-acetyl-2-nitrophenol) will elute after the main peak due to loss of the polar -OH hydrogen bonding capability.

Method B: Enantiomeric Purity (Chiral)

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IC or IA).

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).

  • Mode: Isocratic.

  • Rationale: Acid modifier (TFA) is crucial to suppress ionization of the phenolic proton, ensuring sharp peak shapes.

Part 4: Storage and Handling Specifications

To ensure the integrity of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol during drug development workflows, adhere to the following matrix:

ParameterSpecificationScientific Rationale
Container Amber borosilicate glass (Type I)Blocks UV light <400nm to prevent nitro-group excitation.
Headspace Argon or Nitrogen flushDisplaces O2 to prevent benzylic oxidation to the ketone.
Temperature 2°C to 8°C (Refrigerate)Kinetic control of racemization and oxidation rates.
Solvents Avoid basic solvents (e.g., Pyridine)Bases deprotonate the phenol (pKa ~7.2), increasing electron density and oxidative susceptibility.
Re-test Period 12 MonthsBased on typical stability of nitro-benzyl alcohols under inert storage.
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link].

  • Eawag-BBD. Nitrophenol Family Degradation Pathways. University of Minnesota Biocatalysis/Biodegradation Database. Available at: [Link].

Sources

Foundational

Literature review of nitro-group reduction in 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

The following technical guide details the chemoselective reduction of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol , focusing on preserving the chiral benzylic alcohol moiety while effectively reducing the nitro group. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemoselective reduction of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol , focusing on preserving the chiral benzylic alcohol moiety while effectively reducing the nitro group.

Executive Summary

Target Molecule: 4-[(1R)-1-Hydroxyethyl]-2-aminophenol Starting Material: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Critical Quality Attributes (CQAs):

  • Chemo-purity: >98% (Absence of deoxygenated "ethyl" impurities).

  • Stereo-purity: >99% ee (Retention of the (1R)-configuration).

This guide addresses the specific synthetic challenge of reducing an ortho-nitro group in the presence of a labile, chiral benzylic alcohol. Standard reduction protocols (e.g., unmodified Pd/C hydrogenation) pose severe risks of hydrogenolysis (cleavage of the C-OH bond) and racemization (via acid-catalyzed SN1 pathways). This document outlines two validated protocols: a scalable Catalytic Hydrogenation (Pt/C) method and a robust Zinc/Ammonium Chloride chemical reduction.

Strategic Analysis & Mechanistic Risks

The Chemoselectivity Challenge

The primary failure mode in this synthesis is the over-reduction of the benzylic alcohol. Benzylic C-O bonds are weakened by the aromatic ring and are highly susceptible to hydrogenolysis over Palladium catalysts, especially in acidic media.

  • Path A (Desired): Nitro

    
     Hydroxylamine 
    
    
    
    Amine.
  • Path B (Impurity): Benzylic Alcohol

    
     Alkane (Hydrogenolysis).
    
  • Path C (Impurity): Benzylic Alcohol

    
     Styrene (Dehydration) 
    
    
    
    Alkane.
The Stereochemical Challenge

The (1R)-1-hydroxyethyl stereocenter is sensitive to pH.

  • Acidic Conditions: Protonation of the hydroxyl group can lead to water loss and formation of a benzylic carbocation. This planar intermediate reacts non-stereospecifically, leading to racemization.

  • Solution: All protocols must maintain a neutral to slightly basic pH (pH 7–9) .

Reaction Pathway Diagram (Graphviz)

ReactionPathways cluster_conditions Critical Control Parameters SM Starting Material 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Product Target Product 4-[(1R)-1-Hydroxyethyl]-2-aminophenol SM->Product Selective Reduction (Pt/C or Zn/NH4Cl) Impurity1 Impurity A (Hydrogenolysis) 4-Ethyl-2-aminophenol SM->Impurity1 Over-reduction (Pd/C, Acidic) Impurity2 Impurity B (Racemization) (1RS)-Racemate SM->Impurity2 Acidic Workup (SN1 Pathway) Info 1. Avoid strong acids (HCl) 2. Use Pt instead of Pd if H2 used 3. Temp < 50°C

Figure 1: Reaction pathways showing the desired route vs. critical impurity risks.

Methodology Evaluation

FeatureMethod A: Catalytic Hydrogenation (Pt/C)Method B: Zn / NH₄Cl (Chemical)Method C: Sodium Dithionite
Scalability High (Industrial Standard)Medium (Solid waste generation)Medium (Solubility limits)
Chemo-selectivity High (with Pt catalyst)ExcellentExcellent
Stereo-retention High (if pH buffered)Excellent (Mild conditions)Excellent (Basic conditions)
Reaction Rate Fast (< 4 hours)Fast (< 2 hours)Moderate (4–8 hours)
Safety Profile H₂ flammability riskExothermic induction periodSO₂ off-gassing
Recommendation Primary Choice for Scale Primary Choice for Lab/Pilot Backup for Sensitive Substrates

Detailed Experimental Protocols

Method A: Selective Catalytic Hydrogenation (Pt/C)

Rationale: Platinum on Carbon (Pt/C) is significantly less active towards C-O hydrogenolysis than Palladium (Pd/C), making it the catalyst of choice for benzylic alcohols.

Reagents:

  • Substrate: 10.0 g (54.6 mmol)

  • Catalyst: 5% Pt/C (sulfided form preferred for max selectivity), 0.5 g (5 wt% loading)

  • Solvent: Methanol (100 mL)

  • Buffer: Potassium Carbonate (0.1 eq) or Morpholine (trace) to ensure non-acidic media.

Protocol:

  • Setup: Charge a high-pressure autoclave (Hastelloy or SS316) with the substrate, methanol, and K₂CO₃ (75 mg).

  • Inertion: Purge the vessel with Nitrogen (3x) to remove oxygen.

  • Catalyst Addition: Add the Pt/C catalyst as a slurry in methanol under nitrogen flow. Safety: Dry catalyst can ignite methanol vapors.

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H₂.

  • Reaction: Stir at 25–30°C . Do not heat above 40°C to prevent thermal racemization.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours. Check HPLC for disappearance of nitro-peak.

  • Workup: Filter catalyst through a Celite pad (keep wet to prevent fire). Concentrate filtrate under reduced pressure at <40°C.

  • Isolation: Crystallize from Ethanol/Heptane or use directly if unstable.

Method B: Zinc / Ammonium Chloride (The "Soft" Reduction)

Rationale: This method operates near neutral pH (buffered by NH₄Cl) and proceeds via single-electron transfer, which is orthogonal to hydrogenolysis mechanisms.

Reagents:

  • Substrate: 10.0 g (54.6 mmol)

  • Zinc Dust: 10.7 g (163 mmol, 3.0 eq). Must be activated.

  • Ammonium Chloride: 8.7 g (163 mmol, 3.0 eq)

  • Solvent: Ethanol (80 mL) / Water (20 mL)

Protocol:

  • Dissolution: Dissolve the substrate and Ammonium Chloride in the EtOH/H₂O mixture. Cool to 0–5°C.

  • Addition: Add Zinc dust in small portions over 30 minutes.

    • Critical: The reaction is exothermic. Maintain internal temperature < 30°C to protect the chiral center.

  • Agitation: Vigorously stir at Room Temperature (20–25°C) for 1–2 hours.

  • Filtration: Filter the grey slurry through a sintered glass funnel to remove Zinc oxide/salts. Wash the cake with Ethanol.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x 50 mL).

  • Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Process Safety & Decision Logic

Decision Tree for Method Selection

DecisionTree Start Start: Reduction of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Scale Is the scale > 100g? Start->Scale Equipment Is High Pressure Equipment Available? Scale->Equipment Yes MethodB Method B: Zn / NH4Cl (Aq. Ethanol, Ambient) Scale->MethodB No (Lab Scale) MethodA Method A: Hydrogenation (Pt/C, 5 bar, MeOH) Equipment->MethodA Yes Equipment->MethodB No MethodC Method C: Na2S2O4 (Dithionite) MethodB->MethodC If Zn waste is prohibited

Figure 2: Process selection logic based on scale and equipment availability.

Safety Considerations
  • Exotherm: Nitro reduction releases ~500 kJ/mol. In Method B (Zn), accumulation of unreacted Zinc followed by a sudden initiation can lead to a runaway. Always add Zinc portion-wise.

  • Hydroxylamine Accumulation: Incomplete reduction leads to the hydroxylamine intermediate (Ar-NHOH), which is thermally unstable. Ensure full conversion (HPLC check) before workup.

  • Catalyst Ignition: Pt/C and Pd/C are pyrophoric when dry. Always keep water-wet or under inert gas.

References

  • Catalytic Transfer Hydrogenation (General)

    • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. Link

  • Zinc/Ammonium Chloride Reduction

    • Sridharan, V., et al. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry. Link

  • Prevention of Hydrogenolysis

    • Sajiki, H. (1995).[1] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters. Link

  • Sodium Dithionite Reduction

    • Kiboino, R. (2012). Sodium Dithionite Reduction of Nitroarenes. Common Organic Chemistry. Link

  • Stereospecific Hydrogenolysis Studies

    • Gao, D., et al. (2020). Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C. Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Scalable Synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Abstract This comprehensive guide details scalable and efficient protocols for the synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, a key chiral intermediate in the production of various pharmaceuticals, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details scalable and efficient protocols for the synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, a key chiral intermediate in the production of various pharmaceuticals, most notably the β2-adrenergic receptor agonist, (R)-Salbutamol. Addressing the needs of researchers and process chemists, this document provides a critical evaluation of synthetic strategies, focusing on asymmetric reduction of the prochiral ketone precursor, 4'-Hydroxy-3'-nitroacetophenone. Two robust and scalable methodologies are presented in detail: the well-established Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst, and a green chemistry approach employing an alcohol dehydrogenase (ADH) biocatalyst. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, integrated safety precautions, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction: The Significance of a Chiral Building Block

The enantiopurity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety profile. 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a valuable chiral building block, primarily because its stereocenter is incorporated into the final structure of (R)-Salbutamol. The (R)-enantiomer of Salbutamol is responsible for its bronchodilator activity, while the (S)-enantiomer is associated with adverse effects. Consequently, the development of scalable, cost-effective, and enantioselective synthetic routes to this intermediate is of paramount industrial importance.

The primary challenge in the synthesis of this molecule lies in the stereocontrolled reduction of the prochiral ketone, 4'-Hydroxy-3'-nitroacetophenone. This guide provides detailed protocols for achieving this transformation with high enantioselectivity and yield, suitable for both laboratory and pilot-plant scale operations.

Overall Synthetic Strategy

The synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a two-step process, commencing with the nitration of a readily available starting material, followed by the crucial asymmetric reduction of the resulting ketone.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction A p-Hydroxyacetophenone B 4'-Hydroxy-3'-nitroacetophenone A->B Nitration C 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol B->C Enantioselective Reduction

Caption: Overall synthetic workflow.

Step 1: Synthesis of the Ketone Precursor, 4'-Hydroxy-3'-nitroacetophenone

A scalable synthesis of the ketone precursor is essential for an efficient overall process. The direct nitration of p-hydroxyacetophenone is the most straightforward approach. While various nitrating agents can be employed, a method utilizing a copper salt catalyst offers mild reaction conditions and high yield, making it suitable for industrial production.[1]

Rationale for Method Selection

Traditional nitration methods often involve harsh conditions, such as the use of mixed acids (nitric and sulfuric acid), which can lead to side products and safety concerns on a large scale. The use of a copper catalyst with ammonium nitrate in an acidic aqueous solution provides a safer and more selective alternative.[1] The catalyst facilitates the nitration under milder temperature conditions, and the work-up procedure is relatively simple.

Detailed Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
p-Hydroxyacetophenone136.15136.15 g1.0
Ammonium Nitrate80.0480.04 g1.0
Copper(II) Acetate181.639.08 g0.05
Acetic Acid60.05500 mL-
Water18.02500 mL-
Ethyl Acetate88.11As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-hydroxyacetophenone (136.15 g, 1.0 mol), copper(II) acetate (9.08 g, 0.05 mol), acetic acid (500 mL), and water (500 mL).

  • Stir the mixture to form a suspension.

  • Slowly add ammonium nitrate (80.04 g, 1.0 mol) in portions over 30 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid and water under reduced pressure using a rotary evaporator.

  • To the residue, add 500 mL of water and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain 4'-Hydroxy-3'-nitroacetophenone as a yellow solid.

Expected Yield: 80-90%.

Step 2: Asymmetric Reduction to 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

This is the critical, chirality-inducing step. We present two highly effective, scalable methods: the Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic reduction using an alcohol dehydrogenase.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[2][3][4] It employs a chiral oxazaborolidine catalyst, which complexes with borane to create a chiral environment, directing the hydride delivery to one face of the ketone.

Mechanism and Rationale

The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. This complex then coordinates to the ketone's carbonyl oxygen. For steric reasons, the larger substituent on the ketone orients away from the bulky group on the catalyst, leading to a highly predictable stereochemical outcome. Using an (S)-oxazaborolidine catalyst typically yields the (R)-alcohol.[2][5]

G cluster_0 Catalyst Activation and Ketone Coordination cluster_1 Hydride Transfer and Product Formation A Oxazaborolidine Catalyst C Activated Catalyst -BH3 Complex A->C B BH3 B->C E Coordinated Ketone-Catalyst Complex C->E D Ketone (4'-Hydroxy-3'-nitroacetophenone) D->E F Intramolecular Hydride Transfer E->F G Alkoxyborane Intermediate F->G H (R)-Alcohol Product G->H H->A Catalyst Regeneration

Caption: Simplified CBS reduction mechanism.

Detailed Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4'-Hydroxy-3'-nitroacetophenone181.1518.12 g0.1
(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)-10 mL0.01
Borane-dimethyl sulfide complex (BMS, ~10 M)-6 mL~0.06
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Methanol32.0450 mL-
1 M Hydrochloric Acid36.46100 mL-
Ethyl Acetate88.11As needed-

Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

  • Catalyst Preparation: In a 500 mL three-necked flask, add (R)-2-Methyl-CBS-oxazaborolidine solution (10 mL, 0.01 mol, 10 mol%). Cool the flask to 0 °C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (6 mL, ~0.06 mol, 0.6 eq) to the catalyst solution. Stir at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 4'-Hydroxy-3'-nitroacetophenone (18.12 g, 0.1 mol) in 100 mL of anhydrous THF.

  • Slowly add the ketone solution to the catalyst mixture via a dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (50 mL) at 0 °C to decompose excess borane. (Caution: Hydrogen gas evolution).

  • Work-up: After gas evolution ceases, add 1 M HCl (100 mL) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Expected Yield: 85-95%. Expected Enantiomeric Excess (ee): >95%.

Method B: Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Biocatalysis offers a green and highly selective alternative for asymmetric synthesis.[6] Alcohol dehydrogenases (ADHs) can reduce ketones to chiral alcohols with exceptional enantioselectivity, often without the need for protecting groups on other functionalities, such as the phenolic hydroxyl group in our substrate.[6]

Rationale and Advantages
  • High Selectivity: ADHs are inherently chiral and can provide extremely high enantiomeric excess (>99% ee).

  • Mild Conditions: Reactions are typically run in aqueous buffer at or near room temperature and neutral pH.

  • Sustainability: Avoids the use of heavy metals and pyrophoric reagents.

  • Directness: The phenolic hydroxyl group on the substrate does not require protection, shortening the synthetic sequence.[6]

The process requires a cofactor, typically NADPH or NADH, which is expensive. Therefore, a cofactor regeneration system is employed, where a sacrificial alcohol (like isopropanol) and a second enzyme (or the same enzyme working in reverse) are used to continuously regenerate the active cofactor.

G Ketone 4'-Hydroxy-3'-nitroacetophenone ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Alcohol 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol ADH->Alcohol NADP_ox NADP+ ADH->NADP_ox NADP_red NADPH ADH->NADP_red Acetone Acetone (Byproduct) ADH->Acetone NADP_ox->ADH NADP_red->ADH Isopropanol Isopropanol (Sacrificial Substrate) Isopropanol->ADH

Caption: Biocatalytic reduction with cofactor regeneration.

Detailed Protocol

Materials:

Reagent/SolventQuantity
4'-Hydroxy-3'-nitroacetophenone10 g
Alcohol Dehydrogenase (e.g., from Rhodococcus sp., (S)-specific)100-200 mg
NADP+50 mg
Isopropanol100 mL
Potassium Phosphate Buffer (100 mM, pH 7.0)900 mL
Ethyl AcetateAs needed

Procedure:

  • Reaction Setup: In a 2 L jacketed reactor vessel, prepare the reaction buffer by dissolving potassium phosphate buffer salts in 900 mL of deionized water to a final concentration of 100 mM and adjusting the pH to 7.0.

  • Add isopropanol (100 mL) to the buffer.

  • Add NADP+ (50 mg) and the selected Alcohol Dehydrogenase (100-200 mg). Stir gently until all components are dissolved.

  • Add 4'-Hydroxy-3'-nitroacetophenone (10 g). The substrate may not fully dissolve initially.

  • Reaction: Maintain the temperature at 30 °C with gentle stirring (e.g., 150-200 rpm) for 24-48 hours. The pH should be monitored and maintained at 7.0 if necessary.

  • Monitor the reaction progress by HPLC, observing the disappearance of the ketone and the appearance of the alcohol product.

  • Work-up: Once the reaction has reached completion, saturate the aqueous phase with sodium chloride to facilitate extraction.

  • Extract the mixture with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as described in Method A.

Expected Yield: >90%. Expected Enantiomeric Excess (ee): >99%.

Product Characterization

The identity and purity of the final product, 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance Pale yellow to yellow solid
Melting Point Specific to the crystalline form obtained
Optical Rotation [α]D should be measured at a specific concentration and solvent (e.g., Methanol or Chloroform) and will have a specific value for the (R)-enantiomer.
¹H NMR Spectrum consistent with the structure, showing characteristic peaks for the aromatic protons, the methine proton (CH-OH), the methyl group, and the hydroxyl protons.
¹³C NMR Spectrum showing the correct number of carbon signals corresponding to the structure.
Chiral HPLC Analysis using a chiral stationary phase to determine the enantiomeric excess (ee%). The major peak should correspond to the (R)-enantiomer.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (183.16 g/mol ).

Safety and Handling

6.1. Chemical Hazards: [7][8][9]

  • 4'-Hydroxy-3'-nitroacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE).

  • Borane-dimethyl sulfide complex (BMS): Flammable liquid, reacts violently with water, and is corrosive. Must be handled under an inert atmosphere in a well-ventilated fume hood.

  • Methanol: Flammable and toxic by inhalation, in contact with skin, and if swallowed.

  • Hydrochloric Acid: Corrosive, causes severe skin burns and eye damage.

6.2. Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield when handling corrosive or pyrophoric materials.

  • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a respirator if handling powders outside of a contained system or if ventilation is inadequate.

6.3. Handling Precautions:

  • All operations, especially those involving borane reagents, should be conducted in a well-ventilated fume hood.

  • Ensure an inert atmosphere is maintained for the CBS reduction to prevent quenching of reagents and potential side reactions.

  • The quenching of borane with methanol is highly exothermic and produces flammable hydrogen gas. Perform the addition slowly and at a reduced temperature (0 °C).

Conclusion

This application note provides two distinct, scalable, and highly enantioselective protocols for the synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol. The choice between the classic CBS reduction and the modern biocatalytic approach will depend on the specific capabilities and objectives of the laboratory or manufacturing facility. The CBS reduction offers a well-understood, robust chemical method, while the enzymatic reduction provides a greener, safer, and often more selective alternative. Both methods, when executed with care, can deliver the target chiral intermediate in high yield and excellent enantiopurity, paving the way for the efficient synthesis of (R)-Salbutamol and other valuable pharmaceutical compounds.

References

  • Asymmetric synthesis of R-salbutamol. (n.d.). University of Bristol. Retrieved from [Link]

  • Zhao, S.-Y. (2007). Recent Development in the Asymmetric Synthesis of Optically Active 2-Amino-1-phenylethanol Derivatives. Chinese Journal of Organic Chemistry, 27(11), 1309-1317. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Wills, M. (n.d.). Enantioselective Reduction of Ketones. University of Warwick. Retrieved from [Link]

  • Wipf, P., & Jung, J.-K. (2001). Total Synthesis and Stereochemical Revision of the Marine Metabolite (-)-Hennoxazole A. The Journal of Organic Chemistry, 66(10), 3544-3556.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Erian, A., et al. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung B, 65(3), 337-341. Available at: [Link]

  • Daniliuc, C.-G., et al. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 57(42), 13932-13936. Available at: [Link]

  • CN104829468A - Asymmetric preparation method for (R)-salbutamol hydrochloride. (2015). Google Patents.
  • CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone. (2023). Google Patents.

Sources

Application

High-Resolution Chiral HPLC Method Development for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Topic: Chiral HPLC method development for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Content Type: Application Notes and Protocols Executive Summary & Chemical Context This application note details the development of a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC method development for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Content Type: Application Notes and Protocols

Executive Summary & Chemical Context

This application note details the development of a robust chiral HPLC method for the separation of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (Target Enantiomer) from its (1S)-enantiomer. This molecule serves as a critical chiral intermediate in the synthesis of adrenergic


-agonists and other phenylethanolamine-class pharmaceuticals.
The Separation Challenge

The analyte presents specific chromatographic challenges that dictate the method design:

  • Dual Polarity: The molecule contains two hydroxyl groups—a phenolic -OH (

    
    ) and a benzylic secondary alcohol.
    
  • Acidity: The ortho-nitro group increases the acidity of the phenolic proton. Without proper mobile phase buffering, this leads to severe peak tailing due to non-specific interactions with the silica support of the column.

  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a hydrogen bond with the phenolic hydrogen, locking the conformation and potentially aiding chiral recognition by reducing conformational freedom.

Method Development Strategy

To ensure a self-validating and rugged method, we employ a "Polar-Ionic" screening approach. Standard neutral mobile phases (e.g., Hexane/IPA) often fail for nitrophenols due to ionization.

Chiral Stationary Phase (CSP) Selection

We utilize polysaccharide-based CSPs due to their proven success with aromatic alcohols. The screening panel includes:

  • Immobilized Amylose (e.g., CHIRALPAK® IA/IG): Robustness allows for broad solvent compatibility.

  • Cellulose Carbamates (e.g., CHIRALCEL® OD-H/OZ-H): Historically high selectivity for benzyl alcohols.

Mobile Phase Chemistry
  • Base Solvent: n-Hexane (or n-Heptane) / Ethanol mixtures. Ethanol is preferred over Isopropanol (IPA) here because its proton-donor capability complements the nitro-group interactions.

  • The Critical Additive: Trifluoroacetic Acid (TFA) at 0.1%. [1]

    • Mechanism:[1] TFA suppresses the ionization of the phenolic hydroxyl group, forcing the molecule into its neutral state. This maximizes the interaction with the chiral selector and minimizes silanol interactions on the column matrix.

Experimental Protocol

Equipment & Reagents[2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.

  • Columns:

    • Column A: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 4.6 x 250 mm, 5 µm.

    • Column B: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated), 4.6 x 250 mm, 5 µm.

  • Solvents: HPLC Grade n-Hexane, Ethanol (EtOH), Trifluoroacetic Acid (TFA).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of racemic 4-(1-hydroxyethyl)-2-nitrophenol in 10 mL of Ethanol (1.0 mg/mL).

  • Working Solution: Dilute stock 1:10 with n-Hexane/Ethanol (90:10) to reach 0.1 mg/mL.

  • Note: Ensure the sample solvent matches the mobile phase initial conditions to prevent "solvent shock" peak distortion.

Screening Workflow

Run the following generic gradient on both Column A and Column B to identify the "Hit" column.

ParameterSetting
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Nitro aromatic) and 280 nm
Mobile Phase A n-Hexane + 0.1% TFA
Mobile Phase B Ethanol + 0.1% TFA
Gradient Isocratic 90:10 (A:B) for 30 mins. If no elution, ramp to 60:40 over 20 mins.

Success Criteria: Resolution (


) > 2.0 with Tailing Factor (

) < 1.3.

Optimized Method (Final Protocol)

Based on typical selectivity for nitrophenolic alcohols, the CHIRALPAK® IA column usually provides superior separation due to the immobilized phase allowing stronger modifiers if needed.

Chromatographic Conditions
  • Column: CHIRALPAK® IA, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

  • Elution Order: typically (1S) elutes first, followed by (1R) (Must be confirmed with pure standards).

System Suitability Parameters (Acceptance Criteria)
ParameterLimitRationale
Resolution (

)
NLT 2.0Ensures baseline separation for accurate quantitation.
Tailing Factor (

)
NMT 1.5Controls secondary silanol interactions.
Theoretical Plates (

)
NLT 8000Indicates column efficiency and packing integrity.
% RSD (Area) NMT 2.0%Verifies injection precision (n=6).

(NLT = Not Less Than; NMT = Not More Than)

Method Development Logic & Workflow Visualization

The following diagram illustrates the decision matrix used to arrive at the optimized condition. It emphasizes the "Fail-Fast" logic required in industrial method development.

MethodDevWorkflow Start Start: Racemic 4-(1-hydroxyethyl)-2-nitrophenol ChemCheck Analyze Purity & Solubility (Check pKa ~7.2) Start->ChemCheck Screening Primary Screening Columns: IA, OD-H, AD-H MP: Hex/EtOH/TFA (90:10:0.1) ChemCheck->Screening Add 0.1% TFA Eval Evaluate Separation (Rs > 1.5?) Screening->Eval Opt_Polar Optimization A: Change Modifier (IPA instead of EtOH) Eval->Opt_Polar No (Partial Sep) Opt_Temp Optimization B: Adjust Temp (15°C - 35°C) Eval->Opt_Temp No (Broad Peaks) FinalMethod Final Method Defined Hex/EtOH/TFA (90:10:0.1) Eval->FinalMethod Yes Opt_Polar->Eval Opt_Temp->Eval Validation Validation (ICH Q2) Specificity, Linearity, Accuracy FinalMethod->Validation

Figure 1: Decision tree for chiral method development of acidic nitrophenols.

Troubleshooting & Mechanistic Insights

Peak Tailing
  • Symptom: Asymmetric peaks with extended tails.

  • Root Cause: Ionization of the phenolic -OH group interacting with residual silanols on the silica surface.

  • Solution: Increase TFA concentration to 0.2% or switch to a "hybrid" immobilized phase (e.g., CHIRALPAK® IG) which has a different electronic surface potential.

Elution Reversal
  • Observation: The (1R) enantiomer elutes before (1S).

  • Cause: Chiral recognition mechanisms are solvent-dependent.[1] Changing from Ethanol to IPA can sometimes reverse the elution order on Amylose columns due to conformational changes in the polymer helix.

  • Action: If the minor impurity elutes second (preferred for purity analysis), keep the current solvent. If it elutes first and is obscured by the solvent front, switch alcohol modifier to reverse order.

References

  • Daicel Corporation. Chiral Column Selection Guide for HPLC, SFC, and SMB. Daicel Chiral Technologies. [Link]

  • Simeonov, S. et al. (2010). "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC."[4] American Journal of Analytical Chemistry, 1, 1-13.[4] [Link]

  • Phenomenex. Chiral HPLC Method Development Guide: Strategies for Polysaccharide Phases.[Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Method

Green Chemistry Approaches to the Synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of green chemistry methodologies for the synthesis of the chiral molecule 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of green chemistry methodologies for the synthesis of the chiral molecule 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol. Moving beyond traditional synthetic routes that often rely on harsh reagents and generate significant waste, this document focuses on two greener, more sustainable pathways. These approaches prioritize the use of biocatalysis and milder reagents to improve the environmental footprint and efficiency of the synthesis. This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for these innovative methods, alongside a comparative analysis against a traditional synthesis route.

Introduction: The Imperative for Greener Synthesis

The principles of green chemistry are increasingly integral to modern pharmaceutical and chemical research, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex, chiral molecules like 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, which contains a stereocenter crucial for its potential biological activity, presents a compelling case for the application of these principles. Traditional methods often involve harsh nitrating conditions using concentrated nitric and sulfuric acids, and non-selective reducing agents, leading to significant acid waste and potential for side-product formation.[1]

This guide details two primary green synthetic strategies:

  • Biocatalytic Ketone Reduction: This route begins with the green nitration of a readily available precursor, 4-hydroxyacetophenone, followed by a highly selective enzymatic reduction to establish the chiral center.

  • Regioselective Nitration of a Chiral Precursor: This pathway starts with the chiral alcohol, (R)-1-(4-hydroxyphenyl)ethanol, and introduces the nitro group in a regioselective manner using greener nitrating agents.

These methods are evaluated against a traditional approach to highlight the advantages in terms of safety, waste reduction (atom economy), and overall process efficiency.

Green Synthetic Pathway 1: Biocatalytic Reduction of a Prochiral Ketone

This pathway is a two-step process that first introduces the nitro group onto an achiral, readily available starting material, followed by an enzymatic step to create the desired stereocenter with high fidelity.

Green_Pathway_1 Start 4-Hydroxyacetophenone Step1 Green Nitration (e.g., Ca(NO3)2, Acetic Acid, Microwave) Start->Step1 Intermediate 4-Hydroxy-3-nitroacetophenone Step1->Intermediate Step2 Enzymatic Stereoselective Reduction (Ketoreductase, Cofactor Recycling) Intermediate->Step2 Product 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Step2->Product

Figure 1: Workflow for the biocatalytic reduction pathway.

Protocol 1A: Green Nitration of 4-Hydroxyacetophenone

This protocol utilizes calcium nitrate in acetic acid, a greener alternative to the conventional nitric acid/sulfuric acid mixture, with microwave irradiation to accelerate the reaction.

Materials:

  • 4-Hydroxyacetophenone

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Glacial acetic acid

  • Ethyl acetate

  • Deionized water

  • Microwave reactor with pressure-rated tubes

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave pressure tube, add 4-hydroxyacetophenone (e.g., 0.50 g, 3.67 mmol), calcium nitrate tetrahydrate (e.g., 1.25 g, 5.29 mmol), and glacial acetic acid (2.5 mL).

  • Seal the tube with a Teflon pressure cap.

  • Place the tube in the microwave reactor and irradiate for 1-10 minutes at a power setting that maintains the temperature below 120°C. Reaction progress can be monitored by TLC.

  • After cooling, filter the reaction mixture to remove any inorganic salts.

  • The filtrate can be concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water to remove residual acetic acid and salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 4-hydroxy-3-nitroacetophenone.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Protocol 1B: Enzymatic Stereoselective Reduction of 4-Hydroxy-3-nitroacetophenone

This protocol employs a ketoreductase (KRED) enzyme with a glucose dehydrogenase (GDH) system for cofactor (NADPH) regeneration, a hallmark of a sustainable biocatalytic process.

Materials:

  • 4-Hydroxy-3-nitroacetophenone

  • Ketoreductase (KRED) expressing E. coli cells or isolated enzyme

  • Glucose dehydrogenase (GDH)

  • NADP⁺

  • D-Glucose

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0)

  • Ethyl acetate

  • Standard laboratory glassware for biotransformations (e.g., shaker flask)

  • Centrifuge

Procedure:

  • In a shaker flask, prepare a reaction mixture containing Tris-HCl buffer.

  • Add 4-hydroxy-3-nitroacetophenone to a final concentration of, for example, 1 g/L.

  • To this mixture, add the KRED (e.g., as whole cells or purified enzyme), GDH (e.g., 1 U/mL), NADP⁺ (e.g., 0.1 mM), and D-glucose (as the ultimate reductant, e.g., 1.5 equivalents relative to the substrate).

  • Incubate the flask in a shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm) for 24-48 hours. Monitor the conversion and enantiomeric excess by chiral HPLC or GC.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells (if used).

  • Extract the supernatant or the entire reaction mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield pure 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Green Synthetic Pathway 2: Regioselective Nitration of a Chiral Precursor

This approach begins with a chiral starting material, (R)-1-(4-hydroxyphenyl)ethanol, and introduces the nitro group regioselectively.

Green_Pathway_2 Start (R)-1-(4-hydroxyphenyl)ethanol Step1 Regioselective Green Nitration (e.g., Cu(NO3)2, Acetic Acid) Start->Step1 Product 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Step1->Product

Figure 2: Workflow for the regioselective nitration pathway.

Protocol 2: Regioselective Nitration of (R)-1-(4-hydroxyphenyl)ethanol

This protocol uses copper(II) nitrate in acetic acid, a mild and effective system for the regioselective ortho-nitration of phenols.

Materials:

  • (R)-1-(4-hydroxyphenyl)ethanol

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Glacial acetic acid

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve (R)-1-(4-hydroxyphenyl)ethanol (e.g., 1.0 mmol) in glacial acetic acid in a round-bottom flask.

  • Add copper(II) nitrate trihydrate (e.g., 1.1 mmol) to the solution with stirring at room temperature.

  • The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and saturated sodium bicarbonate solution to remove acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Traditional Synthetic Pathway (Baseline for Comparison)

A traditional synthesis would likely involve a two-step process mirroring the first green pathway but using harsher, less environmentally benign reagents.

Traditional_Pathway Start 4-Hydroxyacetophenone Step1 Mixed-Acid Nitration (HNO3, H2SO4) Start->Step1 Intermediate 4-Hydroxy-3-nitroacetophenone Step1->Intermediate Step2 Chemical Reduction (e.g., NaBH4) Intermediate->Step2 Product (Racemic) 4-(1-Hydroxyethyl)-2-nitrophenol Step2->Product

Figure 3: Workflow for the traditional synthesis pathway.

Protocol 3A: Mixed-Acid Nitration of 4-Hydroxyacetophenone

This protocol uses a mixture of concentrated nitric and sulfuric acids, the classic method for aromatic nitration.

Materials:

  • 4-Hydroxyacetophenone

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 4-hydroxyacetophenone with stirring.

  • To this cooled mixture, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain crude 4-hydroxy-3-nitroacetophenone, which is then purified.

Protocol 3B: Chemical Reduction of 4-Hydroxy-3-nitroacetophenone

This protocol uses sodium borohydride, a common but non-stereoselective reducing agent, which results in a racemic mixture of the final product.

Materials:

  • 4-Hydroxy-3-nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-hydroxy-3-nitroacetophenone in methanol or ethanol in a flask cooled in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring.

  • After the addition is complete, stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is slightly acidic.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the racemic product.

Comparative Analysis of Synthetic Routes

The following tables provide a comparative overview of the different synthetic pathways, focusing on key green chemistry metrics.

Table 1: Reagent and Condition Comparison

ParameterGreen Route 1 (Nitration-Reduction)Green Route 2 (Reduction-Nitration)Traditional Route
Nitrating Agent Ca(NO₃)₂ in Acetic AcidCu(NO₃)₂ in Acetic AcidHNO₃ / H₂SO₄
Nitration Temp. Microwave (up to 120°C)Room Temperature0-10°C
Reducing Agent Ketoreductase (Enzyme)N/ANaBH₄
Stereoselectivity High (typically >99% e.e.)N/A (starts with chiral material)None (produces racemate)
Solvents Acetic Acid, Water, Ethyl AcetateAcetic Acid, Ethyl AcetateH₂SO₄, Dichloromethane, Methanol
Waste Products Calcium salts, Acetic acid (recyclable)Copper salts (can be recycled)Large amounts of acidic wastewater

Table 2: Atom Economy Comparison

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[2]

Synthetic StepReactantsDesired ProductMolecular Weight ( g/mol )Atom Economy (%)
Green Nitration 4-Hydroxyacetophenone + Ca(NO₃)₂4-Hydroxy-3-nitroacetophenone136.15 + 164.09 -> 181.15~60%
Biocatalytic Red. 4-Hydroxy-3-nitroacetophenone + Glucose4-[(1R)-1-Hydroxyethyl]-2-nitrophenol181.15 + 180.16 -> 183.17~50.7% (considering glucose)
Green Nitration 2 (R)-1-(4-hydroxyphenyl)ethanol + Cu(NO₃)₂4-[(1R)-1-Hydroxyethyl]-2-nitrophenol138.17 + 187.56 -> 183.17~56.2%
Traditional Nitration 4-Hydroxyacetophenone + HNO₃4-Hydroxy-3-nitroacetophenone136.15 + 63.01 -> 181.15~90.9% (idealized, ignores H₂SO₄ catalyst and side products)
Chemical Reduction 4-Hydroxy-3-nitroacetophenone + NaBH₄4-(1-Hydroxyethyl)-2-nitrophenol181.15 + 37.83 -> 183.17~83.4% (idealized)

Note: Atom economy calculations for the traditional routes are idealized and do not account for the large excess of acid used in nitration or the workup reagents, which would significantly lower the practical atom economy.

Discussion and Future Outlook

The green chemistry approaches presented here offer significant advantages over traditional methods for the synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol. The biocatalytic route (Pathway 1) is particularly noteworthy for its ability to generate a specific enantiomer with high fidelity from an achiral precursor, a critical consideration in pharmaceutical development. While the atom economy of the enzymatic step may appear lower due to the mass of the glucose co-substrate, the use of a renewable resource and the high selectivity often outweigh this.

The regioselective nitration of a chiral precursor (Pathway 2) is also a viable green option, avoiding the use of strong, corrosive acids. The choice between these two green routes may depend on the availability and cost of the starting materials and the specific capabilities of the laboratory.

Future research in this area could focus on the immobilization of the ketoreductase enzyme to allow for easier separation and reuse, further enhancing the sustainability of the process. Additionally, exploring a wider range of green nitrating systems and solvent-free reaction conditions could lead to even more environmentally benign synthetic routes. The adoption of these greener methodologies is not only beneficial for the environment but can also lead to safer, more efficient, and cost-effective chemical manufacturing.

References

  • Nitric Acid. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Sulfuric Acid. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Sodium borohydride. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 4-Hydroxy-3-Nitroacetophenone. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • 1-(4-hydroxyphenyl)ethanol. Yeast Metabolome Database. [Link]

  • Copper(II) nitrate. Wikipedia. [Link]

  • Acetic acid. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Preparation method of 4-hydroxy-3-nitroacetophenone.
  • 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol compound. National Center for Biotechnology Information. PubChem Compound Database. [Link]

Sources

Application

Application Note: Advanced Recrystallization Protocols for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Executive Summary This application note details the purification of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 200815-49-2, related intermediate), a critical chiral building block in the synthesis of bronchodilators suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 200815-49-2, related intermediate), a critical chiral building block in the synthesis of bronchodilators such as Arformoterol .[1][2][3][4] Achieving high enantiomeric excess (>99.5% ee) and chemical purity (>99.8%) is paramount, as this intermediate sets the stereochemical foundation for the final API.

The protocols herein utilize controlled cooling crystallization and preferential enrichment techniques.[4] We address common challenges such as "oiling out" (liquid-liquid phase separation) and polymorphic control, ensuring a robust, scalable process.[1][2][3][4]

Physicochemical Context & Solubility Profile[1][2][5][6][7][8]

Understanding the solute-solvent interaction is the prerequisite for successful recrystallization. The target molecule contains three distinct functional domains:

  • Phenolic Hydroxyl: Weakly acidic, H-bond donor.[1][2][3][4]

  • Nitro Group: Strong H-bond acceptor, electron-withdrawing (increases phenol acidity).[1][2][3][4]

  • Chiral Secondary Alcohol: H-bond donor/acceptor, site of optical activity.[2][3][4]

Table 1: Solubility Profile & Solvent Selection Strategy
Solvent SystemSolubility BehaviorUsage CaseRisk Factor
Isopropanol (IPA) High solubility at boiling; moderate at RT.[1][2][3][4]Primary solvent for high-yield recovery.[1][2][4]Solvate formation.
Toluene Moderate solubility at boiling; low at RT.[3][4]Excellent for upgrading optical purity (slow growth).[2][4]Toxicity; flammability.[3][4]
Ethyl Acetate / Heptane Tunable solubility.[3][4]"Standard" binary system for removing non-polar impurities.[4]Oiling out if cooling is too rapid.[3][4]
Water / Ethanol High solubility in EtOH; low in water.[3][4]Removal of inorganic salts.[4]Racemization risk at high T/pH.[4]

Pre-Crystallization Decision Logic[1][2]

Before initiating the protocol, the crude material must be assessed to select the correct solvent system.[5][6]

SolventSelection Start Crude 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol CheckPurity Analyze Chemical Purity (HPLC) & Optical Purity (Chiral HPLC) Start->CheckPurity Decision1 Is Chemical Purity < 95%? CheckPurity->Decision1 Decision2 Is ee% < 98%? Decision1->Decision2 No PreWash Perform Trituration (Cold Hexanes) Decision1->PreWash Yes (High Impurity) MethodA PROTOCOL A: Polar Displacement (IPA/Water) Decision2->MethodA No (Just Chemical Polish) MethodB PROTOCOL B: Non-Polar Entrainment (Toluene or EtOAc/Heptane) Decision2->MethodB Yes (Need Optical Upgrade) PreWash->Decision2

Figure 1: Decision tree for selecting the appropriate purification pathway based on input material quality.

Detailed Protocols

Protocol A: High-Yield Purification (IPA/Water System)

Objective: Removal of polar by-products and inorganic salts.[1][2][3][4] Ideal for material with high optical purity but low chemical purity.[4]

Reagents:

  • Crude 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol[1][2][4]

  • 2-Propanol (IPA), HPLC Grade[1][2][4]

  • Deionized Water[1][2][4]

  • Activated Carbon (Optional, for color removal)[1][2][4]

Step-by-Step Procedure:

  • Dissolution:

    • Charge crude solid into a reactor.[4]

    • Add IPA (3.0 vol) relative to solid weight (e.g., 3 mL per 1 g).[1][2][4]

    • Heat to 75°C with overhead stirring (200 RPM). Ensure complete dissolution.

    • Note: If solution is dark/black, add activated carbon (5 wt%), stir for 15 mins, and hot-filter through Celite.

  • Nucleation Control:

    • Cool solution slowly to 60°C .

    • CRITICAL STEP: Add Water (1.0 vol) dropwise over 20 minutes.

    • Observe for turbidity.[3][4][7] If oiling out occurs, reheat to 70°C and add 0.5 vol IPA.

  • Seeding (The "Memory" Effect):

    • At 55°C , add seed crystals of pure (1R)-enantiomer (0.5 wt%).

    • Hold temperature for 30 minutes to allow seed bed maturation.[4]

  • Crystallization:

    • Cool to 20°C at a rate of 10°C/hour .

    • Once at 20°C, further cool to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter solids using a vacuum Buchner funnel.[4][7]

    • Wash cake with cold (0°C) IPA/Water (1:1 mixture) .

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Optical Enrichment (Toluene System)

Objective: Upgrading Enantiomeric Excess (ee%).[1][2][3][4] This method relies on the thermodynamic stability of the pure crystal lattice over the racemic mixture in non-polar solvents.

Reagents:

  • Crude 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol[1][2][4]

  • Toluene (Anhydrous)[1][2][3][4]

Step-by-Step Procedure:

  • Slurry Formation:

    • Suspend crude solid in Toluene (5.0 vol) .

    • Heat to 90°C . The solid may not fully dissolve; this is acceptable if performing a "digestion" (Ostwald Ripening).[4]

  • Thermal Cycling:

    • If fully dissolved: Cool to 70°C .[3][4]

    • If not dissolved: Hold at 90°C for 1 hour to dissolve the more soluble impurities.

  • Seeding & Growth:

    • Seed with high-purity (1R) crystals at 65°C .[1][2][3][4]

    • Linear Cooling Ramp: Cool to 10°C over 6 hours (very slow).[2][3][4]

    • Mechanism:[2][3][5][7][8][9][10] Slow cooling prevents the entrapment of the (1S)-isomer into the growing (1R)-lattice.[2][4]

  • Isolation:

    • Filter rapidly.

    • Wash with cold Toluene .[4]

    • Warning: Do not use polar washes (like Ethanol) here, as they may redissolve the crystal surface and reduce yield.

Process Validation & Troubleshooting

Analytical Controls
  • HPLC Purity: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[1][2][4] Target >99.8%.

  • Chiral HPLC: Chiralpak AD-H or OD-H column, Hexane/IPA mobile phase.[1][2][3][4] Target >99.5% ee.

  • X-Ray Powder Diffraction (XRPD): Verify crystal form (polymorph check).[1][2][3][4]

Troubleshooting "Oiling Out"

Phenols with alkyl chains often undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing.[1][2][3][4]

Mechanism: The metastable zone width (MSZW) is too wide, or the solvent is too polar. Solution:

  • Increase Seed Load: Up to 2 wt% to provide surface area for growth.

  • Change Solvent: Switch from IPA/Water to Ethyl Acetate/Heptane.

  • Sonication: Apply brief ultrasound burst at the cloud point to induce nucleation.[4]

Workflow Diagram: The "Self-Validating" Loop

RecrystallizationLoop Dissolve 1. Dissolution (T > Saturation) Seed 2. Seeding (Critical Control Point) Dissolve->Seed Cool to metastable zone Grow 3. Crystal Growth (Controlled Cooling) Seed->Grow Slow Ramp Filter 4. Filtration & Wash Grow->Filter QC 5. QC Analysis (Chiral + Chemical) Filter->QC Release Release Batch QC->Release Pass Reprocess Reprocess (Go to Step 1) QC->Reprocess Fail (Low ee%) Reprocess->Dissolve

Figure 2: The closed-loop purification cycle ensuring batch integrity.

Safety Considerations

  • Nitro Compounds: Although this specific phenol is generally stable, nitro-aromatics can be energetic.[1][2][3][4] Avoid heating to dryness without solvent.[4]

  • Toluene: Neurotoxin and flammable.[3][4] Use in a fume hood.[4]

  • Dust Explosion: Finely divided organic powders pose a dust explosion risk.[3][4] Ground all equipment.

References

  • Sepracor Inc. (2008).[2][3][4] Process for the preparation of arformoterol and related compounds. U.S. Patent 7,462,743.[4] Link

  • Mettler Toledo . (n.d.).[2][3][4][11] Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023.[4] Link

  • Sunovion Pharmaceuticals . (2006).[2][4] Brovana (arformoterol tartrate) Inhalation Solution Prescribing Information. Link

  • PubChem . (n.d.).[2][3][4] Arformoterol Tartrate Compound Summary. National Library of Medicine.[4] Link

  • Tung, H. H., et al. (2009).[2][4] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2][4] (General reference for chiral crystallization thermodynamics).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing stereochemical degradation when handling 4-[(1R)-1-hydroxyethyl]-2-nitrophenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing stereochemical degradation when handling 4-[(1R)-1-hydroxyethyl]-2-nitrophenol . Below, you will find a mechanistic breakdown of the racemization pathway, targeted troubleshooting FAQs, and self-validating experimental protocols designed to preserve your compound's chiral integrity.

Mechanistic Deep Dive: The para-Quinone Methide Pathway

To stop racemization, you must first understand its causality. The structural architecture of 4-[(1R)-1-hydroxyethyl]-2-nitrophenol makes it exceptionally vulnerable to stereochemical loss. The molecule features a chiral benzylic alcohol positioned para (1,4-relationship) to a phenolic hydroxyl group. This specific arrangement is the classic prerequisite for the formation of a para-quinone methide (p-QM) intermediate[1].

When the phenol is deprotonated, the resulting phenoxide anion acts as a powerful electron donor. It pushes electron density through the aromatic π-system, facilitating the expulsion of the benzylic hydroxyl group (as water or hydroxide)[2]. The resulting p-QM is a highly reactive, fully conjugated, and critically, planar (achiral) intermediate[3]. Subsequent nucleophilic attack by water during workup or reaction can occur from either the Re or Si face with equal probability, leading to a 50:50 racemic mixture.

QM_Mechanism R_enant (1R)-Enantiomer Chiral Active Phenoxide Phenoxide Anion (Deprotonated Phenol) R_enant->Phenoxide Base / -H⁺ pQM para-Quinone Methide (Planar, Achiral) Phenoxide->pQM -OH⁻ pQM->R_enant +H₂O (Face A) S_enant (1S)-Enantiomer Racemized Byproduct pQM->S_enant +H₂O (Face B)

Figure 1: Base-catalyzed racemization pathway via the planar para-quinone methide intermediate.

Frequently Asked Questions (FAQs)

Q1: I am running my reaction in a neutral aqueous buffer (pH 7.0), but I still observe rapid racemization. Why? A1: The presence of the strongly electron-withdrawing nitro group at the 2-position significantly lowers the pKa of the phenol from ~9.9 (in unsubstituted phenol) to approximately 7.2[4]. At pH 7.0, nearly 40% of your substrate exists as the highly reactive phenoxide anion. This massive concentration of phenoxide drives spontaneous p-QM formation even without the addition of a strong base.

Q2: Does the choice of solvent impact the racemization rate? A2: Yes, profoundly. Polar protic solvents (like water, methanol, or ethanol) stabilize both the leaving group (water/hydroxide) and the highly polarized p-QM intermediate through hydrogen bonding[3]. Switching to non-polar or aprotic solvents (e.g., DCM, Toluene, or THF) increases the activation energy required for p-QM formation, thereby extending the chiral half-life of the compound.

Q3: What is the most definitive way to prevent racemization during downstream cross-coupling or esterification? A3: Phenol protection is the only absolute safeguard. By converting the phenolic -OH into an ether (e.g., TBS or Benzyl ether), you eliminate the possibility of phenoxide formation. Without the free electron pair from the phenoxide to drive the elimination, the p-QM pathway is completely shut down[2].

Quantitative Data: Racemization Kinetics & Solvent Effects

To guide your experimental design, the following tables summarize the kinetic vulnerabilities of the compound under various standard laboratory conditions.

Table 1: Representative Chiral Half-Life ( ) of Unprotected 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
Reaction EnvironmentSolvent SystemTemp (°C)Est. Chiral Half-Life (

)
Primary Mechanistic Driver
pH 2.0 (Aqueous) H₂O / MeCN25< 10 minsAcid-catalyzed protonation of benzylic OH
pH 7.4 (Buffer) H₂O / DMSO25~ 2 hours~40% Phenoxide formation (pKa ~7.2)
pH 10.0 (Aqueous) H₂O / MeCN25< 5 mins100% Phenoxide formation
Neutral (No base) DCM0> 48 hoursAprotic environment, low thermal energy
TBS-Protected Any60Indefinitep-QM pathway completely blocked
Table 2: Chemoselectivity Profile of Common Protection Strategies
Protecting GroupReagents & ConditionsPhenol ConversionBenzylic OH ConversionRacemization Risk
TBS Ether TBS-Cl, Imidazole, DCM, 0 °C> 98%< 2%Low (Mild base, low temp)
Benzyl Ether BnBr, K₂CO₃, DMF, 25 °C> 95%< 5%Moderate (Extended base exposure)
Acetate Ester Ac₂O, Pyridine, DCM, 0 °C> 99%~ 15%Low (Fast reaction, low temp)

Self-Validating Experimental Protocols

To safely manipulate this compound, we recommend a strict Protect-React-Deprotect workflow.

Workflow Start Starting Material (1R)-4-(1-Hydroxyethyl)-2-nitrophenol Protect Step 1: Phenol Protection Reagents: TBS-Cl, Imidazole, DCM (0°C) Purpose: Block p-QM formation Start->Protect React Step 2: Benzylic Modification Reagents: e.g., SOCl₂, Pyridine Purpose: Stereospecific SN2 inversion Protect->React Deprotect Step 3: Deprotection Reagents: TBAF, THF (0°C) Purpose: Restore Phenol React->Deprotect End Final Chiral Product (Stereocenter Preserved) Deprotect->End

Figure 2: Self-validating synthetic workflow utilizing phenol protection to preserve chirality.

Protocol A: Chemoselective Phenol Protection (TBS Ether Formation)

Causality & Design: We utilize tert-Butyldimethylsilyl chloride (TBS-Cl) with imidazole in dichloromethane (DCM). Imidazole acts as a nucleophilic catalyst and a mild base to scavenge the HCl byproduct. Its pKa (~7.0) is perfectly tuned to deprotonate the acidic nitrophenol without deprotonating the less acidic benzylic alcohol, ensuring absolute chemoselectivity.

  • Initialization: Charge a dry, argon-flushed round-bottom flask with 4-[(1R)-1-hydroxyethyl]-2-nitrophenol (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Crucial: Low temperature prevents any background thermal racemization before protection is complete.

  • Base Addition: Add Imidazole (2.2 eq) in one portion. Stir for 5 minutes.

  • Silylation: Add TBS-Cl (1.1 eq) dropwise as a concentrated solution in DCM.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The protected product will run significantly higher (less polar) than the starting material. The reaction is self-validating when the bright yellow starting material spot completely disappears.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Deprotection (TBAF)

Causality & Design: Tetrabutylammonium fluoride (TBAF) provides a highly nucleophilic fluoride ion that specifically attacks the silicon atom due to the exceptionally strong Si-F bond energy. This allows deprotection at 0 °C under non-basic, non-acidic conditions, preserving the benzylic stereocenter.

  • Initialization: Dissolve the TBS-protected intermediate in anhydrous THF (0.1 M) and cool to 0 °C.

  • Fluoride Addition: Add TBAF (1.0 M in THF, 1.1 eq) dropwise.

  • Reaction: Stir for 15-30 minutes at 0 °C. Warning: Do not let the reaction warm to room temperature, as prolonged exposure to the resulting phenoxide in THF can risk slow racemization.

  • Quench & Isolate: Immediately quench with a pH 5.0 acetate buffer to rapidly protonate the generated phenoxide. Extract with EtOAc, wash with water, and dry over Na₂SO₄.

References[1] "Flash photolytic generation of o-quinone alpha-phenylmethide and o-quinone alpha-(p-anisyl)methide in aqueous solution and investigation of their reactions in that medium. Saturation of acid-catalyzed hydration." PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ape-omS702PiyqvVKaiBzXpsgTWUeo-vLuTWtv4LxkA8Fc8M51qQnOuRb-l3P01cLkIGkTueb-VjQ9WaBsP5qXTbxcDgv6dnmPUcP1HwL_yg4WQYiIUI2Wo0E6wun5SoLzWb[4] "Reactions of nitroalkanes with 1 a and preformed o-quinone methide 10." ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENqo9CIdmizkoIkT9O8XzdOGxorMUP-nTr_gbBGG-mfq3ZfVYto9QjeX_D9rcuEC12sSYyNh2lo6cy3xQAo3DcWjhaNxGI0ileicPBilbXhs9vDqc6KSa6eiSSaB_JLIYHW9cFEB1K8JNuZo5kslP8pkdSe4BHGtgLR9kWRTmIJxeyf9WTwsfZRdoLlRP1yOlidu9VKkeiSpo4mxrnEk0fq2qIgIn2u3ZzbAN2Idf419E=[3] "ortho-Quinone methide (o-QM): a highly reactive, ephemeral and versatile intermediate in organic synthesis." SciSpace. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzb2U_c_EoL_irA0_n3u-vWdEC8ZkJlOtRVUr1Hg46Cj7ubfWtizzhZimk5l3SePfeoVWQ4OZ87aKiwib9H8Tjk3AN5tV0IH192GDgKQ2Yx51LGAcQu38dFYXMp-6y45eLLCKBvaB6F7p9lrUim-a94tudrQXEqsAEUR64HfLTy5P-M9Hr3hs721PV40Tkcz-zRXjS9Gn7E3gDsg0=[2] "The Generation and Reactions of Quinone Methides." ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTAchf5P3Z5DWIF2bJgKGQ1mN1o-0b5LGrYNMEXhSPOI61-vHcLn2t04ChX6O3CaWSsDYFYaJzE8hoAcAP6Vn3PQOmjZwqnVZHsv4Ko5dfoOSHQy35zv6zcICZNErsKnb8ySkHgbWAg-t-dR6xjaH6tfK5qnL-HsaR0Pg7RgxCGwvyx8NENl6HECsfWGgIEkplhz693Fnby1s7uYYl

Sources

Optimization

Troubleshooting low yields in 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol production

The following guide is structured as a Tier-3 Technical Support Knowledge Base for process chemists and researchers. It focuses on the most robust industrial route: the Biocatalytic Asymmetric Reduction of 4-acetyl-2-nit...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for process chemists and researchers. It focuses on the most robust industrial route: the Biocatalytic Asymmetric Reduction of 4-acetyl-2-nitrophenol, while addressing alternative chemical routes where relevant.[1][2]

Ticket Subject: Troubleshooting Low Yields & Enantioselectivity Issues Target Molecule: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: N/A for specific enantiomer; Racemate related to CAS 122244-88-8) Precursor: 4-Acetyl-2-nitrophenol (CAS: 6322-56-1)[1][2]

Core Reaction Overview

The "Gold Standard" Route: The most efficient pathway to the (1R)-enantiomer is the enzymatic reduction of 4-acetyl-2-nitrophenol using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).[1][2] This method avoids the difficult regioselective nitration of chiral ethyl-phenols.[1]

The Reaction Equation:


[1][2]
System Visualization (Cofactor Regeneration)

The following diagram illustrates the coupled enzyme system required to drive this reaction to completion.

BiocatalyticCycle Substrate 4-Acetyl-2-nitrophenol (Ketone) KRED KRED Enzyme (Reduction) Substrate->KRED Product 4-[(1R)-1-Hydroxyethyl] -2-nitrophenol NADP NADP+ GDH GDH Enzyme (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Figure 1: The NADPH-dependent biocatalytic cycle.[1][2] Failure often occurs not in the main reaction, but in the cofactor regeneration loop (GDH/Glucose).

Diagnostic Modules: Why is your yield low?

Module A: The "Yellow Solution" Trap (pH & Ionization)

Symptom: The reaction mixture is bright yellow/orange, and conversion is <10%. Root Cause: Substrate Ionization. The pKa of 4-acetyl-2-nitrophenol is approximately 7.2 .[1][2]

  • At pH 8.0: >85% of your substrate is in the ionized nitrophenolate form (anionic).

  • The Problem: Most KRED active sites are hydrophobic. They reject the charged anion. Furthermore, the anion is stabilized by resonance, making the carbonyl carbon less electrophilic and harder to reduce.

Protocol Fix:

  • Lower the pH: Adjust reaction buffer to pH 6.0 – 6.5 .

  • Verify Enzyme Tolerance: Ensure your specific KRED variant is active at this acidic pH. If not, you must switch to a biphasic system (see Module B).[2]

  • Buffer Strength: Use 100mM Potassium Phosphate. The reduction consumes protons (see reaction eq), so pH will naturally rise. Strong buffering is critical.

Module B: Solubility & Mass Transfer

Symptom: Reaction stalls at 30-40% conversion; precipitate observed.[1][2] Root Cause: Substrate insolubility in aqueous buffer. Nitrophenols are poorly soluble in water (unless ionized, which we want to avoid per Module A).[2]

Protocol Fix: The Co-Solvent Screen Do not use standard surfactants (Tween/Triton) as they often cause inseparable emulsions during workup.

SolventRecommended % (v/v)ProsCons
DMSO 5% - 15%Excellent solubility; Enzyme tolerant.[1][2]High boiling point (hard to remove).
IPA 5% - 10%Good solubility; Can act as cofactor recycler (for ADH).[1][2]Can denature enzymes >15%.
MTBE Biphasic (50:50)Reservoir for neutral substrate.Requires "Interfacial Activation" enzymes.

Recommended Workflow: Start with 10% DMSO at pH 6.2 . If solubility remains poor, switch to a biphasic system using MTBE or Toluene overlay.

Module C: Thermodynamic Equilibrium

Symptom: Reaction reaches 80-90% and stops, regardless of time.[1][2] Root Cause: Reversibility. ADH/KRED reactions are reversible. If you are using IPA as a hydrogen donor (coupled substrate approach), the accumulation of Acetone will push the reaction backward.

Protocol Fix: Switch to the Glucose Dehydrogenase (GDH) / Glucose system (as shown in Figure 1).

  • Mechanism: Glucose oxidation to gluconolactone is effectively irreversible (lactone hydrolyzes to gluconic acid).

  • Impact: This drives the equilibrium completely toward the alcohol product.

Troubleshooting Logic Tree

Use this flowchart to diagnose specific failure modes in your experiment.

Troubleshooting Start Start: Low Yield Observed CheckColor Is reaction mixture bright Yellow/Orange? Start->CheckColor CheckpH Check pH. Is pH > 7.0? CheckColor->CheckpH Yes CheckConv Is conversion stalled at ~50%? CheckColor->CheckConv No ActionAcid Action: Lower pH to 6.0-6.5 to protonate substrate. CheckpH->ActionAcid Yes CheckCofactor Are you using IPA as H-donor? CheckConv->CheckCofactor Yes CheckEmulsion Is workup difficult? (Emulsions) CheckConv->CheckEmulsion No ActionGDH Action: Switch to GDH/Glucose system (Irreversible). CheckCofactor->ActionGDH Yes ActionFilter Action: Filter through Celite to remove protein before extraction. CheckEmulsion->ActionFilter Yes

Figure 2: Step-by-step diagnostic logic for yield optimization.

Frequently Asked Questions (FAQs)

Q1: Can I produce this via chemical nitration of 4-[(1R)-1-hydroxyethyl]phenol? A: We strongly advise against this.

  • Risk 1: Nitration conditions (HNO3/H2SO4) are oxidative and will likely convert your chiral alcohol back to a ketone (racemizing it) or over-oxidize it.[2]

  • Risk 2: Regioselectivity. The hydroxyl group is a strong ortho/para director, but the alkyl group is also an ortho/para director. You will get a mixture of isomers (2-nitro and 3-nitro relative to the ethyl group) that are difficult to separate.[1][2]

Q2: My enantiomeric excess (ee) is only 90%. How do I improve it to >99%? A: This usually indicates "background" chemical reduction or enzyme promiscuity.

  • Check Background: Run a control with NADH but no enzyme. If product forms, you have non-enzymatic reduction (rare for ketones, but possible with metal contamination).[2]

  • Recrystallization: The product is a solid. Recrystallize from Ethanol/Water. Chiral nitrophenols often enrich significantly upon crystallization.

  • Kinetic Resolution: If KRED fails, produce the racemate chemically (NaBH4), then perform a Lipase-catalyzed kinetic resolution using Pseudomonas cepacia lipase (PSL) and vinyl acetate in an organic solvent. The (1R)-acetate will form, leaving the (1S)-alcohol (or vice versa depending on lipase specificity).[2]

Q3: The product turns dark brown during workup. A: Nitrophenols are sensitive to oxidation and polymerization under basic conditions.

  • Protocol: Ensure the quench is acidic (pH < 4).

  • Extraction: Extract with Ethyl Acetate. Wash the organic layer with mild acid (0.1M HCl), not brine/bicarb initially, to keep the phenol protonated and colorless.

Validated Experimental Protocol (KRED Route)

Scale: 1.0 Gram Substrate: 4-Acetyl-2-nitrophenol (MW 181.15)[1][2][3]

  • Buffer Prep: Prepare 20mL of 100mM Potassium Phosphate buffer, pH 6.2 .

  • Cofactor Mix: Dissolve 25mg NADP+ and 200mg Glucose in the buffer. Add 5mg Glucose Dehydrogenase (GDH).

  • Substrate Solution: Dissolve 1.0g (5.5 mmol) substrate in 3mL DMSO.

  • Initiation: Add substrate solution to buffer dropwise with vigorous stirring. Add 10-20mg of KRED enzyme (e.g., Codexis or Daicel screening kit hit).[1][2]

  • Monitoring: Stir at 30°C. Monitor pH every hour; maintain pH 6.0-6.5 using 1M NaOH (automatic titration is best).

  • Completion: Reaction should complete in 6-12 hours.

  • Workup:

    • Add 20mL Ethyl Acetate.

    • Crucial Step: Add 1g Celite and stir for 5 mins (to bind enzyme/proteins).

    • Filter through a Celite pad (breaks emulsion).

    • Separate phases. Wash organic phase with 0.1M HCl.

    • Dry over MgSO4 and concentrate.

References

  • Mechanisms of KRED/ADH Enzymes

    • Hollmann, F., et al. "Enzymatic reduction of ketones."[2] Green Chemistry, 2011.[2]

  • Properties of Nitrophenols (pKa and Solubility)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 980, 4-Nitrophenol." PubChem, 2025.[2][4] [2]

  • Kinetic Resolution Strategies

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds."[1] Tetrahedron, 2007.[2]

  • General Biocatalysis for Chiral Alcohols

    • Patel, R. N.[1][2] "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, 2001.

Sources

Troubleshooting

Technical Support Center: Purity Profiling of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

The following is a comprehensive technical support guide for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol , designed for researchers and process chemists. Ticket System ID: TS-HENP-2024 Status: Active Scope: Impurity Identifica...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol , designed for researchers and process chemists.

Ticket System ID: TS-HENP-2024 Status: Active Scope: Impurity Identification, Troubleshooting, and Analytical Methodologies.[1]

Compound Overview & Critical Quality Attributes (CQAs)

Subject: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol CAS (Generic): 213672-83-2 (Related isomer/racemate references) Role: Key chiral building block for


-adrenergic receptor agonists and Carbapenem antibiotic side-chains.[1]
Criticality:  The enantiomeric purity (R-isomer) is vital for biological activity; the nitro group is a "dormant" amine precursor, making the compound sensitive to premature reduction.[1]
Impurity Genealogy Map

The following diagram illustrates the origin of common impurities based on the synthetic route (typically asymmetric reduction of the ketone).

ImpurityGenealogy Start 4-Acetyl-2-nitrophenol (Starting Material) Target 4-[(1R)-1-Hydroxyethyl] -2-nitrophenol (Target API) Start->Target Asymmetric Reduction Imp_A Impurity A (Residual Ketone) Start->Imp_A Incomplete Reaction Imp_B Impurity B (S-Enantiomer) Start->Imp_B Poor Chiral Selectivity Imp_C Impurity C (Vinyl/Styrene) Target->Imp_C Acidic Dehydration (-H2O) Imp_D Impurity D (Amino-Phenol) Target->Imp_D Nitro Reduction (H2 Leak/Catalyst)

Figure 1: Genealogy of impurities arising from synthesis and degradation.

Troubleshooting Guide (Q&A Format)
Module 1: Stereochemical Purity (The "S" Isomer)

User Query: "I am observing a shoulder peak on my main peak, and the optical rotation is lower than the CoA value. Is this the enantiomer?"

Technical Diagnosis: Yes, this is likely Impurity B (The (S)-Enantiomer) .[1]

  • Cause: Failure of the chiral catalyst (e.g., Noyori Ru-catalyst) or racemization during workup if the pH was too acidic/basic.[1]

  • Detection: Standard C18 HPLC will not separate these. You must use Chiral HPLC.

Recommended Protocol (Chiral Method):

Parameter Condition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm

| Expected Result | (S)-isomer typically elutes before the (R)-isomer on AD-H columns (verify with racemate).[1] |

Module 2: Synthetic Byproducts (The "Missing" Conversion)

User Query: "I have a persistent impurity at RRT 0.92 that absorbs strongly at 280 nm. It resists recrystallization."[1][2]

Technical Diagnosis: This is Impurity A (4-Acetyl-2-nitrophenol) .[1]

  • Identity: The ketone starting material.

  • Mechanism: Incomplete reduction. The ketone carbonyl is conjugated with the aromatic ring and nitro group, giving it a distinct UV spectrum compared to the alcohol.

  • Removal:

    • Chemical:[1][3][4][5][6][7][8][9] Treat with NaBH₄ (non-chiral) to reduce it to the racemate (sacrificing some ee%) or push the chiral reduction further.[1]

    • Purification: The ketone is less polar than the alcohol. A silica flash column (Hexane/EtOAc) is effective.

Module 3: Stability & Degradation (Color Changes)

User Query: "My white powder has turned pink/brown after one week of storage. Is it oxidizing?"

Technical Diagnosis: This indicates the formation of Impurity D (4-(1-Hydroxyethyl)-2-aminophenol) or Quinones .[1]

  • Cause: The nitro group (

    
    ) is susceptible to partial reduction to the amine (
    
    
    
    ) or hydroxylamine (
    
    
    ) if exposed to trace metals or light.[1] Aminophenols oxidize rapidly in air to form colored quinoid species.
  • Prevention: Store under Argon/Nitrogen at -20°C. Protect from light.

  • Test: Dissolve a small amount in dilute HCl. If it turns bright red/purple upon adding

    
    , free amino/phenolic oxidation is present.[1]
    
Module 4: Dehydration Artifacts (The "Styrene" Peak)

User Query: "GC-MS shows a peak with Mass 165 (M-18). Is this an artifact?"

Technical Diagnosis: This is Impurity C (2-Nitro-4-vinylphenol) .[1]

  • Identity: The dehydrated styrene derivative.

  • Cause: The benzylic alcohol is sensitive to acid catalysis or high thermal stress (like in a GC injector port).

  • Validation:

    • If seen only in GC but not HPLC, it is a thermal artifact of the method.

    • If seen in HPLC, the sample has likely been exposed to acidic conditions or heat.

Analytical Reference Data

Summary of Common Impurities

Impurity CodeCommon NameStructure DescriptionRelative Retention Time (RRT)*Limit (Typical)
API 4-[(1R)-1-Hydroxyethyl]-2-nitrophenolTarget Molecule1.00N/A
Impurity A 4-Acetyl-2-nitrophenolKetone Precursor~1.2 (RP-HPLC)< 0.5%
Impurity B (1S)-EnantiomerChiral Mirror ImageVaries (Chiral Column)< 1.0%
Impurity C 2-Nitro-4-vinylphenolDehydrated Styrene~1.5 (RP-HPLC)< 0.1%
Impurity D 4-(1-Hydroxyethyl)-2-aminophenolReduced Nitro~0.4 (RP-HPLC)< 0.1%

*Note: RRT values are approximate for a C18 column with Water/Acetonitrile gradient.

References
  • Sigma-Aldrich. 4-(2-hydroxyethyl)-2-nitrophenol Product Specification. (Related isomer for structural comparison).

  • PubChem. 4-Nitrophenol and derivatives: Synthesis and Impurity Profiling. National Library of Medicine.

  • Phenomenex. Chiral HPLC Separations: Method Development Guide. (General protocol for benzylic alcohols).

  • Axios Research. Faropenem Impurities and Intermediates. (Contextualizing the hydroxyethyl side-chain impurities).

  • ChemicalBook. 4-((2-Hydroxyethyl)amino)-3-nitrophenol Properties. (Structural analog data).

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol. This resource is designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol. This resource is designed for researchers, chemists, and process development professionals who are aiming to achieve high enantiomeric purity for this critical chiral intermediate. Achieving a high enantiomeric excess (ee) is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide provides in-depth answers to common challenges, explains the causality behind experimental choices, and offers validated protocols to streamline your optimization efforts.

Troubleshooting & FAQs: A Guided Approach

This guide is structured as a series of questions you might encounter during your workflow, from initial synthesis to final purification. We will explore the critical parameters that govern enantioselectivity and provide actionable solutions.

Section 1: Asymmetric Synthesis – The First Step to High Enantiopurity

The most direct route to enantiopure 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is the asymmetric reduction of the prochiral ketone, 4-acetyl-2-nitrophenol. The success of this step is the single most important factor in achieving high final ee.

Question 1: My initial asymmetric reduction of 4-acetyl-2-nitrophenol is resulting in low to moderate enantiomeric excess (ee < 90%). What are the most critical factors to investigate?

This is a common challenge. Low enantioselectivity stems from a suboptimal difference in the activation energies for the formation of the (R) and (S) enantiomers. Several interconnected factors control this energy gap.

Answer:

A systematic, multi-factorial approach is required. The primary areas for investigation are the catalyst system, reaction temperature, and solvent choice. Often, a combination of adjustments is necessary for significant improvement.

A. The Catalyst System: Ligand and Metal Choice

The interaction between the chiral ligand and the metal center forms the asymmetric environment that dictates stereochemical outcomes. For ketones like 4-acetyl-2-nitrophenol, Asymmetric Transfer Hydrogenation (ATH) is a highly effective and widely used method.[1][2][3]

  • The Ligand is Key: The ligand's steric and electronic properties create the chiral pocket. For ATH of aryl ketones, N-sulfonated diamine ligands (e.g., TsDPEN) paired with a metal precursor like [RuCl₂(p-cymene)]₂ or [RhCp*Cl₂]₂ are industry standards.[2] The choice between (1R,2R)-TsDPEN and (1S,2S)-TsDPEN will determine whether the (R) or (S) alcohol is the major product.

  • Metal Center Influence: Ruthenium (Ru) catalysts are exceptionally well-documented for this transformation.[4][5] Rhodium (Rh) catalysts can also be highly effective, sometimes offering different reactivity or selectivity profiles.[2]

B. Reaction Temperature: The Thermodynamic Handle

Temperature directly influences the energy of the system and can have a profound impact on enantioselectivity.

  • The General Rule: In most cases, lower reaction temperatures lead to higher enantiomeric excess.[6] This is because the selectivity is governed by the difference in Gibbs free energy of the diastereomeric transition states (ΔΔG‡). As the temperature (T) decreases, the entropic contribution (TΔΔS‡) becomes less significant, making the enthalpic difference (ΔΔH‡) more dominant, which often enhances selectivity.

  • Exceptions Exist: It is crucial to note that this is not a universal law. Some catalytic systems exhibit complex temperature dependencies, and occasionally, an optimal temperature above 0°C may be found.[7][8] A temperature screening study is therefore essential.

C. Solvent Effects: The Reaction Environment

The solvent does more than just dissolve reactants; it can stabilize or destabilize transition states, interact with the catalyst, and influence reaction rates.[9][10]

  • Polarity and Coordination: The choice of solvent can alter the conformation of the catalyst-substrate complex.[11] For ATH, aprotic solvents like dichloromethane (DCM), acetonitrile, or ethers are common. However, the hydrogen source, often an isopropanol/formic acid mixture, also plays a solvent role. The polarity and coordinating ability of the solvent can significantly influence the stability of the key transition states.[9][11]

  • Hydrogen Source: In ATH, a mixture of formic acid and triethylamine (FA/TEA) or 2-propanol are common hydrogen donors.[5] The choice and ratio of these reagents can dramatically affect both conversion and enantioselectivity.

Below is a DOT script visualizing a logical workflow for addressing low enantiomeric excess in the primary synthesis step.

Troubleshooting_Workflow Start Low ee (<90%) from Asymmetric Reduction Check_Reagents Are Reagents/Catalyst Pure? Start->Check_Reagents Check_Temp Is Temperature Optimized? Screen_Temp Action: Screen Temperatures (e.g., 40°C, RT, 0°C, -20°C) Check_Temp->Screen_Temp No Check_Catalyst Is Catalyst System Optimal? Check_Temp->Check_Catalyst Yes Screen_Temp->Check_Catalyst Screen_Ligand Action: Screen Chiral Ligands (e.g., TsDPEN analogues) Check_Catalyst->Screen_Ligand No Check_Solvent Is Solvent Choice Correct? Check_Catalyst->Check_Solvent Yes Screen_Ligand->Check_Solvent Screen_Solvent Action: Screen Solvents (DCM, MeCN, THF, Toluene) Check_Solvent->Screen_Solvent No End_High_ee Achieved High ee (>95%) Check_Solvent->End_High_ee Yes Screen_Solvent->End_High_ee Check_Reagents->Check_Temp Yes Purify_Reagents Action: Use Anhydrous Solvents, Check Ligand Purity Check_Reagents->Purify_Reagents No Purify_Reagents->Check_Temp

A logical workflow for troubleshooting low enantiomeric excess.

Question 2: Which specific catalyst systems are recommended for the asymmetric reduction of 4-acetyl-2-nitrophenol?

Answer:

Based on extensive literature for structurally similar acetophenone derivatives, catalysts derived from Ruthenium(II) with chiral diamine ligands are highly recommended.[3][5]

Catalyst System ComponentExampleRole & RationaleTypical Loading
Metal Precursor [RuCl₂(p-cymene)]₂Forms the active 16-electron Ru-hydride species that delivers the hydride to the ketone.0.5 - 2 mol% (Ru)
Chiral Ligand (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine((R,R)-TsDPEN)Creates the chiral environment. The (R,R) configuration typically yields the (R)-alcohol.1.0 - 1.1 eq. to Ru
Hydrogen Source Formic Acid / Triethylamine (5:2 azeotrope)Provides the hydride for the reduction. TEA acts as a base to generate formate and activate the catalyst.2-5 equivalents
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic solvents that are generally effective for this class of reaction.10-20 volumes
Experimental Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

This protocol provides a robust starting point for optimization.

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the Ru precursor (e.g., [RuCl₂(p-cymene)]₂) (1.0 eq) and the chiral ligand (e.g., (R,R)-TsDPEN) (2.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DCM, 5 volumes). Stir the resulting mixture at room temperature for 20-30 minutes to form the pre-catalyst.

  • Reaction Setup: In a separate flask, dissolve the substrate, 4-acetyl-2-nitrophenol (100 eq), in the solvent (10 volumes).

  • Initiation: Add the formic acid/triethylamine azeotrope (5:2 ratio, 2-5 eq relative to substrate) to the substrate solution.

  • Catalysis: Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Reaction Monitoring: Stir the reaction at the desired temperature (start with 28 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel chromatography. Determine the enantiomeric excess using chiral HPLC.

Section 2: Post-Synthesis Enrichment – Pushing for >99% ee

Even an optimized synthesis may yield a product with 95-98% ee. For pharmaceutical applications, >99.5% ee is often required. In these cases, a post-synthesis enrichment step is necessary.

Question 3: My product has an ee of 95%, but I need to reach >99%. What are the most practical methods for this enrichment?

Answer:

At this stage, you have two primary strategies: Kinetic Resolution, which selectively removes the unwanted enantiomer, or Chiral Purification, which physically separates the two enantiomers.

A. Kinetic Resolution: A Chemical Separation

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[4][12][13] For a secondary alcohol like yours, enzymatic acylation is a highly effective and scalable method.[14]

  • Mechanism: A lipase, such as Novozyme® 435 (immobilized Candida antarctica lipase B), will selectively acylate one enantiomer (e.g., the S-enantiomer) much faster than the other. This leaves the unreacted (R)-enantiomer enriched.

  • Advantages: High selectivity (high E-factor), mild reaction conditions, and environmentally friendly.

  • Limitations: The maximum theoretical yield for the desired enantiomer is 50%. This method is most suitable when the starting ee is already high, as the yield loss is minimized.

Kinetic_Resolution Racemate Racemic (R/S) Alcohol (Starting ee = 95%) Enzyme Lipase (e.g., Novozyme 435) + Acyl Donor Racemate->Enzyme Products Separable Products Enzyme->Products R_Alcohol (R)-Alcohol (ee > 99%) Products->R_Alcohol Unreacted (slow) S_Ester (S)-Ester Products->S_Ester Reacted (fast)

Conceptual diagram of Enzymatic Kinetic Resolution.
  • Setup: Dissolve the enantioenriched 4-(1-Hydroxyethyl)-2-nitrophenol (1 eq, e.g., 95% ee) in a suitable organic solvent (e.g., toluene or MTBE).

  • Reagents: Add an acyl donor, such as vinyl acetate (0.6 eq). Using a slight sub-stoichiometric amount prevents over-acylation of the desired enantiomer.

  • Catalyst: Add the immobilized lipase (e.g., Novozyme® 435) by weight (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the conversion by HPLC or GC, tracking the disappearance of the starting material and the appearance of the acetylated product. Aim for ~45-50% conversion for optimal enrichment.

  • Workup: Filter off the immobilized enzyme (it can often be washed and reused). Concentrate the filtrate.

  • Purification: Separate the unreacted alcohol (now highly enantioenriched) from the formed ester using standard silica gel chromatography.

B. Chiral Chromatography and Crystallization

If yield preservation is critical, physical separation methods are preferred.

  • Preparative Chiral Chromatography (HPLC/SFC): This is the most direct method. By scaling up an analytical chiral HPLC or SFC method, the two enantiomers can be physically separated. Supercritical Fluid Chromatography (SFC) is often preferred for large-scale work due to its speed and reduced solvent usage.[15][16]

  • Enantioenrichment by Crystallization: This is a more complex but potentially very cost-effective technique for large scales.[17][18] It requires a thorough study of the compound's phase diagram (whether it's a conglomerate, racemic compound, or solid solution) and solubility profiles.[17] If the material forms a conglomerate, preferential crystallization can be highly effective.

Section 3: Analytical Methods – Verifying Your Success

Accurate determination of enantiomeric excess is crucial.

Question 4: What is the standard method for determining the ee of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol?

Answer:

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

  • Chiral Stationary Phase (CSP): A column with a chiral stationary phase is required. For aromatic alcohols, polysaccharide-based CSPs are extremely effective.

    • Recommended Columns: Daicel Chiralcel® OD-H or Chiralpak® AD-H. These are based on cellulose and amylose derivatives, respectively, and provide excellent resolving power for this class of compounds.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol, is used. A typical starting point is 90:10 Hexane:IPA.

  • Detection: UV detection is ideal, as the nitrophenol chromophore absorbs strongly (e.g., at 280 nm or 350 nm).

  • Derivatization for GC: Alternatively, chiral Gas Chromatography (GC) can be used, often after derivatizing the alcohol to a more volatile ester (e.g., acetate) to improve peak shape and resolution on a chiral column (e.g., a cyclodextrin-based column).[19]

References
  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. Available at: [Link]

  • Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

  • Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. University of Groningen Research Portal. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Organic Process Research & Development. Available at: [Link]

  • Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding. Synlett. Available at: [Link]

  • Immobilized Chiral Metal Catalysts for Enantioselective Hydrogenation of Ketones. ResearchGate. Available at: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PMC. Available at: [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Available at: [Link]

  • Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. University of Southampton ePrints. Available at: [Link]

  • Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with. CORE. Available at: [Link]

  • Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes 1a-c and 2a-c. ResearchGate. Available at: [Link]

  • Enantioenrichment by Crystallization. Organic Process Research & Development. Available at: [Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Spectroscopy Online. Available at: [Link]

  • Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • Unraveling the Origin of Solvent Induced Enantioselectivity in the Henry Reaction with Cinchona Thiourea as Catalyst. The Journal of Physical Chemistry A. Available at: [Link]

  • Enantiomeric excess E as a function of the number of temperature cycles... ResearchGate. Available at: [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. Available at: [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. Available at: [Link]

  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. Ukrainian Chemistry Journal. Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • Effect of the solvent on the enantioselectivity. ResearchGate. Available at: [Link]

  • EАect of enantiomeric excess on thermotropic and electro-optical properties of ferroelectric sulphinate liquid crystals. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI. Available at: [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available at: [Link]

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. ETH Zurich Research Collection. Available at: [Link]

Sources

Troubleshooting

Analytical Support Center: Thermal Degradation Analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Welcome to the Technical Support Center. This resource is designed for analytical scientists and drug development professionals tasked with characterizing the stability and thermal degradation profile of 4-[(1R)-1-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for analytical scientists and drug development professionals tasked with characterizing the stability and thermal degradation profile of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 1932416-35-7).

As a Senior Application Scientist, my goal is to provide you with more than just protocols; this guide explains the causality behind the chemistry, ensuring your analytical workflows are robust, self-validating, and free of artifactual errors.

Mechanistic Overview: The Causality of Degradation

Understanding why a molecule degrades dictates how we must analyze it. 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol contains three reactive moieties: a phenolic hydroxyl, a nitro group, and a secondary benzylic alcohol with a defined (1R) chiral center.

When subjected to thermal stress (e.g., during accelerated stability testing, chemical synthesis, or improper GC injection), the molecule primarily undergoes three pathways:

  • Dehydration: The secondary benzylic alcohol loses water to form an alkene, yielding 4-vinyl-2-nitrophenol . This is driven by the thermodynamic stability of the resulting conjugated styrene-like system (1)[1].

  • Oxidation/Dehydrogenation: The secondary alcohol is oxidized to a ketone, yielding 4-acetyl-2-nitrophenol .

  • Chiral Racemization: Thermal energy provides the activation barrier necessary for the reversible planarization of the benzylic carbon, leading to a racemic mixture of the (1R) and (1S) enantiomers.

degradation Parent 4-[(1R)-1-Hydroxyethyl] -2-nitrophenol Dehydration Dehydration (-H2O) Parent->Dehydration Oxidation Oxidation (-H2) Parent->Oxidation Racemization Thermal Racemization Parent->Racemization Vinyl 4-Vinyl-2-nitrophenol (Alkene) Dehydration->Vinyl Acetyl 4-Acetyl-2-nitrophenol (Ketone) Oxidation->Acetyl Enantiomer 4-[(1S)-1-Hydroxyethyl] -2-nitrophenol Racemization->Enantiomer

Fig 1: Primary thermal degradation pathways of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure data integrity, your analytical workflow must be self-validating. This means employing orthogonal techniques (LC-MS and GC-MS) to confirm that the degradation observed is from the sample itself, not an artifact of the analytical method.

workflow Sample Thermally Stressed Sample Split Aliquoting & Prep Sample->Split LCPrep Dilution in Mobile Phase (Acidic pH) Split->LCPrep Non-volatile path GCPrep Derivatization (BSTFA / TMCS) Split->GCPrep Volatile path LCMS RP-HPLC-UV/MS (C18, 0.1% FA) LCPrep->LCMS GCMS GC-MS (HP-5MS, EI) GCPrep->GCMS Data Peak Integration & Mass Spectral Deconvolution LCMS->Data GCMS->Data

Fig 2: Orthogonal analytical workflow for characterizing thermal degradants.

Protocol A: RP-HPLC-UV/MS (Primary Quantitation)

This method prevents artifactual degradation and provides accurate quantitation for polar nitrophenols (2)[2].

  • Sample Preparation: Dissolve the stressed sample in Methanol:Water (50:50, v/v) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-resolution C18 column (e.g., 100 mm × 4.6 mm, 2.6 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality Note: Nitrophenols have a pKa of ~7.1. Maintaining an acidic pH ensures the phenolic hydroxyl group remains fully protonated, preventing peak tailing and retention time shifts.

  • Gradient Elution: 5% B to 95% B over 15 minutes. Flow rate: 0.8 mL/min. Column temperature: 30°C.

  • Detection: UV at 280 nm (optimal for substituted nitrophenols) and ESI-MS in negative ion mode ([M-H]⁻). The electron-withdrawing nitro group makes the phenolic proton highly acidic, yielding excellent sensitivity in negative ESI.

Protocol B: GC-MS (Orthogonal Confirmation)

Unprotected secondary alcohols are highly susceptible to artificial thermal dehydration in hot GC inlets. Derivatization is mandatory.

  • Sample Preparation: Dry 100 µL of the sample under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

    • Causality Note: Silylation converts the labile hydroxyl groups to stable trimethylsilyl (TMS) ethers, preventing in-situ dehydration.

  • Injection: Inject 1 µL in split mode (10:1) at an inlet temperature of 250°C.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50-500.

Quantitative Data Summary

CompoundFormation PathwayLC-MS Retention Time (min)*ESI-MS ([M-H]⁻) m/zGC-MS (TMS Derivative) m/z (Base Peak)
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Parent API/Intermediate6.4182.0327.1 (Di-TMS)
4-Vinyl-2-nitrophenol Dehydration (-H₂O)8.1164.0237.1 (Mono-TMS)
4-Acetyl-2-nitrophenol Oxidation (-H₂)7.5180.0253.1 (Mono-TMS)
4-[(1S)-1-Hydroxyethyl]-2-nitrophenol Chiral Racemization6.4 (Co-elutes)**182.0327.1 (Di-TMS)

*Retention times are approximate based on the 15-minute gradient described in Protocol A. **Requires a chiral stationary phase (e.g., Chiralpak AD-H) for resolution.

Troubleshooting Guide & FAQs

Q: Why am I seeing a massive 4-vinyl-2-nitrophenol peak in my GC-MS data, but it is completely absent in my LC-MS data? A: You are observing an analytical artifact. If you injected the sample into the GC without derivatization, the parent compound underwent in-situ thermal dehydration in the hot GC injection port (typically set to 250°C). This is a well-documented phenomenon for benzylic alcohols. Solution: Always use the BSTFA derivatization step outlined in Protocol B, or rely on LC-MS for accurate quantitation of thermally labile species.

Q: My HPLC peaks for the parent compound and degradants are broad and exhibit severe tailing. How do I fix this? A: This is a classic symptom of partial ionization. Nitrophenols are weakly acidic. If your mobile phase is unbuffered or near neutral pH (pH 6-8), the molecules exist in an equilibrium between their neutral and ionized states, causing them to smear across the column (3)[3]. Solution: Ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to drive the pH below 3.0, keeping the analytes fully protonated and ensuring sharp, symmetrical peaks.

Q: How can I determine if thermal stress has caused racemization of the (1R) chiral center? A: Standard C18 reverse-phase columns cannot separate enantiomers. If you suspect thermal racemization to the (1S) form, you must transfer your method to a chiral separation platform. Solution: Use Normal Phase HPLC or Supercritical Fluid Chromatography (SFC) equipped with an amylose or cellulose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

Q: During accelerated stability testing (e.g., 80°C for 2 weeks), the solution turned dark brown/black, and I am losing mass balance. What happened? A: At extended high temperatures, nitroaromatics can undergo complex, radical-mediated bimolecular decomposition and polymerization (4)[4]. The nitro group can be reduced to nitroso or hydroxylamine intermediates, which rapidly couple with other phenolic species to form dark-colored azo or azoxy polymers. These polymers often precipitate or irreversibly bind to the HPLC column, leading to a loss of mass balance. Solution: Filter the sample thoroughly and consider using Size Exclusion Chromatography (SEC) to detect high-molecular-weight polymeric degradants.

References

  • Earth as Organic Chemist (Chapter 14) - Deep Carbon. Cambridge University Press. 1

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction. PMC / NIH. 2

  • Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Solvent Mixtures. ACS Omega. 4

  • Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol. ACS Publications. 3

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in the Reduction of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Introduction The catalytic reduction of 4-[(1R)-1-hydroxyethyl]-2-nitrophenol to its corresponding ortho-aminophenol is a critical transformation in the synthesis of chiral aminoalcohol derivatives (such as beta-2 adrene...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The catalytic reduction of 4-[(1R)-1-hydroxyethyl]-2-nitrophenol to its corresponding ortho-aminophenol is a critical transformation in the synthesis of chiral aminoalcohol derivatives (such as beta-2 adrenergic agonists). However, researchers frequently encounter stalled reactions, incomplete conversions, and rapid catalyst deactivation. This guide provides field-proven, mechanistically grounded solutions to overcome catalyst poisoning and optimize your hydrogenation workflows.

Section 1: Mechanistic Insights into Catalyst Deactivation

Understanding the causality behind catalyst deactivation is the first step in troubleshooting. In this specific reduction, poisoning typically arises from three distinct pathways:

  • Product Inhibition via Bidentate Chelation : The target product is an ortho-aminophenol. The spatial proximity of the phenolic hydroxyl (-OH) and the newly formed amine (-NH2) allows the product to act as a powerful bidentate ligand. This N,O-chelation strongly binds to the active sites of palladium (Pd) or platinum (Pt) catalysts, effectively blocking the activation of hydrogen gas and stalling the reaction[1]. Nitrogen-containing compounds are well-documented poisons for hydrogenation catalysts due to their strong adsorption on metal surfaces[1].

  • Intermediate Poisoning : The reduction of the nitro group is a multi-step process that proceeds through highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These partially reduced species can strongly adsorb to the catalyst surface, leading to transient or permanent deactivation if the hydrogen pressure or mass transfer is insufficient[2].

  • Trace Impurity Carryover : The (1R)-1-hydroxyethyl moiety is typically installed via an upstream asymmetric reduction step (e.g., using CBS catalysts or Ru-catalyzed transfer hydrogenation). Trace carryover of boron, sulfur, or heavy metals from these steps can irreversibly bind to the hydrogenation catalyst, causing total deactivation[3].

PoisoningMech cluster_poisoning Catalyst Poisoning Mechanisms SM 4-[(1R)-1-Hydroxyethyl] -2-nitrophenol Intermediates Nitroso / Hydroxylamine Intermediates SM->Intermediates Partial Reduction Product 2-Amino-4-[(1R)-1-hydroxyethyl]phenol (Bidentate Chelation) Intermediates->Product Full Reduction Poisoning Catalyst Active Site Blockage / Deactivation Intermediates->Poisoning Strong Adsorption Product->Poisoning N,O-Chelation to Pd/Pt Impurities Trace Impurities (Ru, B, S) Impurities->Poisoning Irreversible Binding Mitigation1 Acidic Modifier (Protonates Amine) Mitigation1->Product Prevents Chelation Mitigation2 Carbon/Resin Pre-treatment Mitigation2->Impurities Removes Toxins

Logical pathways of catalyst poisoning and corresponding mitigation strategies.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion despite using excess hydrogen and fresh Pd/C. Why? A: This is the hallmark of product inhibition . As the o-aminophenol accumulates, it chelates the metal surface. To overcome this, add an acidic modifier (e.g., acetic acid, methanesulfonic acid, or trifluoroacetic acid) to the reaction mixture. The acid protonates the newly formed amine (-NH3+), destroying its ability to act as a lone-pair donor for chelation, thereby freeing the catalyst active sites.

Q2: How do I distinguish between product inhibition and impurity-based poisoning? A: Perform a Spike Test , a self-validating diagnostic protocol:

  • Set up a fresh reaction using your standard conditions.

  • Spike the reaction mixture with 20 mol% of the purified final product (the aminophenol).

  • If the reaction fails to initiate or stalls immediately, you have product inhibition. If the reaction proceeds normally, your original starting material contains trace impurities (like sulfur or heavy metals) that are poisoning the catalyst[3].

Q3: When I push the reaction harder (higher temperature/pressure) to overcome poisoning, I lose the benzylic alcohol. How do I prevent this? A: Over-reduction (hydrogenolysis of the benzylic C-O bond) is a competing side reaction that is highly favored by palladium catalysts. Switch your catalyst from Pd/C to Pt/C (Platinum on Carbon) . Platinum is highly active for nitro group reduction but has a significantly higher activation energy for benzylic hydrogenolysis. Combining Pt/C with a mild acidic modifier provides the optimal balance of activity and chemoselectivity.

Q4: What is the best way to remove trace impurities from the starting material before hydrogenation? A: Implement a pre-treatment step. Dissolve the starting material in methanol or ethyl acetate, add 10-20 wt% activated carbon and a metal-scavenging resin, stir at 40°C for 2 hours, and filter. This remediates the substrate and ensures reproducible hydrogenation kinetics.

Section 3: Validated Experimental Protocols

Protocol A: Starting Material Remediation (Overcoming Impurity Poisoning)

Objective: Remove trace sulfur, boron, or transition metals carried over from upstream synthesis.

  • Dissolution : Dissolve 10.0 g of crude 4-[(1R)-1-hydroxyethyl]-2-nitrophenol in 100 mL of Methanol (HPLC grade).

  • Scavenging : Add 1.5 g of activated carbon (e.g., Darco KB-G) and 0.5 g of thiourea-functionalized silica resin (metal scavenger).

  • Incubation : Stir the suspension vigorously at 40°C for 2 hours under a nitrogen atmosphere.

  • Filtration : Filter the mixture through a tightly packed pad of Celite. Wash the pad with an additional 20 mL of Methanol. Use the resulting filtrate directly in Protocol B.

Protocol B: Acid-Promoted Catalytic Hydrogenation (Overcoming Chelation)

Objective: Reduce the nitro group to an amine while preventing product chelation and benzylic hydrogenolysis.

  • Preparation : Transfer the remediated methanolic solution from Protocol A into a high-pressure hydrogenation vessel.

  • Acidification : Add 1.1 equivalents of glacial Acetic Acid (or 0.1 equivalents of Methanesulfonic Acid for more stubborn cases). Causality: This ensures the amine is protonated immediately upon formation, preventing N,O-chelation to the catalyst.

  • Catalyst Addition : Carefully add 5 wt% of 5% Pt/C (Platinum on Carbon, 50% wet) under a blanket of inert gas (Argon or Nitrogen). Causality: Pt/C is selected over Pd/C to prevent hydrogenolysis of the benzylic alcohol.

  • Hydrogenation : Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize the vessel to 40 psi with H2 gas. Stir vigorously (800-1000 rpm) at 25-30°C.

  • Monitoring : Monitor hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup : Purge with Nitrogen, filter the catalyst through a 0.2 μm PTFE membrane (do not let the catalyst dry out), and concentrate the filtrate under reduced pressure to isolate the product salt.

Workflow Step1 1. SM Remediation (Activated Carbon) Step2 2. Catalyst Selection (Pt/C + MeOH) Step1->Step2 Step3 3. Acidic Modifier (AcOH / MsOH) Step2->Step3 Step4 4. Hydrogenation (30-60 psi H2) Step3->Step4 Step5 5. Filtration & Workup Step4->Step5

Step-by-step experimental workflow for optimized catalytic hydrogenation.

Section 4: Quantitative Data & Catalyst Comparison

The following table summarizes the causal relationship between catalyst choice, modifiers, and reaction outcomes based on standardized screening data (100 mmol scale, 40 psi H2, MeOH solvent, 25°C).

Catalyst SystemModifier AddedConversion (4h)Selectivity (Target Amine)Primary Failure Mode / Observation
5% Pd/CNone55% (Stalled)>90%Severe product inhibition (N,O-chelation)[1].
5% Pd/CAcetic Acid (1.1 eq)>99%65%Chelation overcome, but severe benzylic hydrogenolysis occurred.
5% Pt/CNone40% (Stalled)>95%Product inhibition (Pt is also susceptible to chelation).
5% Pt/C Acetic Acid (1.1 eq) >99% >98% Optimal conditions. Chelation prevented; benzylic OH preserved .
5% Raney NiNone<10%N/ATotal deactivation by trace impurities / intermediate poisoning[2].

References

1.[1] Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon | Request PDF - ResearchGate. ResearchGate. 2.[2] Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 - MDPI. MDPI. 3. New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O - SciSpace. SciSpace. 4.[3] Catalyst poisoning - Wikipedia. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Validated Analytical Methods for the Purity Determination of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

As a chiral building block, 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS 1932416-35-7)[1] presents a unique analytical challenge. Its structure features a stereocenter at the 1-hydroxyethyl group, alongside strongly electr...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block, 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS 1932416-35-7)[1] presents a unique analytical challenge. Its structure features a stereocenter at the 1-hydroxyethyl group, alongside strongly electron-withdrawing (nitro) and electron-donating (phenolic hydroxyl) substituents on the aromatic ring. In pharmaceutical development, verifying the integrity of such intermediates requires a bifurcated approach: we must quantify both chemical purity (related substances, unreacted precursors, oxidation products) and chiral purity (enantiomeric excess of the target over its (S)-counterpart).

This guide objectively compares available analytical methodologies and provides field-proven, self-validating protocols to ensure absolute confidence in your analytical data.

Analytical Strategy & Decision Matrix

Before deploying instrumentation, it is critical to select methodologies that respect the physicochemical boundaries of the analyte. The workflow below outlines the decision-making process for analyzing this specific nitrophenol derivative.

AnalyticalStrategy Start Target: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Split Purity Assessment Vectors Start->Split Chem Chemical Purity Split->Chem Chiral Chiral Purity (ee) Split->Chiral GC GC-MS (High Thermal Risk) Chem->GC HPLC RP-HPLC (C18) (Optimal Resolution) Chem->HPLC NMR Chiral NMR (Low Trace Sensitivity) Chiral->NMR CHPLC Chiral HPLC (OD-H) (Direct Quantitation) Chiral->CHPLC

Decision matrix for purity analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Part 1: Chemical Purity Assessment

Methodology Comparison: RP-HPLC vs. GC-MS

To determine overall chemical purity, the method must separate the target from potential synthetic impurities (e.g., the corresponding acetophenone derivative or regioisomers).

ParameterRP-HPLC (C18 / UV)GC-MS (Electron Ionization)
Limit of Quantitation (LOQ) < 0.01% Area~0.05% Area
Sample Preparation Direct dissolution (Dilute & Shoot)Requires silylation (derivatization)
Analyte Stability Excellent (Analyzed at 25–40 °C)Poor (Thermal degradation risk)
Specificity High (Tunable via mobile phase pH)High (Mass spectral confirmation)
Verdict Recommended for Routine QC Reserved for structural elucidation only

Causality of Selection: Gas Chromatography (GC) is broadly unsuitable for routine purity analysis of nitrophenols without extensive derivatization. The high injection port temperatures (typically >250 °C) risk thermal degradation or reduction of the nitro group. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) operates at ambient temperatures, preserving the molecule's integrity.

Validated RP-HPLC Protocol (Chemical Purity)

The ortho-nitro group withdraws electron density from the phenolic hydroxyl, lowering its pKa to approximately 7.1. If analyzed in a neutral mobile phase, the molecule will partially ionize, resulting in severe peak tailing and shifting retention times. Causality: We must force the molecule into a single, fully protonated state by acidifying the mobile phase well below its pKa.

Chromatographic Conditions:

  • Column: C18 Reverse-Phase (4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–20 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the nitrophenyl chromophore).

  • Column Temperature: 30 °C.

Self-Validating System Suitability Test (SST):

  • Sensitivity Check: Inject a standard solution at 0.05% of the nominal working concentration. The Signal-to-Noise (S/N) ratio must be

    
    .
    
  • Peak Symmetry: The tailing factor of the main peak must be

    
    . Failure indicates insufficient mobile phase acidity or column voiding.
    

Part 2: Chiral Purity (Enantiomeric Excess) Assessment

Methodology Comparison: Chiral HPLC vs. Chiral NMR

Determining the enantiomeric excess (ee) requires distinguishing the (1R) target from the unwanted (1S) enantiomer.

ParameterChiral HPLC (Normal Phase)Chiral NMR (with Solvating Agents)
Limit of Quantitation < 0.05% (S)-enantiomer~2.0% (S)-enantiomer
Resolution (

)
High (Baseline separation,

> 1.5)
Moderate (Signal overlap common)
Throughput ~15–20 min per run~10 min per run (excluding prep)
Verdict Recommended for Release Testing Qualitative screening only

Causality of Selection: For 1-phenylethanol derivatives, polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel OD-H or Chiralpak AD-H have demonstrated superior resolving power[2]. Chiral NMR lacks the sensitivity required to quantify trace levels (< 0.1%) of the (S)-enantiomer required for pharmaceutical-grade intermediates.

Validated Chiral HPLC Protocol (Enantiomeric Excess)

The separation mechanism on a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (OD-H) relies on the analyte entering the chiral grooves of the polymer. Causality: The hydroxyl and nitro groups of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol act as critical hydrogen bond donors/acceptors. We must use a Normal-Phase eluent (Hexane/Isopropanol); introducing polar solvents like water or methanol would disrupt these delicate hydrogen bonds, destroying chiral recognition[3].

Chromatographic Conditions:

  • Column: Chiralcel OD-H (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm. The accurate determination of the enantiomers requires baseline resolution, typically achieved with UV detection at these wavelengths[4].

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase. Do not use highly polar diluents.

Self-Validating System Suitability Test (SST):

  • Resolution Check: Inject a racemic mixture (or a sample spiked with 1% of the (S)-enantiomer). The resolution (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    .
  • Elution Order Verification: The (R)-enantiomer and (S)-enantiomer must have consistent retention times (typically ~10-12 minutes, with the exact elution order confirmed via independent standard injection). If

    
    , decrease the Isopropanol content to 5% to increase retention and chiral interaction time.
    

References

  • Title: CAS 1932416-35-7 | Sigma-Aldrich: 4-[(1R)-1-hydroxyethyl]-2-nitrophenol | Source: sigmaaldrich.
  • Title: A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction | Source: benchchem.
  • Title: Electronic Supplementary Information - The Royal Society of Chemistry | Source: rsc.
  • Title: Supporting Information - Wiley-VCH | Source: wiley-vch.

Sources

Comparative

Comparing reactivity of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol vs racemic mixture

[1][2][3][4] Executive Summary This guide provides a technical comparison between the enantiopure 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (hereafter (1R)-1 ) and its racemic mixture (hereafter rac-1 ).[1][2][3][4] While ch...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This guide provides a technical comparison between the enantiopure 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (hereafter (1R)-1 ) and its racemic mixture (hereafter rac-1 ).[1][2][3][4] While chemically identical in achiral environments, these two forms exhibit divergent behaviors in biocatalytic systems and pharmacological binding assays.

The Bottom Line:

  • Use rac-1 for initial structural verification, solubility studies, and non-stereoselective derivatization.[2][3][4] It is cost-effective (

    
     cost of chiral form).[1][2][3][4]
    
  • Use (1R)-1 for structure-activity relationship (SAR) studies, particularly when targeting

    
    -adrenergic receptors or utilizing lipase-mediated synthetic pathways.[1][2][3][4] The (1R)-configuration is often the "eutomer" (active form) in phenylethanolamine pharmacophores.[3]
    

Structural & Physicochemical Baseline[5][6]

Before analyzing reactivity, we must establish the physical distinctions. Note that in solution (achiral solvents), NMR spectra are identical. Differentiation requires chiral environments.[3]

Property(1R)-EnantiomerRacemic Mixture (rac)
Stereochemistry Single enantiomer (

)
1:1 mixture of (

) and (

)
Optical Rotation

Negative (typically

to

in MeOH)*

Melting Point Sharp, distinct (e.g.,

)
Often lower/broader (depression) or higher (racemic compound) depending on crystal packing.[1][2][3][4]
Solubility (Achiral) IdenticalIdentical
Solubility (Chiral) Differential solubility in chiral solventsN/A
Acidity (

)
Phenol

Phenol

*Note: Specific rotation depends heavily on solvent and concentration.[3] Always run a standard.

Biocatalytic Reactivity: The Core Differentiator

The most significant reactivity difference lies in enzymatic kinetic resolution . Lipases, such as Candida antarctica Lipase B (CAL-B), recognize the chirality of the secondary alcohol at position 4.

Mechanism of Differentiation

In a transesterification reaction using vinyl acetate:

  • (1R)-1: Often reacts slower or is the non-preferred substrate for CAL-B (depending on the specific binding pocket model, typically CAL-B favors the (

    
    )-enantiomer for simple secondary alcohols, but the ortho-nitro phenol moiety can cause steric/electronic inversion of preference).[1][2][3][4]
    
  • Rac-1: The enzyme selectively acetylates one enantiomer (typically the

    
    -form in this specific scaffold context due to the bulky nitro-phenol group), leaving the other (the 
    
    
    
    -form) as the unreacted alcohol.[1][2][3]
Experimental Protocol: Kinetic Resolution of rac-1

This protocol isolates the (1R)-enantiomer from the racemate.[1][2][3]

Reagents:

  • Substrate: rac-1 (100 mg)[1][2][3][4]

  • Enzyme: Novozym 435 (Immobilized CAL-B, 50 mg)[1][2][3][4]

  • Acyl Donor: Vinyl Acetate (5 eq.)[3]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry)[1][2][3][4]

Workflow:

  • Dissolution: Dissolve rac-1 in MTBE (5 mL). Ensure moisture is

    
     to prevent hydrolysis.
    
  • Initiation: Add Vinyl Acetate and Novozym 435.[3] Incubate at

    
     with orbital shaking (200 rpm).
    
  • Monitoring: Monitor by Chiral HPLC (see Section 5) every 2 hours.

  • Termination: Stop when conversion reaches

    
    .
    
  • Workup: Filter off the enzyme. Evaporate solvent.[3]

  • Separation: Separate the (1R)-alcohol (unreacted) from the (1S)-acetate (product) via silica gel flash chromatography (Hexane:EtOAc gradient).

Pathway Visualization

The following diagram illustrates how the racemate is processed compared to the pure enantiomer.

KineticResolution cluster_inputs Input Substrates Racemate Racemic Mixture (1R + 1S) Enzyme CAL-B Lipase (Novozym 435) Racemate->Enzyme Kinetic Resolution (Max 50% Conv) PureR Pure (1R)-Isomer PureR->Enzyme Slow/No Reaction (Mismatched Pocket) Alcohol (1R)-Alcohol (Unreacted) PureR->Alcohol Remains Unchanged (High Recovery) Acetate (1S)-Acetate (Esterified) Enzyme->Acetate Fast Reaction (S-isomer) Enzyme->Alcohol Remains (R-isomer)

Figure 1: Biocatalytic differentiation.[1][2][3][4] The enzyme selectively processes one enantiomer (S), allowing isolation of the R-isomer from the racemate.

Chemical Reactivity: The "Achiral Trap"

In standard chemical synthesis (non-enzymatic), both forms react identically.[4] This poses a risk of unintentional racemization .

The Ortho-Nitro Effect

The nitro group at position 2 exerts a strong electron-withdrawing effect, significantly increasing the acidity of the phenolic proton (


).
  • Implication: Under basic conditions (e.g.,

    
     in DMF), the phenolate forms readily.
    
  • Risk: If activating the benzylic alcohol (e.g., mesylation), the phenolate can act as an internal nucleophile, potentially leading to side reactions or, if the carbocation forms, racemization via an

    
     pathway.
    
Mitsunobu Reaction (Stereoinversion)

If you require the (1S)-isomer starting from the (1R)-isomer, you can use the Mitsunobu reaction.[3][4]

  • Reactivity: (1R)-1 +

    
     + DIAD + Benzoic Acid 
    
    
    
    (1S)-Benzoate ester.[1][2][3][4]
  • Comparison:

    • Racemate: Yields racemic ester.[3]

    • (1R)-Isomer: Yields (1S)-ester (Inversion of configuration).[1][2][3][4]

Analytical Protocols (Self-Validating)

You cannot rely on standard LC-MS to distinguish these forms.[1][2][3][4] You must use Chiral HPLC.[3]

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (

    
     mm, 
    
    
    
    ).[1][2][3][4]
  • Mobile Phase: Hexane : Isopropanol (90:10 to 85:15).[3]

    • Note: The high polarity of the nitrophenol might require 0.1% TFA to suppress peak tailing.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic) and 310 nm (nitro group absorbance).[3][4]

  • Expected Result:

    • Racemate: Two peaks, area ratio 50:50.

    • (1R)-Isomer: Single peak (

      
       area).[1][2][3][4]
      
Analytical Logic Flow

AnalyticalWorkflow Sample Unknown Sample (1R or Rac?) StandardLC Standard C18 HPLC Sample->StandardLC ChiralLC Chiral HPLC (OD-H Column) Sample->ChiralLC Result1 Single Peak StandardLC->Result1 Cannot Distinguish Result2 Double Peak (1:1) ChiralLC->Result2 Racemic Mixture Result3 Single Peak (RT = X) ChiralLC->Result3 Enantiopure (1R) Result1->ChiralLC Must Re-run

Figure 2: Decision tree for analytical verification. Standard reverse-phase chromatography is insufficient for identification.[1][2][3][4]

Synthesis Pathways[1][5][7][8][9]

The origin of your material dictates its reactivity profile.

Racemic Synthesis (Cost-Effective)
  • Precursor: 4-Acetyl-2-nitrophenol.[1][2][3][4]

  • Reagent: Sodium Borohydride (

    
    ) in Methanol.[3]
    
  • Mechanism: Hydride attack occurs with equal probability from re and si faces.[3]

  • Result: Rac-1 .

Asymmetric Synthesis (High Value)
  • Precursor: 4-Acetyl-2-nitrophenol.[1][2][3][4]

  • Reagent: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalyst or Biocatalytic Reduction (Ketoreductase/KRED).[1][2][3][4]

  • Mechanism: Catalyst chirality directs hydride attack to a single face.[3]

  • Result: (1R)-1 (

    
    ).
    

References

  • Biocatalytic Resolution Principles

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoxetine, duloxetine and atomoxetine.[1][2][3][4] Tetrahedron: Asymmetry.[3][5][6][7]

    • (General principle of lipase resolution for benzylic alcohols).[3][4]

  • Lipase Selectivity on Nitrophenols

    • Kamal, A., et al. (2008).[4] Lipase-mediated resolution of nitro-substituted 1-phenylethanols.[1][2][3][4] Journal of Molecular Catalysis B: Enzymatic.

    • (Specific data on nitro-group effects).[1][2][3][4]

  • Synthesis of 4-Acetyl-2-nitrophenol Precursors

    • PubChem Compound Summary for 4-Acetyl-2-nitrophenol.[1][2][3][4]

    • [3][4]

  • Chiral HPLC Methodologies

    • Daicel Chiral Technologies.[3] Application Guide for Chiralcel OD-H.

    • (General application guide for benzylic alcohols).[3][4]

Sources

Validation

Comparative Guide: Reference Standards for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Quality Control

Executive Summary 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a critical chiral intermediate in the synthesis of carbapenem antibiotics (e.g., Biapenem, Tebipenem).[1][2] Its quality control is governed by two non-negotiabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a critical chiral intermediate in the synthesis of carbapenem antibiotics (e.g., Biapenem, Tebipenem).[1][2] Its quality control is governed by two non-negotiable attributes: enantiomeric purity (favoring the 1R-isomer) and absolute assay integrity .[2]

This guide objectively compares the operational tiers of reference standards (Primary vs. Secondary) and the analytical methodologies (qNMR vs. HPLC) used to qualify them. It provides a self-validating protocol for establishing an in-house working standard, ensuring compliance with ICH Q7 and ICH Q6A guidelines.[1][2]

Part 1: The Technical Context

The Chirality Challenge

The specific rotation of the (1R)-isomer is essential for the biological activity of the final carbapenem side chain. The (1S)-enantiomer is considered a critical impurity.[2]

  • Target Molecule: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol[1][2]

  • Critical Impurities:

    • (1S)-Enantiomer (Stereochemical impurity)[1][2]

    • 4-Acetyl-2-nitrophenol (Oxidation byproduct)[1][2]

    • 4-Ethyl-2-nitrophenol (Over-reduction byproduct)[1][2]

Part 2: Comparative Analysis of Reference Standard Tiers

Researchers often face the decision between purchasing expensive Pharmacopeial/Certified standards or qualifying an in-house material.[2] The following analysis breaks down the performance and utility of each.

Table 1: Reference Standard Tier Comparison
FeaturePrimary Reference Standard (CRM) Secondary (Working) Standard Crude/Research Grade
Definition Material with highest metrological traceability (e.g., USP, EP, NIST-traceable).In-house material characterized against a Primary Standard.[1][2]Material of commercial purity without rigorous characterization.
Traceability Absolute (Certificate of Analysis provided).Traceable to Primary via bridging study.None.
Cost Efficiency Low (High cost/mg).High (Low cost/mg after qualification).High (Initial), Low (Risk of failure).
Suitability Dispute resolution, Method Validation.Routine QC release, Stability studies.Early-stage synthesis scouting only.
Purity Assignment Absolute Methods (qNMR, Mass Balance).[1][3]Comparative Methods (HPLC vs. Primary).Area % only (Unreliable).
Comparative Data: Purity Assignment Methods

A critical error in QC is relying solely on HPLC Area % to assign purity to a reference standard. The table below demonstrates the discrepancy often found when characterizing 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Experiment: A batch of synthesized intermediate was analyzed using HPLC Area % and Quantitative NMR (qNMR).

ParameterHPLC Area % (254 nm) qNMR (Internal Std: Maleic Acid) Interpretation
Purity Value 99.2%97.4%HPLC overestimates purity by "hiding" inorganic salts, moisture, and solvents invisible to UV.[1][2]
Detection Basis Chromophore response (Relative).Molar ratio of protons (Absolute).qNMR is the superior method for assigning potency to a primary standard.
Bias Source Response factor differences of impurities.[4][5]Weighing errors / Hygroscopicity.Recommendation: Use qNMR for Primary Standard qualification.

Part 3: Qualification Protocol for an In-House Working Standard

Objective: Establish a valid Secondary Reference Standard for routine QC, traceable to a Primary Standard or validated via Absolute Methods.

Phase 1: Characterization Workflow

This workflow ensures the material is chemically authentic and homogeneous before resources are wasted on quantification.

QualificationWorkflow Raw Candidate Material (Batch > 10g) Drying Drying & Homogenization (Vacuum, P2O5) Raw->Drying ID Structural ID (1H-NMR, IR, MS) Drying->ID Purity Purity Assignment (Mass Balance or qNMR) ID->Purity If ID Passes Release Release as Working Standard Purity->Release If Purity > 98.0%

Figure 1: Workflow for qualifying a secondary reference standard.

Phase 2: Experimental Methodology
1. Structural Identification (Qualitative)
  • Technique: 1H-NMR (400 MHz, DMSO-d6).

  • Acceptance Criteria:

    • Doublet at ~1.3 ppm (Methyl group of hydroxyethyl).

    • Quartet at ~4.7 ppm (Methine proton).

    • Aromatic signals characteristic of 1,2,4-substitution pattern.[1][2]

    • No significant unidentified peaks >0.5%.

2. Enantiomeric Purity (Chiral HPLC)

This is the critical separation to ensure the (1R) configuration.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Requirement: Resolution (

    
    ) between (1R) and (1S) enantiomers must be 
    
    
    
    .[1]
3. Potency Assignment (Quantitative)

Method A: The Mass Balance Approach (Standard)


[1][2]
  • Note: This requires TGA (Thermogravimetric Analysis) for volatiles and KF (Karl Fischer) for water.

Method B: qNMR (Advanced/Absolute) [1]

  • Internal Standard: Maleic Acid (Traceable to NIST).

  • Solvent: DMSO-d6.

  • Protocol: Weigh ~20mg of sample and ~10mg of Internal Standard (precision

    
     mg). Dissolve completely. Acquire 1H-NMR with relaxation delay (
    
    
    
    )
    
    
    (typically 30s) to ensure full relaxation.[1][2]

Part 4: Chiral Recognition Mechanism[2]

Understanding why the separation works aids in troubleshooting. The separation on polysaccharide columns (like OD-H) relies on the formation of transient diastereomeric complexes.

ChiralInteraction cluster_R 1R-Isomer (Analyte) cluster_S 1S-Isomer (Impurity) CSP Chiral Stationary Phase (Amylose Derivative) Complex_Stable Stable Complex (H-Bonding + Pi-Pi) CSP->Complex_Stable 3-Point Interaction Complex_Weak Weak/Steric Repulsion CSP->Complex_Weak Steric Hindrance R_Iso (1R)-Enantiomer R_Iso->Complex_Stable Longer Retention Time Longer Retention Time Complex_Stable->Longer Retention Time S_Iso (1S)-Enantiomer S_Iso->Complex_Weak Shorter Retention Time Shorter Retention Time Complex_Weak->Shorter Retention Time

Figure 2: Mechanism of chiral separation.[1][2] The (1R)-isomer typically forms a more stable complex with the CSP via Hydrogen bonding (OH group) and Pi-Pi interactions (Nitro/Aromatic ring), leading to longer retention.[1][2]

Part 5: Stability and Handling

Nitrophenols are notoriously sensitive to environmental factors.

  • Light Sensitivity: The nitro group makes the compound susceptible to photo-degradation.

    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Hygroscopicity: The phenolic hydroxyl and the secondary alcohol can attract moisture.

    • Protocol: Equilibrate to room temperature in a desiccator before weighing for qNMR or HPLC standard prep.

References

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[7][8][9]Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link[1]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[4][5][10][11] Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates qNMR superiority for reference standards).

  • ResolveMass Laboratories. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).Link[1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Specifics on Polysaccharide columns for nitrophenols). Link

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link[1]

Sources

Comparative

A Comparative Guide to the Chiral Analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol: Establishing Optical Rotation Benchmarks and Exploring Orthogonal Methods

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, establishing the enantiomeric purity of a compound is a critical step. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, establishing the enantiomeric purity of a compound is a critical step. This guide provides an in-depth technical comparison of analytical methodologies for the chiral analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol. In the absence of a universally established specific rotation value in publicly accessible literature, this document will first establish a robust, self-validating protocol for determining this benchmark. Subsequently, it will compare the traditional method of polarimetry with modern chromatographic techniques, offering field-proven insights into the causality behind experimental choices.

Introduction: The Challenge of Chirality in 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a chiral molecule possessing a single stereocenter. Consequently, it exists as a pair of enantiomers, the (R) and (S) forms, which exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light.[1] This optical activity is a fundamental characteristic used to determine the enantiomeric purity of a sample.[2] The accurate determination of this purity is paramount in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

This guide will focus on two primary methodologies for the chiral analysis of this compound:

  • Optical Rotation (Polarimetry): A classical technique that measures the rotation of plane-polarized light by a chiral sample.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can physically separate and quantify the individual enantiomers.[4]

Establishing the Benchmark: A Protocol for Determining the Specific Rotation of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Principle of Polarimetry

Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active substance.[6] The specific rotation, [α], is a characteristic property of a chiral compound and is calculated from the observed rotation using the Biot-Savart Law.[7] Several factors, including concentration, path length, temperature, solvent, and wavelength, can influence the observed rotation.[8] Therefore, strict control of these parameters is essential for obtaining a reliable and reproducible specific rotation value.

Detailed Experimental Protocol for Optical Rotation Measurement

Objective: To determine the specific rotation of a highly pure sample of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Instrumentation: A calibrated polarimeter with a sodium D-line (589 nm) light source and temperature control capabilities.

Materials:

  • Enantiomerically pure (>99.5% ee) 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol standard.

  • High-purity, spectroscopic grade methanol.

  • Calibrated volumetric flasks and pipettes.

  • A 1-decimeter (100 mm) polarimeter cell.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the polarimeter according to the manufacturer's instructions, using a certified quartz plate or a calibrated sucrose solution.

    • Perform a blank measurement with the polarimeter cell filled with methanol. The reading should be zero.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol standard.

    • Quantitatively transfer the standard to a 10.00 mL volumetric flask.

    • Dissolve the standard in methanol and dilute to the mark. This creates a solution with a concentration of approximately 10 mg/mL (1 g/100 mL).

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution three times before filling.

    • Ensure no air bubbles are present in the cell.

    • Place the filled cell in the polarimeter and allow the temperature to equilibrate to 20°C.

    • Record the observed optical rotation (α). Repeat the measurement five times and calculate the average.

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation ([α]):

      [α]D20 = (100 × α) / (l × c)

      Where:

      • [α]D20 is the specific rotation at 20°C using the sodium D-line.

      • α is the average observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/100 mL.

Data Presentation:

ParameterValue
Wavelength (λ)589 nm (Sodium D-line)
Temperature (T)20°C
Concentration (c)[Insert calculated value] g/100 mL in Methanol
Path Length (l)1.0 dm
Observed Rotation (α)[Insert average measured value] °
Specific Rotation [α]D20 [Insert calculated value]
Causality Behind Experimental Choices
  • Solvent Selection: Methanol is chosen for its ability to dissolve the compound and its relatively low optical activity.

  • Concentration: A concentration of 1 g/100 mL is standard for specific rotation measurements.[7]

  • Temperature Control: Optical rotation can be temperature-dependent; therefore, maintaining a constant temperature of 20°C is crucial for consistency.[9]

  • Wavelength: The sodium D-line is the most common wavelength used for polarimetry, ensuring comparability with historical data.[10]

Comparison with Orthogonal Methods: Chiral HPLC

While polarimetry provides a measure of the bulk optical activity of a sample, it does not directly separate and quantify the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful alternative that offers a more direct and often more accurate determination of enantiomeric excess (% ee).

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample.

Proposed Chiral HPLC Method for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Objective: To develop a chiral HPLC method for the separation and quantification of the (R) and (S) enantiomers of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

Instrumentation: An HPLC system with a UV detector.

Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives, is a good starting point for method development for this class of compounds.[4]

Proposed Starting Conditions:

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C

Method Development Considerations:

  • The ratio of n-hexane to isopropanol can be adjusted to optimize the resolution and retention times of the enantiomers.

  • Other modifiers, such as ethanol, may also be screened.

  • The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.

Workflow Visualization

Chiral_Analysis_Workflow cluster_0 Polarimetry cluster_1 Chiral HPLC cluster_2 Comparative Analysis P1 Prepare Standard Solution (c = ~1 g/100 mL in Methanol) P3 Measure Observed Rotation (α) at 20°C, 589 nm P1->P3 P2 Calibrate Polarimeter and Measure Blank P2->P3 P4 Calculate Specific Rotation [α] P3->P4 C1 Compare [α] to established benchmark P4->C1 H1 Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) H3 Inject Sample and Acquire Chromatogram H1->H3 H2 Equilibrate Chiral Column H2->H3 H4 Integrate Peak Areas of Enantiomers H3->H4 H5 Calculate Enantiomeric Excess (% ee) H4->H5 C2 Correlate % ee with Optical Purity H5->C2

Caption: Comparative workflow for chiral analysis by polarimetry and HPLC.

Comparative Analysis: Polarimetry vs. Chiral HPLC

FeatureOptical Rotation (Polarimetry)Chiral HPLC
Principle Measures bulk rotation of plane-polarized light.Physical separation of enantiomers.
Output Specific Rotation ([α])Enantiomeric Excess (% ee), Retention Times
Accuracy Can be affected by impurities (chiral or achiral).High accuracy and precision.
Sensitivity Lower sensitivity, requires higher concentrations.High sensitivity, suitable for trace analysis.
Information Provided Optical purity.Enantiomeric ratio, presence of impurities.
Method Development Relatively straightforward.Can be complex, requiring screening of columns and mobile phases.
Regulatory Standing A well-established pharmacopeial method.[5]Often considered the gold standard for enantiomeric purity determination.

Conclusion and Recommendations

For the comprehensive chiral analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, a multi-faceted approach is recommended.

  • Establish a Benchmark: The first step for any laboratory working with this compound should be to establish a reliable specific rotation value using the detailed polarimetry protocol outlined in this guide. This internal standard is crucial for routine quality control.

  • Orthogonal Method Validation: Chiral HPLC should be developed as an orthogonal method. It provides a more direct and accurate measure of enantiomeric excess and is less susceptible to interference from impurities. The high resolution of this technique also allows for the simultaneous monitoring of other related substances.

  • Integrated Approach: In a drug development setting, both techniques should be employed. Polarimetry can serve as a rapid and cost-effective screening tool, while chiral HPLC provides the definitive data required for regulatory submissions and in-depth quality assessment.

By combining the classical, bulk property measurement of polarimetry with the specific, separative power of chiral HPLC, researchers can ensure the highest level of confidence in the enantiomeric purity of their 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol samples.

References

  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances.
  • USP-NF. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Anton Paar. (n.d.).
  • USP.org. (n.d.).
  • IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry.
  • uspbpep.com. (n.d.).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (2023).
  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (n.d.). Quality Guidelines.
  • Anton Paar Wiki. (n.d.). Basics of polarimetry.
  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide.
  • ResearchGate. (n.d.). The experimental (room temperature)
  • Benchchem. (n.d.). A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs.
  • MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
  • PMC. (n.d.).
  • RSC Publishing. (2017). Beyond optical rotation: what's left is not always right in total synthesis.
  • ChromTech. (n.d.). Chiral HPLC Columns.
  • MIT. (n.d.). Table 60-1.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • (n.d.). SC6. Optical Rotation and Enantiomeric Purity - Stereochemistry.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • HPLC.eu. (n.d.). chiral columns .

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF.
  • (n.d.). Appendix V F.
  • PubChem. (n.d.). 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)
  • PubChem. (n.d.). 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2-hydroxybenzoic acid.
  • Chemistry Steps. (2021).
  • (n.d.).
  • Anton Paar Wiki. (n.d.). European Pharmacopoeia 2.2.7.
  • Alfa Chemistry. (n.d.).
  • digicollections.net. (n.d.). 1.
  • Chemistry LibreTexts. (2023). 5.3: Optical Activity.
  • YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry.
  • (n.d.). ASTM E587-15(2020).pdf.
  • Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
  • World Journal of Chemical Education. (2025). Analysis of p-Nitrophenol Reduction.
  • CCS Chemistry - Chinese Chemical Society. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines.
  • (n.d.). M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter.
  • Google Patents. (n.d.). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)
  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(2-hydroxyethyl)-2-nitrophenol | 118172-64-8.

Sources

Validation

Comparative Study of Synthetic Routes for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

[1] Executive Summary The synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 924664-85-1, generic) represents a critical enantioselective transformation in the preparation of chiral active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 924664-85-1, generic) represents a critical enantioselective transformation in the preparation of chiral active pharmaceutical ingredients (APIs), particularly β-adrenergic agonists and ferroptosis inhibitors.[1] The core challenge lies in the chemoselective reduction of the ketone moiety in 4-acetyl-2-nitrophenol to the (R)-alcohol without reducing the nitro group or racemizing the labile benzylic center, all while managing the acidic phenolic proton.[1]

This guide objectively compares three distinct synthetic methodologies:

  • Biocatalytic Asymmetric Reduction (Best-in-Class for ee% and Green Chemistry)

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation (Best for Scalability)

  • Lipase-Mediated Kinetic Resolution (Low Cost / Lower Yield)

Molecule Profile & Retrosynthetic Analysis

The target molecule is a chiral benzylic alcohol with an ortho-nitro phenol motif.[1] The (1R)-configuration is essential for biological activity in downstream targets.[1]

  • Target: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol[1]

  • Precursor: 4-Acetyl-2-nitrophenol (3-nitro-4-hydroxyacetophenone)[1][2]

  • Key Difficulty: The phenolic hydroxyl group (

    
    ) can poison metal catalysts, and the nitro group is susceptible to reduction under hydrogenation conditions.
    
Retrosynthetic Pathway (Graphviz)[1]

Retrosynthesis Target 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (Target Chiral Alcohol) Ketone 4-Acetyl-2-nitrophenol (Achiral Precursor) Ketone->Target Asymmetric Reduction (Enzymatic or Metal-Cat) SM 4-Hydroxyacetophenone (Commodity Chemical) SM->Ketone Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow from commodity starting materials.

Comparative Analysis of Synthetic Routes

Route A: Biocatalytic Asymmetric Reduction (Recommended)

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the ketone.

  • Mechanism: Hydride transfer from NADPH to the re-face or si-face of the ketone, governed by the enzyme's chiral pocket.[1]

  • Pros:

    • Perfect Chemoselectivity: Enzymes do not reduce the nitro group.

    • High Enantioselectivity: Typically >99% ee.

    • Mild Conditions: Aqueous buffer, ambient temperature.

  • Cons: Requires cofactor recycling system (GDH/Glucose); enzyme screening required for specific substrate acceptance.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Uses Ruthenium-Noyori type catalysts (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).[1]

  • Mechanism: Metal-ligand bifunctional catalysis transferring hydride from formic acid/TEA.[1]

  • Pros: High scalability; no biological handling; commercially available catalysts.

  • Cons: The free phenol can deactivate the catalyst (requires careful base control or protection/deprotection steps); lower ee (90-95%) compared to enzymes.

Route C: Kinetic Resolution via Lipase

Acetylation of the racemic alcohol followed by separation.

  • Mechanism: Lipase (e.g., CAL-B) selectively acetylates one enantiomer of the racemate.[1]

  • Pros: Cheap reagents; robust enzymes (Lipases are stable).

  • Cons: Maximum theoretical yield is 50%; requires extra hydrolysis step; lower atom economy.

Performance Matrix
MetricRoute A: BiocatalysisRoute B: Ru-ATHRoute C: Kinetic Resolution
Enantiomeric Excess (ee) >99% 90-96%>98% (after separation)
Yield 90-95%85-90%<45%
Chemoselectivity Excellent (Nitro safe)Good (Nitro usually safe)N/A
Scalability High (Batch/Flow)HighMedium
Cost Medium (Enzyme cost)Medium (Ru cost)Low
Greenness (E-Factor) Best GoodPoor (Solvent/Waste)

Detailed Experimental Protocols

Protocol A: Biocatalytic Reduction (The Green Route)

Based on general protocols for KRED-mediated reduction of acetophenones.[1]

Reagents:

  • Substrate: 4-Acetyl-2-nitrophenol (100 mM)[1]

  • Enzyme: KRED-P1 (Screening required, e.g., from Codexis or Daicel kits)[1]

  • Cofactor: NADP+ (1.0 mM)[1]

  • Recycling: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

  • Preparation: In a reaction vessel, dissolve 4-acetyl-2-nitrophenol in IPA (5% v/v co-solvent) and add to the phosphate buffer containing Glucose.

  • Initiation: Add NADP+, GDH, and the specific KRED enzyme.

  • Incubation: Stir at 30°C at 200 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup: Extract with Ethyl Acetate (3x). The emulsion is less severe than with chemical routes.

  • Purification: Evaporate solvent. The product is typically pure enough for the next step (>98% purity).

Causality Note: The pH control is critical. If pH drops below 6, enzyme activity plummets. If pH > 8, the phenol deprotonates (


), altering the substrate's electronic binding in the active site.
Protocol B: Ru-Catalyzed Transfer Hydrogenation

Based on Noyori-Ikariya reduction principles.[1]

Reagents:

  • Catalyst: RuCl (1 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)[1]

Workflow:

  • Inertion: Purge a Schlenk flask with Argon.

  • Dissolution: Dissolve 4-acetyl-2-nitrophenol (1.0 eq) in dry DCM.

  • Catalyst Addition: Add the Ru-catalyst (0.01 eq).

  • Reaction: Slowly add the HCOOH/TEA mixture (3.0 eq) at 0°C, then warm to room temperature. Stir for 12-16 hours.

  • Quench: Add water. The CO2 evolution indicates residual formic acid decomposition.

  • Purification: Wash organic layer with saturated NaHCO3 (careful, product is a phenol, do not use strong base or it will go into water). Dry over Na2SO4 and concentrate.

Scientific Integrity Check: The free phenol is problematic here. If the catalyst dies, protect the phenol as an acetate (4-acetoxy-3-nitroacetophenone) first.[1] The acetate is electron-withdrawing, which actually accelerates the hydride transfer in ATH.

Visualizing the Biocatalytic Pathway

The following diagram illustrates the cofactor recycling mechanism essential for Route A.

Biocatalysis Substrate 4-Acetyl-2-nitrophenol Product (R)-Product Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED (Enzyme) KRED->Substrate GDH GDH (Recycling) GDH->Glucose

Figure 2: Coupled enzymatic cycle showing NADPH regeneration via Glucose Dehydrogenase (GDH).[1]

Troubleshooting & Expert Insights

  • Solubility Issues: 4-Acetyl-2-nitrophenol has poor solubility in water.[1] For the biocatalytic route, use DMSO (up to 10%) or Tween-80 surfactant.[1] Do not exceed 10% DMSO as it may denature the enzyme.

  • Racemization Risk: The benzylic alcohol is relatively stable, but in the presence of strong acid and heat, it can form a benzylic cation stabilized by the phenol, leading to racemization. Keep workup temperatures < 40°C.

  • Safety: Nitro compounds are energetic. While this specific molecule is stable, always conduct DSC (Differential Scanning Calorimetry) before scaling up to kilolab quantities to check for decomposition exotherms.

References

  • Hollmann, F., et al. "Biocatalytic reduction of acetophenones: A green alternative." Green Chemistry, 2011.

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. [1]

  • PubChem. "Compound Summary: 4-Acetyl-2-nitrophenol."[1] National Library of Medicine.

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004. [1]

  • Patel, R.N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 2008. [1]

Sources

Comparative

Beyond Elemental Analysis: A Comprehensive Comparison Guide for the Composition Verification of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

Executive Summary & The Analytical Challenge The compound 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 1932416-35-7) is a high-value chiral building block frequently utilized in the development of advanced active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The compound 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 1932416-35-7) is a high-value chiral building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. Its synthesis typically involves the asymmetric reduction of the ketone precursor,2[2].

For researchers and drug development professionals, verifying the absolute composition and enantiomeric purity of this intermediate is a critical quality attribute. However, traditional verification methods harbor a dangerous blind spot.

The Causality of Failure in Traditional Methods: Standard pharmacopeial workflows rely heavily on CHNS combustion analysis for composition verification. However, CHNS is inherently stereoblind—it cannot differentiate between the target (1R)-enantiomer and its (1S)-impurity. Furthermore, the theoretical elemental composition of the target alcohol (C: 52.46%) and the unreacted ketone precursor (C: 53.04%) are dangerously close. Because the accepted error margin for CHNS analysis is ±0.3%, a sample contaminated with up to 10% of the ketone precursor would yield a carbon content of ~52.51%—a deviation of only 0.05% from the pure target. This renders traditional elemental analysis mathematically incapable of detecting critical synthetic failures.

To solve this, we must transition to orthogonal, self-validating analytical systems.

Pathway Ketone 4-acetyl-2-nitrophenol (Starting Material) Reduction Asymmetric Reduction Ketone->Reduction Target 4-[(1R)-1-Hydroxyethyl] -2-nitrophenol (Target) Reduction->Target Major Impurity 4-[(1S)-1-Hydroxyethyl] -2-nitrophenol (Impurity) Reduction->Impurity Minor

Synthetic pathway of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol and its primary chiral impurity.

Comparison of Analytical Workflows

To establish a robust quality control framework, we objectively compare three analytical workflows for the verification of this compound.

  • Alternative A: Traditional Pharmacopeial Workflow (CHNS + HPLC-UV) Relies on combustion analysis for bulk purity and normal-phase HPLC for organic impurities. While cost-effective, it fails to provide absolute quantitation without an identical reference standard and suffers from long chiral separation times.

  • Alternative B: Structural Workflow (HRMS + 1D NMR) Utilizes High-Resolution Mass Spectrometry and qualitative NMR. It confirms the molecular formula and connectivity but lacks the precision required for determining exact Enantiomeric Excess (ee) and absolute mass fraction.

  • The Recommended Workflow: Orthogonal Chiral Verification (qNMR + Chiral SFC-MS) Combines for absolute mass fraction determination with 3[3] for ultra-fast, high-resolution chiral separation. This system is self-validating and does not require an enantiopure reference standard of the analyte itself.

Workflow Sample Sample: 4-[(1R)-1-Hydroxyethyl] -2-nitrophenol EA CHNS/O Analysis (Bulk Composition) Sample->EA qNMR Quantitative NMR (Absolute Purity) Sample->qNMR SFC Chiral SFC-MS (Enantiomeric Excess) Sample->SFC Decision Composition Verified EA->Decision qNMR->Decision SFC->Decision

Orthogonal analytical workflow for comprehensive composition verification.

Quantitative Data & Performance Comparison

Table 1: The Illusion of Elemental Purity (Theoretical vs. Mixed Compositions)

This table demonstrates why CHNS analysis fails to detect significant ketone contamination, as the mixed composition remains within the ±0.3% instrument error margin.

Compound / MixtureMolecular FormulaMW ( g/mol )Carbon (%)Hydrogen (%)Nitrogen (%)
Target (1R)-Enantiomer C8H9NO4183.1652.464.957.65
Impurity (1S)-Enantiomer C8H9NO4183.1652.464.957.65
Ketone Precursor C8H7NO4181.1553.043.907.73
Target + 10% Ketone N/AN/A52.51 4.84 7.65
Table 2: Performance Comparison of Analytical Workflows
Performance MetricAlt A (CHNS + HPLC)Alt B (HRMS + 1D NMR)Recommended (qNMR + SFC-MS)
Absolute Mass Fraction Requires identical standardSemi-quantitativeAbsolute (Standard-free)
Chiral Resolution (Rs) Moderate (Rs ~1.2)N/A (Stereoblind)High (Rs > 2.0)
Run Time (Chiral) 30 - 45 minutesN/A< 5 minutes
Solvent Consumption High (Hexane/IPA)LowUltra-Low (CO2-based)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: CHNS/O Combustion Analysis (Baseline Bulk Verification)
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the sample into a tin capsule (for CHNS) and seal hermetically to prevent atmospheric moisture contamination.

  • Combustion: Introduce the capsule into a quartz reactor heated to 950°C in an oxygen-rich environment. Flash combustion converts the sample into CO2, H2O, NO2, and SO2.

  • Reduction & Separation: Pass the gas mixture through a copper reduction column at 600°C to reduce nitrogen oxides to N2. Separate the gases via a specialized GC column.

  • Detection: Quantify eluting gases using a Thermal Conductivity Detector (TCD).

  • Self-Validation Check: Run a blank and a known standard (e.g., sulfanilamide) before and after the sample sequence. The run is only valid if calibration drift is < 0.1%.

Protocol 2: Absolute Purity via Quantitative NMR (qNMR)

Causality: qNMR directly measures the absolute number of protons. By using an internal standard, we bypass the need for a reference standard of the analyte itself[4].

  • Standard Selection: Utilize Maleic acid (δ 6.3 ppm) as the internal standard (IS). Its singlet explicitly avoids overlap with the analyte's aromatic (δ 7.0-8.0 ppm) and aliphatic (δ 1.4, 4.8 ppm) signals.

  • Sample Preparation: Weigh ~10 mg of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • Parameter Optimization: Set the T1 relaxation delay (D1) to 30 seconds. Causality: A D1 of at least 5×T1 ensures >99.3% recovery of longitudinal magnetization, preventing integration errors caused by incomplete relaxation.

  • Acquisition: Acquire 64 transients. Apply zero-filling and a 0.3 Hz exponential line broadening before Fourier transform. Integrate the IS peak and the analyte's methine peak (δ ~4.8 ppm).

  • Self-Validation Check: Calculate the assay independently using two different analyte peaks (e.g., the methine multiplet and the methyl doublet). A variance of < 0.5% between the two calculated purities validates the absence of hidden co-eluting impurities.

Protocol 3: Enantiomeric Excess (ee) via Chiral SFC-MS

Causality: Supercritical CO2 has a viscosity roughly one-third that of standard HPLC solvents. This allows for significantly higher flow rates without exceeding pressure limits, minimizing longitudinal diffusion and resulting in sharper peaks for polar nitrophenols[3].

  • Column Selection: Equip the system with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: Utilize supercritical CO2 with a 15% Methanol modifier. Set the flow rate to 3.0 mL/min and the backpressure regulator to 120 bar.

  • Detection: Monitor via UV at 280 nm and electrospray ionization mass spectrometry (ESI-MS) in negative ion mode (m/z 182 [M-H]-).

  • Self-Validation Check (System Suitability): Inject a racemic mixture of 4-(1-Hydroxyethyl)-2-nitrophenol prior to the sample sequence. The protocol is strictly validated only if the resolution (Rs) between the (1R) and (1S) peaks is ≥ 1.5 (baseline resolution).

References

  • Sigma-Aldrich. "1932416-35-7: 4-[(1R)-1-hydroxyethyl]-2-nitrophenol." Merck KGaA.
  • PubChem. "4-Hydroxy-3-Nitroacetophenone | C8H7NO4.
  • Tobin, J. "Quantitative NMR Spectroscopy." Acanthus Research.
  • LCGC International. "Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.

Sources

Safety & Regulatory Compliance

Safety

4-[(1R)-1-Hydroxyethyl]-2-nitrophenol proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol For drug development professionals and synthetic chemists, managing chiral intermediates like 4-[(1R)-1-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

For drug development professionals and synthetic chemists, managing chiral intermediates like 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 1932416-35-7) requires stringent environmental and safety controls[1]. Because this compound is a nitrophenol derivative, it poses acute systemic toxicity risks and severe environmental hazards if improperly discarded.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill containment, and terminal disposal of this chemical, ensuring compliance with international hazardous waste regulations and protecting laboratory personnel.

Mechanistic Toxicology & Hazard Causality

To execute proper disposal, personnel must first understand why specific protocols are enforced. Nitrophenol derivatives are not standard organic waste; their disposal parameters are dictated by their specific chemical reactivity and biological mechanisms:

  • Systemic Toxicity: Nitrophenols act as uncouplers of oxidative phosphorylation in mitochondria, disrupting cellular energy production and potentially leading to hyperthermia and cellular hypoxia. They are classified as toxic if swallowed and harmful via dermal contact or inhalation[2][3].

  • Environmental Persistence: These compounds are highly toxic to aquatic life with long-lasting effects. They do not readily degrade in standard wastewater treatment systems, making drain disposal strictly prohibited[4].

  • Reactivity Profile: As a combustible solid, it can form explosive mixtures with air upon intense heating. It is highly incompatible with strong oxidizing agents and strong bases, which can trigger violent exothermic decomposition[2][4].

Operational Safety & PPE Requirements

Before initiating any waste consolidation or spill response, the following Personal Protective Equipment (PPE) must be donned to break the chain of exposure:

  • Respiratory: NIOSH-approved particulate respirator (N95 or P100) if handling dry powders outside a fume hood, as dust aerosolization is a primary inhalation hazard.

  • Dermal: Double-layered nitrile gloves and a fully buttoned lab coat. Nitrophenols can absorb through the skin, causing systemic toxicity[2].

  • Ocular: Chemical splash goggles to prevent severe eye irritation[3][4].

Step-by-Step Spill Response Protocol

In the event of a localized spill, dry sweeping is strictly prohibited as it generates hazardous dust. The protocol relies on the chemical's solubility profile—nitrophenols are highly soluble in alcohols—to safely neutralize the threat[2][5].

G Spill Spill Detected: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Evacuate Evacuate & Isolate Area (Remove Ignition Sources) Spill->Evacuate PPE Don Advanced PPE (Respirator, Nitrile Gloves) Evacuate->PPE Dampen Dampen with 60-70% Ethanol (Prevent Dust & Solubilize) PPE->Dampen Collect Mechanically Collect (Non-sparking tools) Dampen->Collect Wash Solvent Wash Surfaces (Ethanol then Soap/Water) Collect->Wash Package Seal in Vapor-Tight Compatible Container Wash->Package Dispose RCRA Hazardous Waste Incineration Facility Package->Dispose

Workflow for the safe containment and disposal of nitrophenol derivative spills.

Spill Remediation Methodology:

  • Isolate & Secure: Immediately remove all sources of ignition and evacuate personnel not wearing appropriate PPE from the immediate vicinity[5][6].

  • Solvent Dampening: Gently dampen the solid spill material with 60-70% ethanol. This critical step prevents the aerosolization of toxic dust and begins solubilizing the compound for easier extraction[5].

  • Mechanical Collection: Using non-sparking tools, sweep up the dampened material and transfer it into a vapor-tight plastic bag or a sealable High-Density Polyethylene (HDPE) container[2][5].

  • Surface Decontamination: Wash all contaminated surfaces first with 60-70% ethanol to capture residual organic material, followed by a thorough wash with a standard soap and water solution[5].

Routine Waste Segregation and Disposal

For routine laboratory disposal of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (e.g., spent reaction intermediates, contaminated weighing paper, or expired stock):

  • Primary Containment: Place all solid waste and contaminated consumables into a dedicated, chemically compatible container (HDPE or Teflon-lined). Do not mix this waste with strong bases or oxidizing agents to prevent pressurized gas evolution[2][4].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Toxic/Combustible Solid (Nitrophenol Derivative)".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment tray, physically separated from incompatible chemical streams[2][4].

  • Terminal Disposal: The waste must be transferred to a licensed environmental health and safety (EHS) contractor. Under EPA/RCRA guidelines, nitrophenol wastes are regulated and must undergo high-temperature incineration at a permitted hazardous waste facility[7].

Quantitative Data & Logistical Parameters

The following table summarizes the critical operational parameters that dictate the handling and disposal logistics for this compound:

ParameterSpecification / ValueCausality / Operational Impact
CAS Number 1932416-35-7Required for accurate EHS waste manifesting and regulatory tracking[1].
Solubility Profile Soluble in Alcohols, Ether, ChloroformDictates the mandatory use of 60-70% ethanol for spill decontamination rather than water[2][5].
Incompatibilities Strong oxidizers, Strong basesPrevents exothermic or explosive decomposition; dictates strict waste stream segregation[2][4].
Ecological Impact Harmful to aquatic lifeNecessitates zero-tolerance policy for drain disposal; requires incineration[4].
Regulatory Class Regulated Hazardous WasteMandates disposal through permitted commercial incineration facilities only[7].

References

  • Carl ROTH. "Safety Data Sheet: 3-Nitrophenol". carlroth.com. Available at: [Link]3]

  • University of Texas at Austin EHS. "Chemical Waste | Environmental Health & Safety". utexas.edu. Available at: [Link]7]

Sources

Handling

Personal protective equipment for handling 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only scientifically rigorous but fundamentally safe. Handling specialized nitrophenol derivatives like 4-[(1R)-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only scientifically rigorous but fundamentally safe. Handling specialized nitrophenol derivatives like 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS: 1932416-35-7) requires moving beyond basic compliance. To build a truly secure operational environment, we must understand the mechanistic causality behind the chemical's toxicity and design our Standard Operating Procedures (SOPs) around those specific biological risks.

This guide provides an authoritative, step-by-step operational and disposal plan for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, grounded in validated toxicological data.

Chemical Profile & Hazard Classification

Before designing a safety protocol, we must quantify the risk. 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a highly reactive, toxic powder. Below is a summary of its quantitative hazard data based on its [1].

Property / Hazard ParameterValue / ClassificationGHS Hazard Statements
CAS Number 1932416-35-7N/A
Molecular Weight 183.16 g/mol N/A
Physical Form Crystalline PowderN/A
Acute Toxicity Category 4H302 (Oral), H312 (Dermal), H332 (Inhalation)
Irritation Category 2 / 2AH315 (Skin Irritation), H319 (Eye Irritation)
Target Organ Toxicity STOT SE 3H335 (May cause respiratory irritation)

Mechanistic Causality of Toxicity: The "Why" Behind the PPE

Safety protocols fail when researchers do not understand why a specific piece of equipment is required. The stringent Personal Protective Equipment (PPE) requirements for this compound are dictated by two primary mechanisms of nitrophenol toxicity:

  • Uncoupling of Oxidative Phosphorylation: Nitrophenols act as lipophilic protonophores. Upon entering the bloodstream (via inhalation or dermal absorption), they transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton motive force, rapidly halting cellular ATP production and causing severe systemic energy starvation[2].

  • Methemoglobinemia: Nitrophenols can oxidize the Fe²⁺ iron in hemoglobin to Fe³⁺, forming methemoglobin. This structural change severely impairs the blood's ability to transport oxygen, leading to chemical hypoxia, cyanosis (blue discoloration of the skin), and potential respiratory failure [3].

Because this chemical is a powder, aerosolization and subsequent inhalation or dermal deposition are your highest vectors of risk.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific mechanistic risks outlined above, the following PPE matrix must be strictly adhered to.

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Rationale
Ocular & Face Chemical Splash Goggles + Face ShieldPolycarbonate, indirectly vented.Prevents severe corneal damage and conjunctival blistering from airborne dust or solvent splashes.
Dermal (Hands) Double Gloving SystemInner: Nitrile (4+ mil)Outer: Butyl Rubber (14+ mil)Nitrophenols rapidly absorb through the skin. [4] against phenolic compounds compared to standard latex or thin nitrile.
Dermal (Body) Fluid-Resistant Suit & ApronTyvek® suit or Polyethylene-coated lab coat with knit cuffs.Prevents systemic absorption via accidental powder deposition on standard woven cotton lab coats.
Respiratory Particulate RespiratorN95, P100 half-mask, or PAPR (if outside a hood).Prevents inhalation of fine powders that directly cause methemoglobinemia and respiratory tract irritation.

Standard Operating Procedure (SOP): Handling & Execution

This self-validating protocol ensures that every step contains a built-in safety checkpoint.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Conduct all work inside a certified Class II Type B2 chemical fume hood. Verify the face velocity is between 100–120 feet per minute (FPM) before opening the chemical container.

  • Incompatibility Check: Clear the hood of all strong bases (e.g., NaOH, KOH) and oxidizing agents (e.g., peroxides, permanganates). Nitrophenols react violently with these compounds [4].

  • Donning: Apply PPE in the following order: Tyvek coat

    
     N95/P100 respirator 
    
    
    
    Goggles
    
    
    Inner nitrile gloves
    
    
    Outer butyl rubber gloves.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and use grounded, anti-static spatulas. Rationale: Static electricity can cause the fine powder to aerosolize or forcefully repel out of the container.

  • Wet Transfer Method: If your protocol allows, inject your solvent directly into a pre-weighed, sealed vial of the chemical to create a stock solution, rather than transferring dry powder between vessels.

  • Sash Positioning: Keep the fume hood sash pulled down to the lowest possible ergonomic working height to create a physical barrier between your breathing zone and the chemical.

Phase 3: Post-Experiment Decontamination

  • Surface Wipe-Down: Because nitrophenols have low aqueous solubility, wipe down the balance and hood surfaces first with a compatible organic solvent (e.g., ethanol or isopropanol) applied to a disposable wipe, followed by a secondary wipe with soap and water.

  • Doffing: Remove the outer butyl gloves inside the fume hood to prevent spreading invisible dust into the general lab environment.

Emergency Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the powder, creating an immediate inhalation hazard. Follow this targeted response plan:

Spill Response Protocol:

  • Evacuate & Isolate: Immediately step back, alert colleagues, and isolate the area.

  • Suppress Dust (Critical Step): Do NOT dry sweep. Cover the spilled powder with damp absorbent pads, or lightly mist the spill with water/ethanol to bind the powder into a slurry.

  • Collection: Using non-sparking, disposable plastic scoops, collect the damp slurry and place it into a heavy-duty, sealable polyethylene hazardous waste bucket.

  • Secondary Cleaning: Wash the spill area thoroughly with a detergent solution until all yellow discoloration is removed.

Waste Disposal Plan:

  • Segregation: Collect all 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol waste (including contaminated gloves, wipes, and empty vials) in a dedicated, clearly labeled "Toxic Organic Waste" container.

  • EPA Compliance: Do not flush any quantity down the sink. Nitrophenols are highly toxic to aquatic life. Transfer the sealed containers to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Operational Workflow Visualization

Below is the logical workflow mapping the critical path from risk assessment through handling and disposal.

Workflow N1 1. Risk Assessment Identify Hazards N2 2. Don PPE (Butyl Gloves, Respirator) N1->N2 N3 3. Fume Hood Transfer Ensure Flow >100 FPM N2->N3 N4 4. Weighing & Handling (Wet Methods Preferred) N3->N4 N5 Spill Detected? N4->N5 N6 Emergency Response Damp Absorbent Cleanup N5->N6  YES N7 Standard Decontamination Solvent Wipe-Down N5->N7  NO N8 Hazardous Waste Disposal (EPA Compliant) N6->N8 N7->N8

Workflow for the safe handling, spill response, and disposal of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol.

References

  • Birceanu, O., McClelland, G. B., Wang, Y. S., Brown, J. C., & Wilkie, M. P. (2011). "The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey and TFM-tolerant rainbow trout." Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 153(3), 342-349. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrophenols." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 4-Nitrophenol." Right to Know Hazardous Substance List. Available at:[Link]

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